fau protein
Description
Properties
CAS No. |
148266-62-0 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Synonyms |
fau protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fau Protein in Apoptosis: A Technical Guide for Researchers
An In-depth Examination of the Fau Signaling Pathway, Experimental Methodologies, and its Function as a Pro-Apoptotic Regulator
Introduction
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (Fau) protein has emerged as a critical regulator of apoptosis, acting as a candidate tumor suppressor in various human cancers.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Fau's pro-apoptotic function, with a particular focus on its interaction with the Bcl-2 family member, Bcl-G. This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and cancer biology.
The Fau gene encodes a fusion protein that is post-translationally processed into two distinct moieties: a ubiquitin-like protein known as FUBI (Fau ubiquitin-like) or UBiL, and the 40S ribosomal protein S30 (RPS30).[1][3] While RPS30 is incorporated into the ribosome, the extraribosomal functions of FUBI are central to Fau's role in programmed cell death. Downregulation of Fau expression has been observed in several human cancers, including breast, prostate, and ovarian tumors, and is often correlated with a poor prognosis.[1][4] Conversely, ectopic expression of Fau has been shown to induce apoptosis in various cell lines.[1][5]
This guide will delve into the signaling pathways modulated by Fau, present quantitative data from key experimental findings, provide detailed experimental protocols for studying Fau's function, and visualize complex biological processes and workflows using Graphviz diagrams.
Fau-Mediated Apoptotic Signaling Pathway
The pro-apoptotic activity of Fau is intrinsically linked to the intrinsic or mitochondrial pathway of apoptosis. The current understanding of the Fau signaling cascade leading to apoptosis is centered on its interaction with and modification of Bcl-G (Bcl-2-like protein 14), a pro-apoptotic member of the Bcl-2 family.[1][3]
Core Signaling Cascade:
-
Fau Expression and Processing: Upon expression, the Fau fusion protein is cleaved, releasing the FUBI domain and the RPS30 protein.
-
FUBI-Bcl-G Interaction: The FUBI domain of Fau has been shown to covalently modify Bcl-G.[1][3] This modification is thought to be a key step in activating the pro-apoptotic function of Bcl-G.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bcl-G, like other pro-apoptotic Bcl-2 family members, is believed to translocate to the mitochondria and promote MOMP. This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase-9.
-
Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Disassembly: The executioner caspases orchestrate the systematic dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The precise molecular details of how FUBI modifies Bcl-G and how this modification enhances its pro-apoptotic activity are still under investigation.
Below is a diagram illustrating the Fau-mediated apoptotic signaling pathway.
Quantitative Data on Fau's Pro-Apoptotic Function
The pro-apoptotic role of Fau has been substantiated by quantitative data from various in vitro studies. The following tables summarize key findings from experiments involving the manipulation of Fau expression in different cell lines.
Table 1: Effect of Fau Overexpression on Basal Apoptosis
| Cell Line | Transfection | Apoptosis Assay | Result | Reference |
| Human T-cell lines | Ectopic FAU expression | Not specified | Increase in basal apoptosis | [1] |
| 293T/17 cells | Ectopic FAU expression | Not specified | Increase in basal apoptosis | [1] |
Table 2: Effect of Fau Knockdown on UV-Induced Apoptosis
| Cell Line | Treatment | Apoptosis Assay | Result | Reference |
| Human T-cell lines | siRNA-mediated silencing of FAU + UVC | Not specified | Attenuation of UV-induced apoptosis | [1] |
| 293T/17 cells | siRNA-mediated silencing of FAU + UVC | Not specified | Attenuation of UV-induced apoptosis | [1] |
Table 3: Role of Bcl-G in Fau-Mediated Apoptosis
| Cell Line | Treatment | Apoptosis Assay | Result | Reference |
| Human T-cell lines | Ectopic FAU expression + Bcl-G knockdown | Not specified | Ablation of Fau-stimulated basal apoptosis | [1] |
| 293T/17 cells | Ectopic FAU expression + Bcl-G knockdown | Not specified | Ablation of Fau-stimulated basal apoptosis | [1] |
| 293T/17 cells | Bcl-G knockdown + UVC | Not specified | Attenuation of UV-induced apoptosis | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Fau's role in apoptosis.
siRNA-Mediated Knockdown of Fau
This protocol describes the transient knockdown of Fau expression in human cell lines using small interfering RNA (siRNA).
Materials:
-
Human cell line of interest (e.g., 293T, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
siRNA targeting Fau (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 10-50 nM of Fau siRNA or control siRNA into 100 µL of Opti-MEM I in a sterile microfuge tube. b. In a separate tube, dilute 1.5-2 µL of transfection reagent into 100 µL of Opti-MEM I. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Add the siRNA-lipid complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as RT-qPCR to confirm knockdown of Fau mRNA or western blotting for Fau protein levels.
Ectopic Overexpression of Fau
This protocol outlines the procedure for transiently overexpressing the this compound in mammalian cells using a plasmid vector.
Materials:
-
Human cell line of interest
-
Complete culture medium
-
Fau expression vector (e.g., pcDNA3.1-Fau)
-
Empty vector control (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.
-
DNA-Lipid Complex Formation: a. For each well, dilute 2-4 µg of the Fau expression vector or empty vector control into 250 µL of Opti-MEM I. b. In a separate tube, dilute 5-10 µL of transfection reagent into 250 µL of Opti-MEM I. c. Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature.
-
Transfection: Add the 500 µL of DNA-lipid complexes to each well containing cells and medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Analysis: Harvest the cells for analysis of Fau overexpression by western blot and for apoptosis assays.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Transfected or treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently detach using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspase-3, a key marker of apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 Assay Kit (containing reaction buffer, DTT, and a fluorogenic caspase-3 substrate like Ac-DEVD-AFC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates according to the manufacturer's protocol, typically involving a lysis buffer and incubation on ice.
-
Assay Reaction: a. In a 96-well black plate, add 50 µL of cell lysate per well. b. Prepare a master mix of the reaction buffer containing DTT. c. Add 50 µL of the reaction buffer to each well. d. Add 5 µL of the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm. The fluorescence intensity is proportional to the caspase-3 activity.
Experimental and Logical Workflows
Visualizing experimental workflows and logical relationships can clarify complex research strategies. The following diagrams were created using the DOT language.
Workflow for Investigating Fau-Induced Apoptosis
This diagram outlines a typical experimental workflow to investigate the pro-apoptotic function of Fau.
Logical Relationship in Fau/Bcl-G Knockdown Experiments
This diagram illustrates the logical framework for interpreting the results of combined Fau and Bcl-G knockdown experiments.
Conclusion
The this compound plays a significant, pro-apoptotic role in cellular homeostasis, and its dysregulation is implicated in the pathogenesis of cancer. Its function is primarily mediated through the covalent modification of the pro-apoptotic Bcl-2 family member, Bcl-G, thereby activating the intrinsic apoptotic pathway. The experimental methodologies detailed in this guide provide a robust framework for the further investigation of Fau's molecular functions and its potential as a therapeutic target in oncology. The continued elucidation of the Fau signaling network will undoubtedly provide novel insights into the complex regulation of apoptosis and may pave the way for innovative anti-cancer strategies.
References
The Role of FAU Protein in 40S Ribosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (FAU) protein, also known as ribosomal protein eS30, plays a critical and intricate role in the maturation of the 40S ribosomal subunit. This guide provides an in-depth technical overview of FAU's function in ribosome biogenesis, focusing on its synthesis as a fusion protein, its subsequent processing, and the impact of this processing on the assembly of a functional ribosome. This document details the key molecular players and pathways involved, presents quantitative data from relevant studies, and provides comprehensive experimental protocols for investigating these processes. The information herein is intended to serve as a valuable resource for researchers in fundamental biology and for professionals in drug development targeting ribosome biogenesis, a pathway frequently dysregulated in cancer and other diseases.
Introduction: The FAU Protein and Its Dual Identity
The FAU gene encodes a unique fusion protein comprised of a ubiquitin-like protein, FUBI, at the N-terminus, and the ribosomal protein eS30 at the C-terminus.[1][2] While eS30 is an integral component of the mature 40S ribosomal subunit, the FUBI moiety is not.[3][4] For the 40S subunit to become translationally competent, the FUBI domain must be cleaved from eS30.[3][4] This proteolytic event is a crucial step in the late cytoplasmic stages of 40S subunit maturation.[3][4]
Dysregulation of FAU expression and processing has been linked to various pathological conditions, including cancer, highlighting the importance of understanding its role in the fundamental process of ribosome biogenesis.[5] This guide will delve into the molecular mechanisms governing FAU processing and its impact on the production of functional ribosomes.
The FAU Signaling Pathway in 40S Ribosome Biogenesis
The journey of the this compound from its synthesis as a fusion precursor to the integration of its eS30 component into a mature 40S ribosomal subunit involves a series of orchestrated events primarily occurring in the nucleolus and cytoplasm. A critical step in this pathway is the endoproteolytic cleavage of the FUBI-eS30 fusion protein.
Recent studies have identified the deubiquitinase USP36 as the primary enzyme responsible for this cleavage.[3][4] The processing of FUBI-eS30 by USP36 is essential for the final maturation steps of the pre-40S particle.[3][4] Failure to cleave this fusion protein leads to defects in 18S rRNA processing and the impaired recycling of late-acting ribosome biogenesis factors, ultimately resulting in the accumulation of immature and translationally incompetent 40S subunits.[3][4]
The following diagram illustrates the key steps in the FAU-dependent 40S ribosome biogenesis pathway:
Quantitative Data on FAU and Ribosome Biogenesis
The functional consequences of FAU processing have been quantitatively assessed in several studies. These investigations typically involve the expression of wild-type (WT) and non-cleavable mutants of FUBI-eS30 and the subsequent analysis of polysome profiles and rRNA processing.
Polysome Profile Analysis
Expression of non-cleavable FUBI-eS30 mutants leads to a significant reduction in the levels of free 40S subunits and polysomes, indicating a defect in ribosome production and a decrease in overall translation.
| Cell Line/Condition | 40S Subunit Level (Relative to WT) | 60S Subunit Level (Relative to WT) | 80S Monosome Level (Relative to WT) | Polysome Level (Relative to WT) | Reference |
| HEK293 expressing FUBI(AA)-eS30 | Decreased | No significant change | Decreased | Decreased | [3] |
| HeLa expressing non-cleavable FAU | Decreased | No significant change | Decreased | Decreased | [4] |
Note: Specific numerical values for the relative levels are often presented graphically in the source publications. The table reflects the observed trends.
18S rRNA Processing
The expression of non-cleavable FAU mutants results in the accumulation of the 18S-E pre-rRNA intermediate, signifying a blockage in the final maturation step of 18S rRNA.
| Cell Line/Condition | 18S-E pre-rRNA Level (Relative to WT) | Mature 18S rRNA Level (Relative to WT) | Reference |
| HeLa expressing FUBI(AA)-eS30 | Increased | Decreased | [4] |
| USP36-depleted HeLa cells | Increased | Decreased | [3] |
Note: The data in this table is a summary of findings from Northern blot analyses, where quantification is typically performed by densitometry.
This compound Interactions
Mass spectrometry-based interactome studies have identified numerous proteins that associate with FAU, providing insights into its role in ribosome biogenesis and other cellular processes.
| Bait Protein | Interacting Proteins (Selected) | Method | Reference |
| FUBI-eS30-StHA (WT) | USP36, Ribosomal proteins (various), Ribosome biogenesis factors (e.g., NOB1, PNO1) | Affinity Purification-Mass Spectrometry | [3] |
| FUBI-eS30-StHA (non-cleavable) | USP36, Ribosomal proteins (various), Ribosome biogenesis factors (retained) | Affinity Purification-Mass Spectrometry | [3] |
Note: This table provides a qualitative summary of key interactors. For a comprehensive list and quantitative data, refer to the supplementary materials of the cited publications.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FAU in ribosome biogenesis.
Polysome Profiling
Polysome profiling by sucrose (B13894) density gradient ultracentrifugation is used to separate ribosomal subunits, monosomes, and polysomes, providing a snapshot of the translational activity in a cell.
Materials:
-
Lysis Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1% (v/v) Triton X-100, 2 mM DTT, 100 µg/mL cycloheximide (B1669411), 1x protease inhibitor cocktail, RNase inhibitor.
-
Sucrose Solutions: 10% and 50% (w/v) sucrose in Gradient Buffer (20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT).
-
Gradient Maker
-
Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)
-
Fractionation system with a UV detector (254 nm)
Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with 100 µg/mL cycloheximide for 5-10 minutes at 37°C before harvesting to arrest translation.
-
Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in ice-cold Lysis Buffer.
-
Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at 38,000 rpm for 2-3 hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. Collect fractions for further analysis (e.g., RNA or protein extraction).
Northern Blot Analysis of pre-rRNA
Northern blotting is a technique to detect and quantify specific RNA molecules, such as pre-rRNA intermediates, in a complex RNA sample.
Materials:
-
Total RNA extracted from cells
-
Formaldehyde-agarose gel (1.2%)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled oligonucleotide probes specific for pre-rRNA sequences (e.g., ITS1, ITS2, 18S-E)
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
RNA Electrophoresis: Denature total RNA and separate by electrophoresis on a formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary transfer.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Prehybridization and Hybridization: Prehybridize the membrane in hybridization buffer. Add the labeled probe and incubate overnight at the appropriate temperature.
-
Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager (for radiolabeled probes) or a chemiluminescence detection system (for DIG-labeled probes).
-
Quantification: Quantify the band intensities using densitometry software.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. In the context of FAU, it can be used to confirm the interaction between FUBI-eS30 and USP36.
Materials:
-
Cell lysate
-
Antibody specific to the bait protein (e.g., anti-HA for HA-tagged FAU)
-
Protein A/G magnetic beads
-
Wash Buffer: e.g., TBS with 0.05% Tween-20
-
Elution Buffer: e.g., Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Antibody-Bead Conjugation: Incubate the antibody with Protein A/G magnetic beads to allow for binding.
-
Immunoprecipitation: Add the cell lysate to the antibody-conjugated beads and incubate to allow the antibody to bind to the bait protein and its interactors.
-
Washing: Wash the beads several times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting partner (e.g., USP36).
Visualization of Workflows and Pathways
Ribosome Profiling Experimental Workflow
Ribosome profiling (Ribo-seq) is a powerful technique for monitoring translation at a genome-wide scale. The following diagram outlines the major steps in a typical ribosome profiling experiment.
Logical Relationship of FAU Cleavage and 40S Maturation
The cleavage of the FUBI-eS30 precursor is a prerequisite for the successful completion of 40S ribosomal subunit maturation. This logical relationship can be visualized as follows:
Conclusion and Future Directions
The this compound, through its unique fusion structure and essential post-translational processing, serves as a critical checkpoint in the biogenesis of the 40S ribosomal subunit. The discovery of USP36 as the protease responsible for FUBI-eS30 cleavage has significantly advanced our understanding of this process. The methodologies and data presented in this guide provide a framework for further investigation into the intricate regulation of ribosome production.
Future research in this area may focus on:
-
Quantitative analysis of FAU processing kinetics: Determining the precise rates of FUBI-eS30 cleavage under different cellular conditions.
-
Identification of additional regulatory factors: Exploring whether other proteins modulate the activity of USP36 on FAU.
-
Therapeutic targeting: Investigating the potential of inhibiting FAU processing or ribosome biogenesis as a therapeutic strategy in diseases characterized by hyperactive translation, such as cancer.
A deeper understanding of the molecular intricacies of FAU and its role in ribosome biogenesis will undoubtedly open new avenues for both fundamental research and the development of novel therapeutic interventions.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of Fau: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fau (FBR-MuSV-associated ubiquitously expressed) protein, a key player in ribosome biogenesis and apoptosis, exhibits a dynamic and tightly regulated cellular localization. This guide provides an in-depth analysis of the subcellular distribution of Fau, detailing its journey as a fusion protein, its processing, and its ultimate incorporation into the 40S ribosomal subunit. We will explore the experimental methodologies used to elucidate its localization and the signaling pathways in which it participates. This document is intended to be a valuable resource for researchers investigating Fau's role in cellular processes and its potential as a therapeutic target.
Introduction
The FAU gene encodes a unique fusion protein comprised of an N-terminal ubiquitin-like protein (FUBI) and a C-terminal ribosomal protein S30 (eS30)[1][2][3]. This fusion protein undergoes a critical post-translational processing step, cleavage, which is essential for the maturation of the 40S ribosomal subunit[4][5][6]. The distinct localization of the precursor and mature forms of Fau underscores its multifaceted roles in both ribosome function and the regulation of apoptosis[2][7]. Understanding the precise cellular localization of Fau is therefore paramount for deciphering its biological functions and its implications in disease states, including cancer[7][8].
Subcellular Localization of Fau Protein
The this compound is distributed across several cellular compartments, reflecting its diverse functions. The primary locations are the cytoplasm, the nucleus (with a notable concentration in the nucleoli), and its association with ribosomes[1][4][6][9][10]. Evidence also suggests its presence in the endoplasmic reticulum and the extracellular space[1][9].
Data Presentation: Summary of Cellular Localization
| Cellular Compartment | Protein Form | Evidence Level | Experimental Methods | References |
| Cytoplasm | FUBI-eS30 (precursor), eS30 (mature), Free FUBI | High | Immunohistochemistry, Immunofluorescence, Subcellular Fractionation | [1][4][6][9][10] |
| Nucleus | FUBI-eS30 (precursor), eS30 (mature) | High | Immunofluorescence, Subcellular Fractionation | [4][6][11] |
| Nucleolus | FUBI-eS30 (precursor), USP36 (processing enzyme) | High | Immunofluorescence | [5][9][11][12] |
| Ribosome (40S subunit) | eS30 (mature) | High | Subcellular Fractionation, Co-immunoprecipitation | [1][2][4] |
| Endoplasmic Reticulum | Unspecified | Moderate | Database Annotation (HPA) | [9][12] |
| Extracellular Space | Unspecified | Low | Database Annotation (UniProt) | [1] |
Experimental Protocols for Determining Fau Localization
The subcellular localization of Fau has been determined using a variety of robust experimental techniques. Below are detailed methodologies for the key experiments cited.
Immunofluorescence (IF)
Objective: To visualize the subcellular localization of this compound within intact cells.
Methodology:
-
Cell Culture and Fixation: HeLa or HEK293T cells are cultured on glass coverslips. The cells are then washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Following fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to Fau (or a tag like HA if using an expression construct) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: The cell nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Microscopy: The slides are visualized using a confocal laser scanning microscope. Images are captured and analyzed to determine the subcellular distribution of the fluorescent signal corresponding to the this compound[5][8].
Subcellular Fractionation and Western Blotting
Objective: To biochemically separate cellular compartments and quantify the relative abundance of this compound in each fraction.
Methodology:
-
Cell Lysis and Homogenization: Cultured cells are harvested and resuspended in a hypotonic lysis buffer. The cells are allowed to swell and are then homogenized using a Dounce homogenizer.
-
Differential Centrifugation: The cell homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions:
-
Low-speed centrifugation (e.g., 1,000 x g for 10 minutes): Pellets intact nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g for 20 minutes): Pellets mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g for 1 hour): Pellets microsomes (including endoplasmic reticulum). The resulting supernatant is the cytosolic fraction.
-
-
Nuclear and Ribosomal Fractionation: The nuclear pellet can be further purified and lysed to obtain the nuclear fraction. The microsomal pellet can be treated to isolate ribosomes.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with a primary antibody against Fau, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative band intensities indicate the abundance of Fau in each subcellular compartment.
Signaling Pathways and Functional Relationships
The localization of Fau is intrinsically linked to its function in ribosome biogenesis and apoptosis.
Ribosome Biogenesis Pathway
The unprocessed FUBI-eS30 fusion protein is translocated from the cytoplasm into the nucleolus. Within the nucleolus, the deubiquitinase USP36 cleaves the FUBI moiety from eS30[4][5][6]. This cleavage is a prerequisite for the subsequent assembly of eS30 into the pre-40S ribosomal particle and the maturation of the 40S subunit[5].
References
- 1. uniprot.org [uniprot.org]
- 2. Gene - FAU [maayanlab.cloud]
- 3. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAU | Abcam [abcam.com]
- 5. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. compartments.jensenlab.org [compartments.jensenlab.org]
- 11. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 12. mRNP chronology: FAU [chronology.rna.snu.ac.kr]
An In-depth Technical Guide to the Structure and Domains of the FAU Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed gene (FAU) encodes a unique fusion protein critical to fundamental cellular processes. This protein is comprised of an N-terminal ubiquitin-like protein, FUBI, and a C-terminal ribosomal protein, eS30.[1][2] Initially synthesized as a single 133-amino acid polypeptide, the FAU protein undergoes essential post-translational cleavage to yield its two functional components.[1][3] The separated eS30 protein integrates into the 40S ribosomal subunit, playing a structural role in translation, while the FUBI moiety has been implicated in extra-ribosomal functions, most notably the regulation of apoptosis.[1][4] Down-regulation of FAU has been associated with poor prognosis in several cancers, suggesting a role as a tumor suppressor.[4][5] This guide provides a detailed examination of the this compound's structure, its distinct functional domains, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
This compound: Core Quantitative Data
The human FAU gene encodes a primary transcript that is translated into a fusion protein. Several isoforms have been computationally mapped, though the canonical sequence (P62861) is the most studied.[1][6] Quantitative data for the canonical protein and a notable isoform are summarized below.
| Property | Canonical Protein (P62861) | Isoform (E9PMS9) | Reference(s) |
| UniProt Accession | P62861 | E9PMS9 | [1][6] |
| Amino Acid Length | 133 | 75 | [1][6] |
| Molecular Weight (Da) | 14,390 | 7,889 | [1][6] |
| Alternative Names | RS30, Fub1, Fubi, MNSFbeta, S30 | - | [7][8][9] |
Structural Domains of the this compound
The this compound's functionality is dictated by its two distinct domains, which are processed into separate proteins.[10]
Domain Architecture
The canonical 133-amino acid this compound has a clear bipartite structure.[1] The N-terminal region constitutes the ubiquitin-like FUBI domain, while the C-terminal region is the small ribosomal subunit protein eS30.[1][10]
Caption: Linear domain structure of the FAU fusion protein.
Domain Details
The specific regions and functions of these domains are well-documented across multiple protein domain databases.
| Domain Name | Description | Start-End Position | Database ID(s) | Reference(s) |
| FUBI | Ubiquitin-like domain. Lacks the typical lysine (B10760008) residues for polyubiquitination but has a C-terminal diglycine motif, suggesting it could be conjugated to other proteins after cleavage. Implicated in pro-apoptotic activity. | 1-74 | Pfam: PF00240; InterPro: IPR039415, IPR000626 | [1][4] |
| eS30 | Small ribosomal subunit protein eS30. A core component of the 40S ribosomal subunit, contributing to its assembly and function. Belongs to the eukaryotic ribosomal protein eS30 family. | 75-133 (approx.) | Pfam: PF04758; InterPro: IPR006846 | [1][7] |
Post-Translational Processing and Functional Activation
The FAU fusion protein is not functional until it is cleaved. This processing is a critical step for the maturation of the 40S ribosomal subunit.[7][10] The deubiquitinase USP36 has been identified as the enzyme responsible for this cleavage, separating FUBI from eS30.[2] This event is crucial for eS30 to be incorporated into pre-40S particles during ribosome biogenesis.[7][10]
References
- 1. uniprot.org [uniprot.org]
- 2. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. FAU | Abcam [abcam.com]
- 8. 40S ribosomal protein S30 - Wikipedia [en.wikipedia.org]
- 9. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
An In-depth Technical Guide to the Post-Translational Modification of Fau Protein
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: An Overview of Fau Protein and its Modifications
The F-actin-uncapping protein (Fau), also known as RPS30, is a multifaceted protein integral to fundamental cellular activities. It is synthesized as a 133-amino acid fusion protein, consisting of an N-terminal ubiquitin-like protein, FUBI (also referred to as MNSFbeta), and a C-terminal ribosomal protein S30.[1][2] This unique structure necessitates post-translational modifications (PTMs) to liberate its functional components and to modulate its diverse roles in cellular processes, including ribosome biogenesis and apoptosis.[3][4]
This technical guide offers a detailed examination of the known and potential PTMs of the this compound. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic machinery, signaling consequences, and experimental methodologies associated with Fau modification.
Key Post-Translational Modifications of Fau
The functionality of Fau is primarily regulated by proteolytic cleavage and a novel ubiquitin-like modification termed "fubylation." Evidence also points to the presence of glycosylation, while other modifications like phosphorylation remain to be experimentally confirmed.
Proteolytic Cleavage: A Prerequisite for Ribosome Maturation
The most critical PTM of Fau is its endoproteolytic cleavage, which separates the FUBI domain from the RPS30 protein.[5] This event is indispensable for the maturation of the 40S ribosomal subunit.[4]
-
Enzyme: The deubiquitinase USP36 is the specific protease that catalyzes this cleavage.[6][7][8]
-
Mechanism: USP36 recognizes and cleaves the peptide bond at the C-terminal diglycine motif of the FUBI domain, thereby releasing the RPS30 moiety.[7] The liberated RPS30 is then incorporated into the pre-40S ribosomal subunit, a crucial step for its final maturation.[9][10]
Fubylation: A Novel PTM Involving the FUBI Domain
Recent groundbreaking research has demonstrated that the liberated FUBI domain can be covalently attached to other proteins, a process now known as "fubylation."[11] This discovery places FUBI within the family of ubiquitin-like modifiers and expands the functional impact of the Fau gene.
-
Enzymatic Cascade: Fubylation is executed by the canonical E1-E2-E3 enzymatic cascade.[8]
-
Known Substrate: The first identified substrate for fubylation is Annexin A2 , a protein involved in various cellular processes, including membrane trafficking and signal transduction.[11]
Glycosylation
Evidence from protein databases suggests that Fau undergoes O-linked glycosylation at a single site.[12] However, the precise location of this modification, the identity of the attached glycan, and its functional significance are yet to be elucidated.
Signaling Pathways and Functional Implications
The PTMs of Fau are intrinsically linked to critical cellular signaling pathways.
Ribosome Biogenesis Pathway
The USP36-mediated cleavage of Fau is a key regulatory step in the production of functional ribosomes. The persistence of the FUBI-RPS30 fusion protein impairs the late cytoplasmic stages of 40S maturation, leading to a deficit in translation-competent ribosomes.[9][10]
USP36-mediated cleavage of Fau is a critical step in ribosome biogenesis.
Hippo Signaling Pathway
The fubylation of Annexin A2 by FUBI has been shown to play a regulatory role in the Hippo signaling pathway.[11] This pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The precise molecular consequences of Annexin A2 fubylation within this pathway are an active area of investigation.
The fubylation of Annexin A2 by FUBI impacts the Hippo signaling pathway.
Apoptosis Signaling
Fau has been identified as a pro-apoptotic regulatory gene.[13] This function is likely mediated by the FUBI domain, which has been suggested to covalently modify the pro-apoptotic Bcl-2 family member, Bcl-G.[13] The detailed mechanism of how this modification contributes to the apoptotic cascade is still under investigation.
Quantitative Data Summary
Quantitative data on the stoichiometry of Fau PTMs remain limited in the current literature. The following table provides a qualitative summary of the existing knowledge.
| Post-Translational Modification | Modifying Enzyme(s) | Known Substrate(s) | Key Functional Consequence |
| Proteolytic Cleavage | USP36 | Fau (FUBI-RPS30) | Liberation of RPS30 for ribosome maturation. |
| Fubylation | UBA1 (E1), UBE2C (E2), APC/C (E3) | Annexin A2 | Regulation of the Hippo signaling pathway. |
| O-linked Glycosylation | Not Identified | Fau | Function currently unknown. |
Experimental Protocols
The following sections provide detailed methodologies for the investigation of Fau PTMs.
General Workflow for PTM Analysis
A generalized workflow for the identification and validation of PTMs on the this compound.
Protocol for In Vitro Cleavage of Fau by USP36
This protocol is designed to validate the direct cleavage of the this compound by the USP36 deubiquitinase.[9]
-
Protein Expression and Purification:
-
Express recombinant full-length Fau (with an appropriate tag, e.g., His or GST) and USP36 in a suitable system (e.g., baculovirus-infected insect cells or E. coli).
-
Purify the proteins to homogeneity using affinity and size-exclusion chromatography.
-
-
Cleavage Reaction Setup:
-
In a 20 µL reaction volume, combine 1 µg of purified Fau with 100 ng of purified USP36 in a cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).
-
As a negative control, set up a reaction without USP36.
-
-
Incubation:
-
Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Analysis:
-
Stop the reaction by adding 4x Laemmli SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Visualize the cleavage products (FUBI and RPS30) by Coomassie Brilliant Blue staining or by Western blotting with antibodies specific to the tag on Fau, or to FUBI or RPS30.
-
Protocol for In Vitro Fubylation of a Substrate
This protocol provides a framework for reconstituting the fubylation of a target protein, such as Annexin A2, in vitro.[11]
-
Component Assembly:
-
In a 25 µL reaction, combine the following components in fubylation buffer (40 mM Tris-HCl pH 7.6, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT):
-
100 nM E1 enzyme (UBA1)
-
500 nM E2 enzyme (UBE2C)
-
500 nM E3 ligase (APC/C)
-
2 µM FUBI
-
1 µM substrate protein (e.g., Annexin A2)
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding an ATP regeneration system (7.5 mM phosphocreatine, 75 µg/mL creatine (B1669601) kinase, 1 mM ATP).
-
Incubate the reaction mixture at 37°C for 90 minutes.
-
-
Detection of Fubylation:
-
Terminate the reaction with SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the substrate. The appearance of higher molecular weight species of the substrate is indicative of fubylation.
-
Mass Spectrometry for PTM Site Identification
This protocol outlines a general approach for identifying PTM sites on Fau using mass spectrometry.
-
Sample Preparation:
-
Isolate the this compound from cells by immunoprecipitation or use purified recombinant Fau.
-
Separate the protein by SDS-PAGE and perform an in-gel tryptic digestion.
-
-
Enrichment of Modified Peptides (Optional):
-
For identifying phosphorylation sites, enrich the tryptic peptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads.
-
For glycosylation analysis, enrich for glycopeptides using lectin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the Fau sequence using a search algorithm (e.g., Mascot, Sequest) that considers variable modifications for phosphorylation, glycosylation, and the diglycine remnant of ubiquitination/fubylation on lysine (B10760008) residues.
-
Manually validate the identified PTM sites by inspecting the MS/MS spectra for characteristic fragment ions.
-
References
- 1. Ribosomal ubiquitin-like fusion protein: Same same but different? | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 2. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 6. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Check out our paper on processing of FUBI-eS30 in eLife! – Institute of Biochemistry | ETH Zurich [bc.biol.ethz.ch]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Real-time bio-layer interferometry ubiquitination assays as alternatives to western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fau-Bcl-G Interaction: A Critical Axis in Apoptosis Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate regulation of apoptosis is paramount to cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. This technical guide delves into the pivotal interaction between the Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (Fau) protein and the B-cell lymphoma 2 (Bcl-2) family member, Bcl-G. Fau, a pro-apoptotic regulatory gene, exerts its function through a direct interplay with Bcl-G, a key effector in the apoptotic cascade. This document provides a comprehensive overview of their interaction, including the underlying molecular mechanisms, experimental methodologies to probe this interaction, and the potential therapeutic implications for drug development professionals.
Introduction
The Fau gene product is a fusion protein comprising an N-terminal ubiquitin-like domain (FUBI) and a C-terminal ribosomal protein S30 (RPS30).[1][2] While RPS30 is incorporated into the 40S ribosomal subunit, the FUBI domain can be post-translationally cleaved and is implicated in regulating cellular processes, most notably apoptosis.[1] Bcl-G, a pro-apoptotic member of the Bcl-2 family, is characterized by the presence of a Bcl-2 homology 3 (BH3) domain, which is crucial for its death-inducing activity.[3] A growing body of evidence has established an essential role for the Fau-Bcl-G interaction in the intrinsic apoptotic pathway.
Studies have demonstrated that Fau's pro-apoptotic function is dependent on the presence of Bcl-G.[1] The FUBI domain of Fau is believed to covalently modify Bcl-G, a post-translational modification that is critical for the latter's pro-apoptotic activity.[1] The downregulation of both Fau and Bcl-G has been observed in various cancers, including prostate and breast cancer, and correlates with a poorer prognosis and reduced sensitivity to cytotoxic therapies.[4][5] This underscores the significance of the Fau-Bcl-G axis as a potential target for therapeutic intervention.
Molecular Mechanism of Interaction
The interaction between Fau and Bcl-G is primarily mediated by the FUBI domain of Fau. This ubiquitin-like domain has been shown to covalently modify Bcl-G, although the precise nature of this modification and the specific residues involved are still under investigation.[1] This modification is thought to be a key step in the activation of Bcl-G's pro-apoptotic function.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed Fau-Bcl-G Apoptotic Signaling Pathway.
Quantitative Data on Fau-Bcl-G Interaction
To date, there is a notable absence of publicly available quantitative data, such as binding affinities (Kd values) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), specifically for the Fau-Bcl-G interaction. The interaction has been primarily characterized through functional assays and co-immunoprecipitation, which demonstrate a clear biological relationship but do not provide precise biophysical constants.
Table 1: Summary of Experimental Evidence for Fau-Bcl-G Interaction
| Experimental Approach | Observation | Implication | Reference(s) |
| Co-immunoprecipitation | Fau and Bcl-G are found in the same protein complex in cellular lysates. | Direct or indirect physical interaction between Fau and Bcl-G. | [1] |
| RNA interference (siRNA) | Knockdown of Bcl-G ablates the pro-apoptotic effect of Fau overexpression. | Bcl-G is essential for Fau-mediated apoptosis. | [1][4] |
| Yeast Two-Hybrid | Interaction between Fau and Bcl-G has been suggested by this method in some studies. | Potential for direct physical interaction. | |
| Functional Assays | Simultaneous downregulation of Fau and Bcl-G does not have an additive effect on reducing apoptosis sensitivity. | Fau and Bcl-G likely function in the same linear pathway. | [4] |
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to investigate the Fau-Bcl-G interaction. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This protocol describes the steps to determine if Fau and Bcl-G associate within a cell.
Caption: Workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T, Jurkat) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with control IgG (from the same species as the immunoprecipitating antibody) and Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-Fau or anti-Bcl-G) overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the "bait" (e.g., Fau) and the potential "prey" (e.g., Bcl-G) proteins to detect their presence in the immunoprecipitated complex.
-
Yeast Two-Hybrid (Y2H) Assay for Direct Interaction
The Y2H system is a powerful genetic method to screen for protein-protein interactions.
Caption: Logical basis of the Yeast Two-Hybrid assay.
Protocol Outline:
-
Vector Construction:
-
Clone the full-length cDNA or specific domains of Fau into a "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD).
-
Clone the full-length cDNA of Bcl-G into a "prey" vector (containing a transcription activation domain, e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for cells containing both plasmids.
-
Plate the surviving colonies on a more stringent selective medium (e.g., -His, -Ade) to screen for interaction. Growth on this medium indicates that the reporter genes have been activated due to the interaction between the bait and prey proteins.
-
A colorimetric assay (e.g., for β-galactosidase activity using X-gal) can also be used as an additional reporter.
-
-
Controls:
-
Include positive controls (known interacting proteins) and negative controls (non-interacting proteins) to validate the assay.
-
Implications for Drug Development
The Fau-Bcl-G interaction represents a promising target for the development of novel anti-cancer therapeutics. Strategies could focus on:
-
Modulating Fau Activity: Developing small molecules that enhance the activity or expression of Fau could promote apoptosis in cancer cells.
-
Mimicking FUBI-mediated Modification: Designing molecules that mimic the effect of FUBI on Bcl-G could directly activate its pro-apoptotic function.
-
Targeting Downstream Effectors: Identifying and targeting proteins that are regulated by the active Fau-Bcl-G complex could provide alternative therapeutic avenues.
Conclusion
The interaction between Fau and Bcl-G is a critical component of the apoptotic machinery. While the functional relationship is well-established, further research is needed to elucidate the precise molecular details of their interaction and to obtain quantitative binding data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important protein-protein interaction. A deeper understanding of the Fau-Bcl-G axis holds significant promise for the development of targeted therapies for cancer and other diseases characterized by apoptotic dysregulation.
References
An In-depth Technical Guide on the Role of the FAU Protein in Cancer Progression
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) protein's role in the progression of cancer. It includes quantitative data on FAU expression, detailed experimental protocols for its study, and visualizations of key signaling pathways.
Introduction to FAU Protein
The FAU gene encodes a unique fusion protein comprised of an N-terminal ubiquitin-like protein (FUBI or Fub1) and the C-terminal ribosomal protein S30 (RPS30).[1][2] It is proposed that this fusion protein can be post-translationally processed to yield the individual FUBI and RPS30 proteins.[1] While RPS30 is a component of the 40S ribosomal subunit, the extra-ribosomal functions of FAU, particularly its role in apoptosis, have garnered significant interest in cancer research.[3] FAU is ubiquitously expressed in human tissues.[4]
Downregulation of FAU expression has been observed in several human cancers, including breast, prostate, and ovarian cancer, and this is often associated with a poor prognosis.[5][6] This has led to the classification of FAU as a candidate tumor suppressor gene.[3] However, some studies have also reported a potential oncogenic role, highlighting the context-dependent nature of its function.[7]
Quantitative Data on FAU Expression in Cancer
The expression level of the this compound is significantly altered in various cancers. Below are summaries of quantitative data from publicly available datasets and specific studies.
Table 1: Overview of this compound Expression in Various Cancers
| Cancer Type | Protein Expression Level (Compared to Normal Tissue) | Staining Pattern | Source |
| Colorectal Cancer | Moderate to Strong Cytoplasmic Positivity | Cytoplasmic | The Human Protein Atlas[4] |
| Breast Cancer | Moderate Cytoplasmic Positivity (Reduced in some cases) | Cytoplasmic | The Human Protein Atlas[4] |
| Prostate Cancer | Moderate Cytoplasmic Positivity (Reduced in some cases) | Cytoplasmic | The Human Protein Atlas[4] |
| Lung Cancer | Moderate Cytoplasmic Positivity | Cytoplasmic | The Human Protein Atlas[4] |
| Endometrial Cancer | Strong Positivity in several cases | Cytoplasmic | The Human Protein Atlas[4] |
| Ovarian Cancer | Strong Positivity in rare cases | Cytoplasmic | The Human Protein Atlas[4] |
| Pancreatic Cancer | Strong Positivity in rare cases | Cytoplasmic | The Human Protein Atlas[4] |
| Liver Cancer | Strong Positivity in rare cases | Cytoplasmic | The Human Protein Atlas[4] |
| Lymphoma | Strong Positivity in rare cases | Cytoplasmic | The Human Protein Atlas[4] |
| Testis Cancer | Strong Positivity in rare cases | Cytoplasmic | The Human Protein Atlas[4] |
| Renal Cancer | Weakly stained or negative | Not specified | The Human Protein Atlas[4] |
| Glioma | Weakly stained or negative | Not specified | The Human Protein Atlas[4] |
Table 2: Quantitative Analysis of FAU Transcript Levels in Breast Cancer
| Patient Cohort | FAU Transcript Level in Tumor vs. Adjacent Normal Tissue | Statistical Significance (p-value) | Associated Prognosis | Source |
| 21 Breast Cancer Patients | Reduced Fau/ALAS1 transcript ratio in tumor tissue | p = 0.002 | Lower FAU expression is associated with reduced overall breast-cancer-specific survival. | Pickard et al., 2009[5] |
Signaling Pathways Involving FAU in Cancer
The primary mechanism by which FAU is thought to exert its tumor-suppressive effects is through the regulation of apoptosis. This is mediated, at least in part, by its interaction with the pro-apoptotic Bcl-2 family member, Bcl-G.[5][8]
The FUBI domain of the this compound can covalently modify Bcl-G, a process that is thought to be crucial for its pro-apoptotic activity.[1][5] Downregulation of FAU leads to decreased apoptosis, which can contribute to cancer development and resistance to therapy.[9]
While a direct regulatory link between FAU and the p53 tumor suppressor pathway has been hypothesized due to their shared involvement in apoptosis and cell cycle control, current research has not yet established a definitive interaction.
Experimental Protocols for Studying this compound
The following are detailed methodologies for key experiments used to investigate the function of the this compound in cancer.
siRNA-Mediated Knockdown of FAU
This protocol describes the transient knockdown of FAU expression in cancer cell lines to study its functional consequences.
Materials:
-
FAU-specific siRNA duplexes (e.g., commercially available validated siRNAs)
-
Negative control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest (e.g., T-47D breast cancer cells)
-
6-well tissue culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 10-30 pmol of FAU siRNA or negative control siRNA into 100 µL of Opti-MEM I Medium. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Add the 200 µL of siRNA-lipid complexes to each well containing cells and medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Validation of Knockdown: After incubation, harvest the cells and assess the efficiency of FAU knockdown by quantitative RT-PCR (for mRNA levels) and Western blotting (for protein levels).
Quantitative Real-Time PCR (qRT-PCR) for FAU mRNA Expression
This protocol is for quantifying the relative expression levels of FAU mRNA in tumor tissue versus normal tissue.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
TaqMan Gene Expression Assay for FAU (or SYBR Green primers)
-
TaqMan Gene Expression Assay for a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR system
-
Tumor and matched normal tissue samples
Procedure:
-
RNA Extraction: Extract total RNA from frozen or FFPE tissue samples according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit. b. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
Real-Time PCR: a. Prepare the PCR reaction mix containing TaqMan Gene Expression Master Mix, the specific TaqMan assay for FAU or the housekeeping gene, and the cDNA template. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for FAU and the housekeeping gene in each sample. b. Calculate the relative expression of FAU mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the tumor sample to the matched normal sample.
Immunoprecipitation (IP) of this compound
This protocol is for the isolation of the this compound and its interacting partners from cell lysates.
Materials:
-
Anti-FAU antibody (e.g., Rabbit polyclonal to FAU)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Cancer cell line expressing FAU
Procedure:
-
Cell Lysis: a. Lyse cultured cancer cells with ice-cold lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing the Lysate: a. Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. b. Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Immunoprecipitation: a. Add the anti-FAU antibody or isotype control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: a. Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads three to five times with cold wash buffer.
-
Elution: a. Elute the this compound and its binding partners from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational design and validation of siRNA molecules to silence oncogenic CTNNB1 mRNA as a potential therapeutic strategy against hepatitis B/C virus-associated hepatocellular carcinoma [pharmacia.pensoft.net]
- 3. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Expression of FAU in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 7. fau and its ubiquitin-like domain (FUBI) transforms human osteogenic sarcoma (HOS) cells to anchorage-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diagomics.com [diagomics.com]
- 9. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fau Protein: A Pro-Apoptotic Regulator with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (Fau) protein has emerged as a critical pro-apoptotic regulator, playing a significant role in programmed cell death and tumor suppression. This technical guide provides a comprehensive overview of the Fau protein, detailing its molecular characteristics, its mechanism of action in promoting apoptosis, and its interaction with key signaling pathways. Drawing from established research, this document presents quantitative data on Fau's apoptotic efficacy, detailed experimental protocols for its study, and visual representations of its functional pathways to support further investigation and therapeutic development.
Introduction to this compound
Fau is a fusion protein comprised of an N-terminal ubiquitin-like domain (FUBI) and a C-terminal ribosomal protein S30 (RPS30).[1] Initially identified as a cellular homolog of a sequence found in the Finkel-Biskis-Reilly murine sarcoma virus, subsequent research has solidified its role as a candidate tumor suppressor.[2][3] Notably, the expression of the Fau gene is frequently downregulated in various human cancers, including breast, prostate, and ovarian tumors, suggesting its importance in preventing oncogenesis.[1] The pro-apoptotic function of Fau is a key aspect of its tumor-suppressive activity.
Mechanism of Pro-Apoptotic Regulation
The primary mechanism by which Fau exerts its pro-apoptotic effects is through the Bcl-2 family of proteins, specifically via its interaction with Bcl-G (BCL2L14), a known pro-apoptotic member.[4]
The Fau-Bcl-G Signaling Axis
Fau's ubiquitin-like domain (FUBI) can covalently modify Bcl-G, a crucial step in the initiation of the apoptotic cascade. This modification is thought to modulate the activity of Bcl-G, tipping the cellular balance towards apoptosis. Studies have demonstrated that the pro-apoptotic effect of Fau is critically dependent on the presence of Bcl-G; knockdown of Bcl-G expression has been shown to abrogate the increase in basal apoptosis induced by Fau overexpression.
Overexpression of Fau in the sense orientation has been shown to induce cell death, an effect that is inhibited by the anti-apoptotic protein Bcl-2 and by caspase inhibitors, further cementing its role in the apoptotic pathway.[2] Conversely, suppression of endogenous Fau expression leads to resistance to apoptosis induced by various stimuli, including ultraviolet (UV) radiation and chemotherapeutic agents like cisplatin.[2]
Quantitative Analysis of Fau-Mediated Apoptosis
The pro-apoptotic activity of Fau has been quantified in various cellular contexts. The following tables summarize the key quantitative findings from studies investigating the effects of Fau expression on apoptosis.
| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |
| Human T-cell lines | Ectopic FAU expression | Basal apoptosis | Increased | |
| 293T/17 cells | Ectopic FAU expression | Basal apoptosis | Increased | |
| T-47D breast cancer cells | siRNA-mediated Fau knockdown | UV-induced apoptosis | Markedly attenuated | [3] |
| Prostate cancer cell lines | siRNA-mediated Fau and Bcl-G knockdown | UVC-induced cytotoxicity | Decreased sensitivity | [1] |
| Experimental Condition | Parameter Measured | Fold Change/Percentage | Reference |
| TCR engagement in T lymphocytes | Caspase-3 mRNA levels | ~3-fold increase | [5] |
| Overexpression of caspase-3 in MT1/ADR cells | Caspase-3 protein level | 2.8-fold increase | [6] |
| Overexpression of caspase-3 in MT1/ADR cells | Specific enzyme activity | 3.7-fold higher | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental approaches used to study Fau, the following diagrams illustrate the key signaling pathways and workflows.
Fau-Mediated Apoptotic Signaling Pathway
Caption: this compound initiates apoptosis through the covalent modification of the pro-apoptotic protein Bcl-G.
Experimental Workflow for Studying Fau's Pro-Apoptotic Function
Caption: A typical experimental workflow to investigate the pro-apoptotic function of the this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Fau as a pro-apoptotic regulator.
Cell Culture and Transfection for Fau Overexpression
-
Cell Lines: HEK293T or other suitable cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Polyethylenimine (PEI) or Lipofectamine™ 2000.
-
Protocol:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
For each well, prepare a DNA-transfection reagent complex. For PEI, mix 2 µg of Fau expression plasmid with PEI at a 1:3 (DNA:PEI) ratio in serum-free medium.
-
Incubate the mixture at room temperature for 20-30 minutes to allow complex formation.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with subsequent assays.
-
siRNA-Mediated Knockdown of Fau
-
siRNA: Use validated siRNA sequences targeting the Fau mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection Reagent: Lipofectamine™ RNAiMAX or similar.
-
Protocol:
-
Seed cells to be 50-60% confluent at the time of transfection.
-
Dilute the Fau siRNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours to achieve optimal knockdown before inducing apoptosis or harvesting cells for analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Reagents: Annexin V-FITC Apoptosis Detection Kit.
-
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Caspase-3 Activity Assay
-
Reagents: Caspase-3 colorimetric or fluorometric assay kit.
-
Protocol:
-
Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The activity is proportional to the signal generated.
-
Co-immunoprecipitation of Fau and Bcl-G
-
Antibodies: Specific antibodies against Fau and Bcl-G.
-
Beads: Protein A/G magnetic beads.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protocol:
-
Lyse cells expressing both Fau and Bcl-G.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against Fau (or Bcl-G) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Bcl-G (or Fau) to detect the interaction.
-
Western Blot Analysis
-
Protocol:
-
Separate protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Fau, anti-Bcl-G, or anti-caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
The this compound represents a significant component of the cellular machinery that governs apoptosis. Its pro-apoptotic function, mediated through the essential downstream effector Bcl-G, positions it as a promising target for cancer therapy. The downregulation of Fau in various cancers underscores its role as a tumor suppressor. Future research should focus on elucidating the upstream regulatory mechanisms that control Fau expression and further delineating the downstream signaling events that follow Fau-Bcl-G interaction. A deeper understanding of these pathways will be instrumental in designing novel therapeutic strategies that aim to restore or enhance Fau's apoptotic function in cancer cells. Moreover, the development of small molecules that can modulate the Fau-Bcl-G interaction could offer a new avenue for targeted cancer treatment.
References
- 1. rsc.org [rsc.org]
- 2. addgene.org [addgene.org]
- 3. Regulation of apoptosis by fau revealed by functional expression cloning and antisense expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The FUBI Domain in Fau Protein: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed gene, commonly known as FAU, encodes a fascinating fusion protein critical to cellular homeostasis. This protein is comprised of an N-terminal ubiquitin-like (Ubl) domain, FUBI, and a C-terminal ribosomal protein, eS30. The post-translational processing of this fusion protein and the subsequent functions of the liberated FUBI domain are subjects of intense research, with implications in ribosome biogenesis, apoptosis, and cancer biology. This technical guide provides an in-depth exploration of the FUBI domain's function, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways.
I. The FUBI Domain: Structure and Processing
The Fau protein is synthesized as a single polypeptide chain, where the FUBI domain is seamlessly fused to the eS30 ribosomal protein. FUBI shares approximately 36% sequence identity with ubiquitin, including a conserved C-terminal diglycine motif, which is crucial for its proteolytic cleavage.
A. Proteolytic Cleavage of the FUBI-eS30 Fusion Protein
The liberation of the FUBI domain from the eS30 ribosomal protein is a critical step for the maturation of the 40S ribosomal subunit. This cleavage event is catalyzed by the deubiquitinase USP36. The uncleaved FUBI-eS30 fusion protein can be incorporated into pre-40S particles, but its presence stalls the final maturation steps, leading to defects in ribosome biogenesis.
Key Findings on FUBI-eS30 Processing:
-
Enzyme: USP36 is the primary protease responsible for cleaving FUBI from eS30.[1][2][3]
-
Functional Importance: Cleavage is essential for the proper maturation of the 40S ribosomal subunit and subsequent protein translation.[1][2][3]
-
Kinetics: The in vitro cleavage of FUBI-eS30 by USP36 occurs with kinetics that are broadly comparable to the cleavage of ubiquitin-EGFP fusion proteins by the same enzyme.[1]
II. Quantitative Data on FUBI Interactions and Processing
Understanding the quantitative aspects of FUBI's interactions and processing is crucial for elucidating its biological roles. While specific binding affinities and detailed kinetic parameters are still areas of active investigation, quantitative proteomics has provided valuable insights into the FUBI interactome.
A. FUBI-eS30 Interactome
Affinity purification-mass spectrometry (AP-MS) has been employed to identify proteins that interact with the FUBI-eS30 fusion protein. By comparing the interactomes of wild-type and cleavage-deficient FUBI-eS30 mutants, researchers have identified key players in its processing and function.
| Protein | Description | Association with FUBI-eS30 | Quantitative Insight | Reference |
| USP36 | Deubiquitinase | Enriched with non-cleavable FUBI-eS30 mutants | Identified as the primary processing enzyme | [1][2] |
| USP10 | Deubiquitinase | Enriched with non-cleavable FUBI-eS30 mutants | Not directly involved in FUBI-eS30 processing in vivo | [1][2] |
| Ribosomal Proteins | Components of the 40S and 60S subunits | Co-purified with FUBI-eS30 | Indicates incorporation into pre-ribosomal particles | [1] |
| Ribosome Biogenesis Factors | Proteins involved in ribosome assembly | Co-purified with FUBI-eS30 | Demonstrates a role in ribosome maturation pathways | [1] |
Table 1: Summary of key proteins interacting with the FUBI-eS30 fusion protein as identified by quantitative mass spectrometry. The quantitative insights are based on the relative enrichment observed in the cited studies.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the FUBI domain.
A. Affinity Purification-Mass Spectrometry (AP-MS) for FUBI-eS30 Interactome Analysis
This protocol is adapted from the methodology used to identify USP36 as the FUBI-eS30 processing enzyme.[1][2]
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Transfect cells with plasmids encoding tagged FUBI-eS30 (e.g., with a Strep-HA tag) and a negative control (e.g., GFP with the same tag) using a suitable transfection reagent.
2. Cell Lysis:
- Harvest cells 24-48 hours post-transfection.
- Lyse cells in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Affinity Purification:
- Incubate the cleared lysate with Strep-Tactin beads for 2-4 hours at 4°C with gentle rotation.
- Wash the beads three times with lysis buffer.
- Elute the protein complexes using a buffer containing 2.5 mM desthiobiotin.
4. Sample Preparation for Mass Spectrometry:
- Precipitate the eluted proteins with trichloroacetic acid (TCA).
- Wash the protein pellet with cold acetone.
- Resuspend the pellet in a buffer suitable for trypsin digestion (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate).
- Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
- Digest the proteins with sequencing-grade trypsin overnight at 37°C.
5. LC-MS/MS Analysis:
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the proteins using a suitable software package (e.g., MaxQuant).
B. In Vitro Cleavage Assay for FUBI-eS30 Processing
This protocol allows for the direct assessment of FUBI-eS30 cleavage by a purified protease.[1][3]
1. Protein Purification:
- Express and purify recombinant His-tagged FUBI-eS30 and the protease of interest (e.g., Strep-tagged USP36) from a suitable expression system (e.g., E. coli or insect cells).
2. Cleavage Reaction:
- Set up a reaction mixture containing purified FUBI-eS30 (substrate) and USP36 (enzyme) in a buffer such as 50 mM Tris-HCl pH 7.5, 150 mM NaCl, and 5 mM DTT.
- Incubate the reaction at 37°C.
- Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Analysis of Cleavage Products:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the cleavage products (FUBI and eS30) by Coomassie blue staining or Western blotting using antibodies specific for the tags or proteins.
C. Co-Immunoprecipitation (Co-IP) for FUBI-Bcl-G Interaction
This protocol can be used to investigate the interaction between FUBI and its putative binding partner, Bcl-G.
1. Cell Culture and Transfection:
- Co-transfect HEK293T cells with plasmids encoding tagged versions of FUBI (e.g., FLAG-FUBI) and Bcl-G (e.g., HA-Bcl-G).
2. Cell Lysis:
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
3. Immunoprecipitation:
- Incubate the cleared cell lysate with an anti-FLAG antibody for 2-4 hours at 4°C.
- Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours.
- Wash the beads extensively with lysis buffer.
4. Elution and Western Blotting:
- Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated Bcl-G.
IV. Signaling Pathways and Logical Relationships
The FUBI domain is implicated in several key cellular processes, most notably ribosome biogenesis and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
A. FUBI-eS30 Processing and 40S Ribosome Maturation
This workflow illustrates the critical role of USP36-mediated cleavage of FUBI-eS30 in the final steps of 40S ribosomal subunit maturation.
References
- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 2. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
The Dual Functionality of the FAU Protein: A Technical Guide to the RPS30 Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (FAU) protein presents a compelling case of protein moonlighting, housing two distinct functional domains within a single gene product. Initially synthesized as a fusion protein, FAU is comprised of an N-terminal ubiquitin-like (FUBI) domain and a C-terminal Ribosomal Protein S30 (RPS30) domain. Post-translational cleavage by the deubiquitinase USP36 separates these two entities, allowing them to participate in distinct cellular processes. The RPS30 domain is an integral component of the 40S ribosomal subunit, essential for ribosome biogenesis and canonical protein translation. Beyond this fundamental role, FAU and its cleaved domains are implicated in extra-ribosomal functions, most notably in the regulation of apoptosis. Dysregulation of FAU expression has been linked to the prognosis of several cancers, positioning it as a putative tumor suppressor and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of the RPS30 domain's function within the context of the FAU protein, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Introduction
The FAU gene was first identified as the cellular homolog of the fox sequence in the Finkel-Biskis-Reilly murine sarcoma virus. It encodes a unique fusion protein that is post-translationally processed to yield two distinct proteins: the ubiquitin-like protein FUBI and the 40S ribosomal protein S30 (RPS30)[1]. This guide focuses on the function of the RPS30 domain, a critical component of the translational machinery with emerging roles in cellular regulation.
Protein Structure and Domains:
The human this compound is a 133-amino acid polypeptide. The N-terminal region (amino acids 1-74) constitutes the FUBI domain, which shares structural homology with ubiquitin[2]. The C-terminal region comprises the RPS30 domain[2][3]. The protein undergoes cleavage by the deubiquitinase USP36 to release the two functional domains.
-
FUBI (Fub1) Domain: This ubiquitin-like domain is implicated in pro-apoptotic activities[3]. While it lacks the canonical lysine (B10760008) residues for polyubiquitination, it possesses a C-terminal diglycine motif, suggesting it could be conjugated to target proteins[2][4].
-
RPS30 Domain: As a core component of the small ribosomal subunit, RPS30 is essential for the assembly and function of the 40S subunit, and by extension, for all cellular protein synthesis[4][5].
Quantitative Data on FAU/RPS30 Expression
Downregulation of FAU expression has been observed in several human cancers and is often correlated with a poor prognosis, supporting its role as a candidate tumor suppressor.
| Cancer Type | Tissue | Change in Expression | Prognostic Correlation | Reference |
| Breast Cancer | Ductal Carcinoma | Significant reduction in mRNA levels in tumor tissue compared to adjacent normal tissue. | Lower FAU expression is significantly correlated with reduced breast-cancer-specific survival. | --INVALID-LINK-- |
| Grade II Disease | 42% of control (normal tissue) value. | --INVALID-LINK-- | ||
| Grade III Disease | 33% of control (normal tissue) value. | --INVALID-LINK-- | ||
| Ovarian Cancer | Ovarian Carcinoma | Higher expression of Fibroblast Activation Protein (FAP), not FAU, is noted. | High FAP expression is associated with poor prognosis. | --INVALID-LINK-- |
Core Functions of the RPS30 Domain
Ribosome Biogenesis and Function
The primary and most well-understood function of the RPS30 protein is its role as a structural constituent of the 40S ribosomal subunit. Ribosome biogenesis is a complex and highly regulated process that primarily occurs in the nucleolus.
Workflow of RPS30 in 40S Subunit Assembly:
RPS30, along with other ribosomal proteins, binds to the 18S ribosomal RNA (rRNA) to form the small ribosomal subunit. This process is critical for maintaining the structural integrity and functional activity of the ribosome in protein synthesis. Studies have shown that depletion of RPS30 can lead to defects in the maturation of the 18S rRNA and accumulation of pre-rRNA species[6].
Extra-ribosomal Function: Regulation of Apoptosis
Emerging evidence suggests that FAU and its cleaved FUBI domain play a significant role in apoptosis, or programmed cell death. This extra-ribosomal function links FAU to cancer biology, where the evasion of apoptosis is a hallmark of tumorigenesis.
FAU-Mediated Apoptotic Signaling Pathway:
The pro-apoptotic activity of FAU is thought to be mediated, at least in part, through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family[7]. The FUBI domain may covalently modify Bcl-G, influencing its pro-death function.
Studies have demonstrated that ectopic expression of FAU increases basal apoptosis in human cell lines, while its silencing attenuates UV-induced apoptosis. Importantly, the pro-apoptotic effect of FAU is ablated by the knockdown of Bcl-G, indicating that Bcl-G is a critical downstream effector in the FAU-mediated apoptotic pathway[7].
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the function of the RPS30 domain of the this compound.
Co-Immunoprecipitation (Co-IP) to Detect FAU-Bcl-G Interaction
This protocol is designed to verify the in vivo interaction between FAU and Bcl-G in a cellular context.
Workflow for Co-Immunoprecipitation:
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-FLAG-FAU and pCMV-HA-Bcl-G
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 2x Laemmli sample buffer
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blot detection)
-
Anti-FLAG antibody (for Western blot detection of bait protein)
-
Protein A/G magnetic beads
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection. Co-transfect cells with FLAG-FAU and HA-Bcl-G plasmids using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in 1 ml of ice-cold Lysis Buffer per dish. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µl of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. Add 2-5 µg of anti-FLAG antibody and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 1 ml of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and add 40 µl of 2x Laemmli sample buffer to the beads. Boil at 95°C for 5 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HA and anti-FLAG antibodies to detect Bcl-G and FAU, respectively.
Luciferase Reporter Assay for FAU-Induced Apoptosis
This assay quantifies the pro-apoptotic activity of FAU by measuring the activation of caspases, key executioners of apoptosis.
Principle:
A reporter plasmid containing a firefly luciferase gene under the control of a promoter with a caspase-3 cleavage site is co-transfected with a FAU expression vector. Upon induction of apoptosis by FAU, activated caspase-3 cleaves a protein linker, leading to the expression of luciferase. A constitutively expressed Renilla luciferase is used for normalization.
Materials:
-
HEK293T cells
-
FAU expression plasmid (e.g., pCMV-FAU)
-
Caspase-3 reporter plasmid (e.g., pCasp3-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect cells with the FAU expression plasmid, caspase-3 reporter plasmid, and Renilla control plasmid. Include a control group transfected with an empty vector instead of the FAU plasmid.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and induction of apoptosis.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay. Briefly, add the Luciferase Assay Reagent II to the lysate to measure the firefly luciferase activity. Then, add the Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in FAU-expressing cells to that in the control cells to determine the fold-increase in caspase-3 activity.
Conclusion and Future Directions
The RPS30 domain of the this compound is a fascinating example of a protein with both essential housekeeping and regulatory functions. Its integral role in ribosome biogenesis underscores its importance in fundamental cellular processes. Simultaneously, the involvement of the this compound in apoptosis, likely through the actions of its FUBI domain on effectors like Bcl-G, highlights its potential significance in cancer biology. The observed downregulation of FAU in several cancers suggests that its loss may contribute to tumorigenesis by allowing cells to evade apoptosis.
Future research should focus on several key areas:
-
Quantitative Proteomics: Precise quantification of RPS30 incorporation into ribosomes in normal versus cancerous cells could reveal subtle but significant alterations in ribosome composition.
-
Structural Biology: Elucidating the high-resolution structure of the FAU-Bcl-G complex would provide critical insights into the mechanism of FAU-mediated apoptosis.
-
Therapeutic Targeting: Given its role as a putative tumor suppressor, strategies to restore or enhance FAU expression or function in cancer cells could represent a novel therapeutic avenue.
A deeper understanding of the dual functions of the this compound and its RPS30 domain will undoubtedly provide valuable insights into the intricate connections between protein synthesis, cell death, and cancer, opening new doors for diagnostics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Co-IP & Pull-Down for Protein–Protein Interaction Detection - Creative Proteomics [creative-proteomics.com]
- 5. 40S ribosomal protein S30 - Wikipedia [en.wikipedia.org]
- 6. Functional dichotomy of ribosomal proteins during the synthesis of mammalian 40S ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulating the Regulator: An In-depth Technical Guide to FAU Protein Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Finkel-Biskis-Jinkins murine osteogenic sarcoma virus (FAU) gene, a cellular homolog of the fox sequence in the FBR-MuSV, encodes a crucial fusion protein with dual functions. Comprising an N-terminal ubiquitin-like protein (FUBI) and a C-terminal ribosomal protein S30 (RPS30), FAU is implicated as a key regulator of apoptosis and a putative tumor suppressor.[1] Its expression is frequently downregulated in various malignancies, correlating with poor patient prognosis.[2][3] This technical guide provides a comprehensive overview of the regulatory mechanisms governing FAU gene expression, details experimental protocols for its study, and presents quantitative data on its dysregulation in cancer.
Introduction to FAU
The FAU gene encodes a fusion protein that is post-translationally processed to yield FUBI and the 40S ribosomal subunit protein S30.[1][4] While RPS30 is integral to ribosome function, the ubiquitin-like FUBI domain confers extra-ribosomal functions to FAU, most notably in the regulation of programmed cell death. FAU exerts its pro-apoptotic effects primarily through the modulation of the Bcl-2 family member, Bcl-G.[5] Given its role in apoptosis, the dysregulation of FAU expression is a significant factor in tumorigenesis and therapy resistance.[2][6]
Upstream Regulation of FAU Gene Expression
The expression of the FAU gene is controlled by a complex interplay of transcription factors that bind to specific cis-regulatory elements within its promoter region. The 5' untranslated region of the FAU gene exhibits characteristics of a housekeeping gene, suggesting its broad and essential role in cellular function.[7]
Key Transcriptional Regulators
Several transcription factors have been identified as potential regulators of FAU gene expression:
-
Sp1 (Specificity Protein 1): The FAU promoter contains GC-rich regions, which are canonical binding sites for the Sp1 transcription factor.[5] Sp1 is a ubiquitously expressed protein that can act as a transcriptional activator or repressor, and its binding to the FAU promoter is likely crucial for basal and regulated expression.[8][9]
-
NRF1 (Nuclear Respiratory Factor 1): Binding sites for NRF1 have also been identified in the FAU promoter. NRF1 is a key regulator of genes involved in cellular metabolism and the expression of proteasome subunits.[6][10][11] Its potential role in FAU regulation suggests a link between cellular metabolic state and apoptotic readiness.
-
c-Myc: The oncoprotein c-Myc is known to bind to E-box sequences (CACGTG) in the promoters of its target genes.[12] An E-box palindromic core has been identified in the FAU promoter, suggesting that c-Myc may directly regulate its transcription.[13] This link provides a potential mechanism for the observed downregulation of FAU in cancers where c-Myc is overexpressed.
Signaling Pathways Involving FAU
FAU's primary signaling role is in the intrinsic apoptotic pathway. Its pro-apoptotic function is mediated through its interaction with Bcl-G.
The FAU-Bcl-G Apoptotic Pathway
Ectopic expression of FAU has been shown to increase basal apoptosis, while its silencing attenuates apoptosis induced by cellular stressors like UV irradiation.[2][5] This effect is critically dependent on the presence of Bcl-G. The FUBI domain of FAU can covalently modify Bcl-G, leading to the activation of the apoptotic cascade.[2][4] Knockdown of Bcl-G ablates the pro-apoptotic effects of FAU, confirming its position as an essential downstream effector.[2]
FAU Gene Expression in Cancer
Consistent with its role as a pro-apoptotic protein and putative tumor suppressor, FAU expression is frequently downregulated in various cancers. This reduction in expression is often associated with more aggressive disease and poorer patient outcomes.
Quantitative Data on FAU Expression in Cancer
| Cancer Type | Tissue Type | Expression Change | Fold Change (approx.) | Statistical Significance | Reference(s) |
| Breast Cancer | Ductal Carcinoma (Grade II) | Decreased | 0.42x vs. normal | p < 0.05 | [10] |
| Breast Cancer | Ductal Carcinoma (Grade III) | Decreased | 0.33x vs. normal | p < 0.001 | [10] |
| Prostate Cancer | Cancer Tissue | Decreased | Not specified | Significant | [14][15] |
| Ovarian Cancer | Cancer Tissue | Decreased | Not specified | Associated with poor prognosis | [3] |
Table 1: Summary of quantitative data on FAU gene expression in various cancers.
Experimental Protocols for Studying FAU Gene Expression
The following section details standardized protocols for the investigation of FAU gene expression and its regulation.
Quantification of FAU mRNA by qRT-PCR
This protocol allows for the sensitive and specific measurement of FAU mRNA levels in cells or tissues.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan-based qPCR master mix
-
FAU-specific primers and a suitable reference gene primer set (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or tissue samples according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for FAU or the reference gene, and diluted cDNA.
-
Real-Time PCR: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression of FAU normalized to the reference gene.
siRNA-Mediated Knockdown of FAU
This protocol describes the transient silencing of FAU expression to study its functional consequences.
Materials:
-
FAU-specific siRNA and a non-targeting control siRNA
-
Lipofection-based transfection reagent (e.g., Lipofectamine RNAiMAX, Invitrogen)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture plates and media
Procedure:
-
Cell Seeding: Plate cells in complete growth medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute the FAU siRNA or control siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of FAU knockdown by qRT-PCR and/or Western blotting.
Luciferase Reporter Assay for FAU Promoter Activity
This assay is used to identify and characterize the activity of the FAU gene promoter and the influence of specific transcription factors.
Materials:
-
Luciferase reporter vector containing the FAU promoter upstream of the luciferase gene (pGL3-FAU-Luc)
-
Expression vectors for transcription factors of interest (e.g., c-Myc, Sp1)
-
A control vector expressing Renilla luciferase for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfection: Co-transfect the pGL3-FAU-Luc reporter vector, the Renilla control vector, and the transcription factor expression vector (or an empty vector control) into the target cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between cells expressing the transcription factor of interest and the control cells.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the FAU Promoter
ChIP is used to determine whether a specific transcription factor binds to the FAU promoter in vivo.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Cell lysis and chromatin shearing reagents
-
Antibody specific to the transcription factor of interest (and an IgG control)
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR amplifying the FAU promoter region containing the putative binding site
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcription factor of interest (or an IgG control). Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the predicted transcription factor binding site in the FAU promoter. The amount of immunoprecipitated DNA is quantified relative to the input chromatin.
The FOS Connection: An Indirect Antagonism
The Finkel-Biskis-Jinkins murine osteogenic sarcoma virus (FBR-MuSV) carries the viral oncogene v-fos and a sequence termed fox, which is antisense to the cellular FAU gene.[7][8] This genomic arrangement within the virus suggests a functional antagonism between FOS and FAU. Overexpression of v-fos promotes tumorigenesis, while FAU acts as a tumor suppressor. The presence of the fox antisense sequence in the virus may serve to suppress the endogenous pro-apoptotic activity of FAU, thereby facilitating FOS-driven transformation. While a direct transcriptional regulation of FAU by FOS has not been definitively established, their opposing roles in cell fate determination are evident.
Conclusion and Future Directions
The regulation of FAU gene expression is a critical component of cellular homeostasis, with significant implications for cancer development and treatment. Its downregulation in multiple cancers underscores its importance as a tumor suppressor. The elucidation of its upstream regulatory network, involving transcription factors such as Sp1, NRF1, and potentially c-Myc, provides novel targets for therapeutic intervention aimed at restoring FAU's pro-apoptotic function. The downstream pathway through Bcl-G is a key mechanism of its action. Further research is warranted to fully dissect the intricate regulatory mechanisms governing FAU expression, including the potential influence of epigenetic modifications and non-coding RNAs. A deeper understanding of these processes will pave the way for the development of innovative strategies to modulate FAU expression for therapeutic benefit in a range of human diseases.
References
- 1. Different SP1 binding dynamics at individual genomic loci in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of FAU in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. ER-Resident Transcription Factor Nrf1 Regulates Proteasome Expression and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis by fau revealed by functional expression cloning and antisense expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GEPIA 2 [gepia2.cancer-pku.cn]
- 10. Regulation of NRF1, a master transcription factor of proteasome genes: implications for cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation and Functions of the ER-Associated Nrf1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A strategy for identifying transcription factor binding sites reveals two classes of genomic c-Myc target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of miR‑let‑7c‑5p/c‑myc signaling axis in the committed differentiation of leukemic THP‑1 cells into monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - UEA Digital Repository [ueaeprints.uea.ac.uk]
The Genesis of a Proto-Oncogene: A Technical Guide to the Discovery and History of the Fau Protein (c-Fos)
For Immediate Release
A comprehensive technical guide detailing the discovery and history of the Finkel-Biskis-Jinkins (FBJ) murine osteosarcoma virus-associated protein (Fau), more commonly known as c-Fos, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the seminal experiments that led to the identification of this pivotal proto-oncogene, its structural characteristics, and its fundamental role in cellular signaling.
The Fau protein, the cellular homolog of the viral oncogene v-Fos, was first identified as the transforming gene of the FBJ murine osteogenic sarcoma virus.[1] Its discovery was a landmark in cancer research, establishing a direct link between a retroviral oncogene and a normal cellular gene involved in critical physiological processes.
This guide summarizes key quantitative data from foundational studies in structured tables, offering a clear comparison of protein characteristics and expression dynamics. Furthermore, it provides detailed methodologies for the cornerstone experiments that defined our initial understanding of c-Fos, including its identification, its function as a transcription factor, and the signaling pathways that govern its activity.
I. Discovery and Initial Characterization
The journey to understanding c-Fos began with the study of the FBJ murine osteosarcoma virus (FBJ-MSV), a retrovirus capable of inducing bone tumors in mice. In 1982, researchers Tom Curran and Natalie Teich identified a 55,000-dalton phosphoprotein (p55) in cells transformed by FBJ-MSV.[2] This protein was absent in uninfected cells, implicating it as the product of the viral oncogene, termed v-fos.
Subsequent investigations revealed that the v-fos gene was a transduced cellular gene, and its normal cellular counterpart was named c-fos. The human c-Fos protein is composed of 380 amino acids and has a molecular weight of approximately 62 kDa.[1][3]
Key Characteristics of the Fau/c-Fos Protein
| Characteristic | Description | Reference |
| Alternative Names | c-Fos, Proto-oncogene c-Fos, AP-1 transcription factor subunit | [3] |
| Human Gene | FOS | [3] |
| Chromosomal Location (Human) | 14q24.3 | [3] |
| Protein Size | 380 amino acids | [3][4] |
| Molecular Weight | ~62 kDa | [3][4] |
| Key Structural Domains | Basic leucine (B10760876) zipper (bZIP) region for dimerization and DNA binding, C-terminal transactivation domain. | [3][4] |
II. Experimental Protocols: Foundational Methodologies
The following sections detail the experimental protocols that were instrumental in the early characterization of the Fau/c-Fos protein.
Identification of the v-Fos Protein (p55)
The initial identification of the v-Fos protein (p55) was achieved through immunoprecipitation from cells metabolically labeled with radioactive amino acids.
Experimental Protocol: Metabolic Labeling and Immunoprecipitation
-
Cell Culture and Labeling: FBJ-MSV-transformed nonproducer rat cells were cultured in Dulbecco's modified Eagle's medium. For labeling, cells were incubated in methionine-free or phosphate-free medium for a short period before the addition of [³⁵S]methionine or [³²P]orthophosphate, respectively, to specifically label proteins or phosphoproteins.
-
Cell Lysis: After labeling, the cells were washed with phosphate-buffered saline (PBS) and lysed in a buffer containing detergents (e.g., RIPA buffer: 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, 0.15 M NaCl, 0.01 M sodium phosphate (B84403) pH 7.2) and protease inhibitors to prevent protein degradation.
-
Immunoprecipitation: The cell lysates were pre-cleared with non-immune serum and protein A-Sepharose to reduce non-specific binding. Specific antiserum from rats bearing tumors induced by FBJ-MSV was then added to the lysate and incubated to allow antibody-antigen complexes to form.
-
Isolation of Immune Complexes: Protein A-Sepharose beads were added to the mixture to bind the antibody-antigen complexes. The beads were then washed extensively to remove unbound proteins.
-
Analysis: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by polyacrylamide gel electrophoresis (PAGE) and autoradiography to visualize the radiolabeled proteins.
c-Fos as a Component of the AP-1 Transcription Factor
Further research revealed that c-Fos functions as a key component of the Activator Protein-1 (AP-1) transcription factor, a heterodimer typically formed with a member of the Jun protein family (e.g., c-Jun).[1][3] This complex binds to specific DNA sequences to regulate gene expression.
Experimental Protocol: Gel Mobility Shift Assay (EMSA) for AP-1 DNA Binding
-
Nuclear Extract Preparation: Nuclei were isolated from cells stimulated to express c-Fos. The nuclei were then lysed in a high-salt buffer to extract nuclear proteins, including transcription factors.
-
DNA Probe Preparation: A short, double-stranded DNA oligonucleotide containing the AP-1 binding site (TGA G/C TCA) was synthesized. One end of the oligonucleotide was labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.
-
Binding Reaction: The radiolabeled DNA probe was incubated with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: The reaction mixture was loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. Protein-DNA complexes migrate slower through the gel than the free, unbound DNA probe.
-
Visualization: The gel was dried and exposed to X-ray film to visualize the radiolabeled DNA. A "shifted" band indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition with an excess of unlabeled AP-1 oligonucleotide or by the addition of an antibody specific to c-Fos or c-Jun, which would cause a "supershift" (a further retardation of the complex's mobility).
III. Regulation and Signaling Pathways
The expression of the c-fos gene is tightly regulated and is induced by a wide variety of extracellular stimuli, including growth factors, cytokines, and neurotransmitters.[3][4] This rapid and transient induction classifies c-fos as an "immediate-early gene."
Signaling Pathway for c-Fos Induction
The following diagram illustrates a common signaling pathway leading to the induction of c-Fos expression.
Caption: A simplified signaling cascade illustrating the induction of c-Fos expression.
The activation of receptor tyrosine kinases by extracellular signals initiates a phosphorylation cascade involving Ras, Raf, MEK, and ERK (a member of the MAPK family). Activated ERK translocates to the nucleus and phosphorylates the Ternary Complex Factor (TCF). TCF, in conjunction with the Serum Response Factor (SRF), binds to the Serum Response Element (SRE) in the c-fos promoter, leading to the rapid transcription of the c-fos gene.
IV. Quantitative Analysis of c-Fos Expression and Stability
The transient nature of c-Fos expression is critical for its function in regulating cellular responses. The following table summarizes key quantitative parameters related to the kinetics of c-Fos expression and its stability.
| Parameter | Value | Experimental Context | Reference |
| c-fos mRNA half-life | ~10-20 minutes | Following serum stimulation of fibroblasts | [5] |
| c-Fos protein half-life | ~2 hours | In various cell types | [6] |
| Peak c-fos mRNA expression | 30-45 minutes | After stimulation | [5][6] |
| Peak c-Fos protein expression | 1-2 hours | After stimulation | [7] |
V. Logical Workflow for Identifying c-Fos Function
The experimental logic for elucidating the function of c-Fos as a transcription factor is outlined in the diagram below.
Caption: The logical progression of experiments that established c-Fos as a transcription factor.
This guide provides a foundational understanding of the discovery and historical context of the Fau/c-Fos protein. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of molecular biology, oncology, and drug development, enabling a deeper appreciation of the experimental work that has shaped our current knowledge of this critical cellular regulator.
References
- 1. c-Fos Proteasomal Degradation Is Activated by a Default Mechanism, and Its Regulation by NAD(P)H:Quinone Oxidoreductase 1 Determines c-Fos Serum Response Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Mapping RNA with Nuclease S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. S1 nuclease protection mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Fos (FOS) | Abcam [abcam.com]
An In-depth Technical Guide to the FAU Protein and Its Aliases for Researchers and Drug Development Professionals
Introduction
The Finkel-Biskis-Reilly murine sarcoma virus associated ubiquitously expressed (FAU) gene encodes a fascinating and functionally significant fusion protein. Initially identified as the cellular homolog of the fox sequence in the FBR-MuSV, the FAU protein plays a critical role in fundamental cellular processes, including ribosome biogenesis and apoptosis.[1][2] This technical guide provides a comprehensive overview of the this compound, its various aliases, molecular functions, involvement in signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted protein.
Alternative Names and Aliases
The this compound is known by a variety of names and aliases in scientific literature, which can often be a source of confusion. Understanding these different nomenclatures is crucial for comprehensive literature searches and data integration.
| Alias | Full Name/Description | References |
| RPS30 | Ribosomal Protein S30 | [1][2] |
| eS30 | Eukaryotic Ribosomal Protein S30 | [3] |
| Fub1 | Function of Boundary 1 | [1] |
| Fubi | Ubiquitin-like protein | [1][2] |
| MNSFbeta | Monoclonal Nonspecific Suppressor Factor beta | [1] |
| Asr1 | Arsenite resistance protein 1 | [1] |
| FAU1 | FAU, Ubiquitin-like and Ribosomal Protein S30 Fusion 1 | [2] |
| S30 | 40S ribosomal protein S30 | [2] |
Molecular Biology and Function
The FAU gene encodes a 133-amino acid fusion protein comprised of an N-terminal ubiquitin-like protein (FUBI) and a C-terminal ribosomal protein S30 (eS30).[3] This fusion protein undergoes post-translational cleavage to release the two functional proteins.
The FUBI Domain and Apoptosis
The FUBI (or Fub1) domain of FAU has been implicated in the regulation of apoptosis.[4] Overexpression of FAU has been shown to induce cell death, a process that can be inhibited by the anti-apoptotic protein Bcl-2 and by caspase inhibitors.[4] This pro-apoptotic function is mediated, at least in part, through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[5] It is proposed that FUBI can covalently modify Bcl-G, thereby modulating its apoptotic activity.[5] The downregulation of FAU expression has been observed in several cancers, including breast, prostate, and ovarian tumors, and is often associated with a poor prognosis, suggesting a role for FAU as a tumor suppressor.[6]
The eS30 Domain and Ribosome Biogenesis
The eS30 (or RPS30) protein is a component of the 40S ribosomal subunit, essential for protein synthesis.[3] The FAU fusion protein is cleaved by the deubiquitinase USP36 to release eS30, a critical step for the maturation of the 40S ribosomal subunit.[6][7][8] Inhibition of this cleavage process impairs late cytoplasmic steps of 40S maturation, including the processing of 18S rRNA.[6][7] This intricate connection between a ubiquitin-like modifier and a ribosomal protein highlights a potential mechanism for coordinating protein synthesis with cellular stress and degradation pathways.
Signaling Pathways Involving FAU
The dual functionality of the this compound places it at the crossroads of two critical cellular signaling pathways: ribosome biogenesis and apoptosis.
FAU Processing and Ribosome Maturation
The processing of the FAU fusion protein is a key regulatory step in the biogenesis of the 40S ribosomal subunit. This pathway ensures that only mature eS30 is incorporated into functional ribosomes.
FAU-Mediated Apoptosis Signaling
The FUBI component of FAU plays a direct role in the intrinsic apoptosis pathway through its interaction with Bcl-G. This interaction suggests a mechanism by which cellular stress signals, potentially linked to ribosome function, can be transmitted to the apoptotic machinery.
Quantitative Data
FAU mRNA Expression in Normal Human Tissues
Quantitative proteomics data provides a baseline for understanding the tissue-specific roles of FAU. While comprehensive protein-level data is still emerging, transcriptomic analyses offer valuable insights into its expression patterns.
| Tissue | Expression Level (iBAQ) | Reference |
| Liver | High | [9] |
| Brain | High | [9] |
| Colon | High | [9] |
| Lung | Low | [9] |
| Pancreas | Low | [9] |
| Heart | Low | [9] |
| Skeletal Muscle | Low | [9] |
| Duodenum | Low | [9] |
| iBAQ (intensity-based absolute quantification) values are relative and used for comparative purposes. |
FAU Expression in Breast Cancer and Patient Prognosis
Studies have shown a significant correlation between FAU mRNA expression levels in breast cancer tissue and patient survival outcomes.
| Patient Group | Number of Patients | Median Survival (Months) | p-value | Reference |
| High FAU Expression | 58 | > 120 | 0.006 | [4] |
| Low FAU Expression | 57 | 85 | 0.006 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound.
Immunoprecipitation of this compound for Mass Spectrometry
This protocol is designed for the immunoprecipitation of endogenous this compound from cell lysates for subsequent identification of interacting proteins by mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FAU antibody (or antibody against a specific alias like RPS30)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Workflow:
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FAU antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer. Immediately neutralize the eluate with a neutralization buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion with trypsin).
In Vitro FAU Cleavage Assay by USP36
This protocol describes an in vitro assay to assess the cleavage of the FAU fusion protein by the deubiquitinase USP36.[7][8]
Materials:
-
Purified recombinant FAU fusion protein (with a tag, e.g., His-tag)
-
Purified recombinant active USP36
-
Cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the tag on FAU and/or against FUBI and eS30
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified FAU fusion protein and active USP36 in the cleavage buffer. Include a negative control with heat-inactivated USP36.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to analyze the kinetics of the cleavage.
-
Reaction Termination: Stop the reaction at each time point by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the tag, FUBI, or eS30 to visualize the full-length FAU and the cleaved products.
Analysis of Apoptosis by Flow Cytometry following FAU Knockdown
This protocol outlines a method to assess the effect of FAU knockdown on apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2]
Materials:
-
Cells with FAU expression knocked down (e.g., using siRNA or CRISPR/Cas9) and control cells
-
Apoptosis-inducing agent (e.g., UV radiation, staurosporine)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture both control and FAU-knockdown cells. Treat the cells with an apoptosis-inducing agent for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in the binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
The this compound, with its multiple aliases and dual functions, represents a critical nexus in cellular regulation, linking the fundamental processes of protein synthesis and programmed cell death. Its dysregulation in various cancers underscores its potential as a therapeutic target and a prognostic biomarker. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of FAU and explore its therapeutic potential. Future research focusing on the precise molecular mechanisms of FAU's pro-apoptotic activity and its regulation will be crucial for translating our understanding of this protein into clinical applications.
References
- 1. A Protein Inventory of Human Ribosome Biogenesis Reveals an Essential Function of Exportin 5 in 60S Subunit Export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Regulation of apoptosis by fau revealed by functional expression cloning and antisense expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 7. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for ubiquitin/Fubi cross-reactivity in USP16 and USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated View of Baseline Protein Expression in Human Tissues Using Public Data Independent Acquisition Data Sets - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of FAU Protein in Cell Cycle Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) gene encodes a fascinating fusion protein with dual characteristics: a ubiquitin-like (FUBI) domain and a ribosomal protein S30 (RPS30) domain. While FAU's primary characterized role lies in the induction of apoptosis, its involvement in the intricate machinery of cell cycle control is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of FAU's function, with a specific focus on its implications for cell cycle regulation. We delve into its known molecular interactions, summarize the quantitative data available, and provide detailed experimental protocols for its study. This document aims to be a critical resource for researchers seeking to unravel the complexities of FAU and its potential as a therapeutic target in oncology and other proliferative disorders.
Introduction to FAU Protein
The FAU gene is the cellular homolog of the fox sequence found in the FBR-MuSV[1][2]. It is ubiquitously expressed in various tissues and encodes a 133-amino acid protein[2]. This protein is a fusion of two distinct entities: the N-terminal ubiquitin-like protein, FUBI, and the C-terminal 40S ribosomal protein S30[3][4]. It is proposed that this fusion protein can be post-translationally processed to generate free FUBI and RPS30[1].
Downregulation of FAU expression has been observed in several human cancers, including breast, prostate, and ovarian tumors, and this is often associated with a poor prognosis[3]. This has led to the classification of FAU as a candidate tumor suppressor. The primary mechanism attributed to its tumor-suppressive function is its pro-apoptotic activity[5].
FAU's Established Role in Apoptosis
The most well-documented function of FAU is its ability to promote programmed cell death. Overexpression of FAU has been shown to induce apoptosis, a process that can be inhibited by the anti-apoptotic protein Bcl-2 and caspase inhibitors[6]. The pro-apoptotic activity of FAU is primarily mediated through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family[5]. The FUBI domain of FAU can covalently modify Bcl-G, suggesting a direct regulatory relationship[5].
Studies have demonstrated that ectopic expression of FAU leads to an increase in basal apoptosis in human T-cell lines and 293T/17 cells. Conversely, silencing FAU expression using siRNA attenuates UV-induced apoptosis[5]. Importantly, the pro-apoptotic effect of FAU is ablated when Bcl-G expression is knocked down, confirming Bcl-G as an essential downstream effector in the FAU-mediated apoptotic pathway[5].
The Putative Role of FAU in Cell Cycle Control
While the connection between apoptosis and the cell cycle is well-established, the direct role of FAU in regulating cell cycle progression is less clear and remains an active area of research. The extra-ribosomal functions of ribosomal proteins are increasingly being recognized as critical components of cell cycle regulation[7][8][9]. Perturbations in ribosome biogenesis can trigger cell cycle arrest, often through the p53 tumor suppressor pathway[7]. Given that FAU contains a ribosomal protein domain (RPS30), it is plausible that it participates in these regulatory networks.
Indirect Evidence and Hypothesized Mechanisms
-
Ribosomal Protein S30 and Ribosomal Stress: As a component of the 40S ribosomal subunit, RPS30 is integral to protein synthesis[3][4]. Disruption of ribosome biogenesis, a condition known as ribosomal stress, is a potent trigger for cell cycle arrest, typically in the G1 and G2/M phases[8]. It is conceivable that fluctuations in FAU levels could impact ribosome assembly or function, thereby initiating a ribosomal stress response that culminates in cell cycle arrest. Several ribosomal proteins have been shown to directly interact with MDM2, a negative regulator of the p53 tumor suppressor. This interaction liberates p53, allowing it to induce the expression of cell cycle inhibitors like p21Cip1, leading to G1 arrest[7][8].
-
The Ubiquitin-Like Domain (FUBI): The FUBI domain of FAU belongs to the family of ubiquitin-like proteins (Ubls), which are known to be involved in a myriad of cellular processes, including cell cycle control, through post-translational modification of target proteins[10]. While the specific targets of FUBI-mediated modification in the context of the cell cycle are yet to be identified, this domain provides a potential mechanism for FAU to directly influence the activity of cell cycle regulators.
Potential Interaction with the p53-p21-Rb Pathway
A key pathway governing the G1/S checkpoint is the p53-p21-Rb axis. In response to cellular stress, p53 is activated and induces the transcription of the cyclin-dependent kinase inhibitor (CKI) p21Cip1. p21 then inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry and thus enforcing a G1 arrest. Given that ribosomal stress can activate p53, it is plausible that FAU could indirectly influence this pathway.
Quantitative Data Summary
As of the current literature, there is a lack of specific quantitative data detailing the effects of FAU modulation on cell cycle phase distribution. The majority of quantitative studies on FAU focus on apoptosis induction.
Table 1: Summary of Quantitative Data on FAU's Biological Effects
| Experimental Condition | Cell Line(s) | Observed Effect | Quantitative Measurement | Reference(s) |
| Ectopic FAU expression | Human T-cell lines, 293T/17 | Increased basal apoptosis | Data presented as fold-change in apoptosis | [5] |
| siRNA-mediated FAU silencing | Human T-cell lines, 293T/17 | Attenuation of UV-induced apoptosis | Data presented as percentage of apoptotic cells | [5] |
| Overexpression of sponge FAU | HEK293T | Decreased cell proliferation | 1.44-fold decrease in proliferation | [3] |
| Overexpression of sponge FAU | HEK293T | Decreased cell viability | 30.1% decrease in viability after 72h | [3] |
Signaling Pathways and Logical Relationships
The primary signaling pathway involving FAU that has been elucidated is the pro-apoptotic pathway culminating in the activation of Bcl-G. The potential connections to cell cycle control pathways are largely hypothetical at this stage and represent exciting avenues for future research.
FAU Pro-Apoptotic Signaling Pathway.
Hypothesized FAU Role in G1 Cell Cycle Arrest.
Detailed Experimental Protocols
To facilitate further research into the function of FAU, we provide detailed protocols for key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Identify FAU-Interacting Proteins
This protocol is designed to isolate FAU and its binding partners from cell lysates.
Materials:
-
Cell lysate from cells expressing FAU
-
Anti-FAU antibody (or antibody against an epitope tag if using a tagged FAU construct)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (if using acidic elution)
-
Microcentrifuge tubes
-
Rotating platform at 4°C
Procedure:
-
Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
Immunoprecipitation: Add 2-5 µg of anti-FAU antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully aspirate the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
Elution: Elute the protein complexes from the beads.
-
For Mass Spectrometry: Elute with 0.1 M Glycine-HCl pH 2.5. Immediately neutralize the eluate with 1M Tris-HCl pH 8.5.
-
For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of novel interacting partners.
Co-Immunoprecipitation Workflow for FAU.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle phase distribution.
Materials:
-
Cultured cells (e.g., following FAU overexpression or siRNA knockdown)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 106 cells. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Rehydration and RNA Digestion: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at ~617 nm (e.g., using a PE-Texas Red or similar channel).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Cell Cycle Analysis Workflow.
Future Directions and Conclusion
The this compound stands at an interesting crossroads of fundamental cellular processes: protein synthesis, apoptosis, and potentially, cell cycle control. While its role as a pro-apoptotic tumor suppressor is gaining clarity, its direct involvement in regulating cell cycle progression remains an open and intriguing question. The lack of direct quantitative data on FAU's impact on cell cycle phases highlights a significant gap in our understanding.
Future research should focus on:
-
Quantitative Cell Cycle Analysis: Performing detailed cell cycle profiling using flow cytometry following FAU overexpression and knockdown in various cancer cell lines.
-
Interactome Studies: Utilizing unbiased proteomic approaches, such as quantitative mass spectrometry of co-immunoprecipitated FAU complexes, to identify novel binding partners involved in cell cycle regulation.
-
Functional Assays: Investigating the effect of FAU on the kinase activity of key cell cycle regulators like CDK2, CDK4, and CDK6.
-
Dissecting Domain Functions: Delineating the specific roles of the FUBI and RPS30 domains in any observed cell cycle effects.
Unraveling the precise mechanisms by which FAU influences cell cycle control will not only provide deeper insights into the fundamental biology of this protein but may also unveil new therapeutic strategies for targeting cancers and other diseases characterized by aberrant cell proliferation. This technical guide serves as a foundation for these future endeavors, providing the current knowledge and necessary tools to explore the multifaceted nature of the this compound.
References
- 1. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How common are extraribosomal functions of ribosomal proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Common are Extra-ribosomal Functions of Ribosomal Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Advancing the Exploration of the Ubiquitin‐like Protein FUBI with Synthetic Chemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FAU Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FAU (Feline Auditory Unc-51-like) gene encodes a fusion protein that is critical in ribosome biogenesis. This protein is comprised of a ubiquitin-like protein, FUBI, at its N-terminus, and the ribosomal protein S30 (eS30) at its C-terminus[1][2][3]. In vivo, this fusion protein is post-translationally cleaved to release the individual FUBI and eS30 proteins[4][5]. Given its ubiquitous expression and fundamental role in protein synthesis, understanding the function and regulation of FAU is of significant interest in various research fields, including cancer biology and drug development[6].
These application notes provide a comprehensive guide to the expression and purification of recombinant FAU protein. The protocols detailed below are designed for expression in Escherichia coli (E. coli), a robust and cost-effective system for producing recombinant proteins[7][8]. The purification strategy employs a multi-step chromatographic process to achieve high purity.
Data Presentation
Table 1: Expected Yield and Purity at Each Purification Step
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Cell Lysate | 1500 | 75 | 5 | 100 |
| Affinity Chromatography (IMAC) | 60 | 55 | 91.7 | 73.3 |
| Ion-Exchange Chromatography | 25 | 23 | 92 | 30.7 |
| Size-Exclusion Chromatography | 18 | 17.5 | 97.2 | 23.3 |
Note: The data presented are hypothetical and represent typical results for a moderately expressed, soluble protein of this size in an E. coli system.
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the process of preparing the FAU gene for expression in E. coli. Codon optimization is recommended to enhance translation efficiency in the bacterial host[9][10].
1.1. Codon Optimization and Gene Synthesis:
-
Obtain the human this compound sequence (UniProt ID: P62861)[2][11].
-
Perform codon optimization of the full-length FAU cDNA sequence for expression in E. coli K12 strains. Several online tools and commercial services are available for this purpose.
-
Synthesize the codon-optimized FAU gene. It is advisable to include restriction sites at the 5' and 3' ends compatible with the chosen expression vector (e.g., NdeI and XhoI).
-
Incorporate a C-terminal hexahistidine (6xHis) tag in the synthesized gene sequence to facilitate affinity purification[12].
1.2. Vector Ligation and Transformation:
-
Select a suitable E. coli expression vector, such as pET-28a(+), which contains a T7 promoter for strong, inducible expression.
-
Digest both the synthesized FAU gene and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI).
-
Ligate the digested FAU gene into the linearized pET-28a(+) vector using T4 DNA ligase.
-
Transform the ligation product into a competent E. coli cloning strain, such as DH5α.
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for the vector (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Incubate the plates overnight at 37°C.
-
Select individual colonies and verify the correct insertion of the FAU gene by colony PCR and Sanger sequencing.
Protocol 2: Recombinant this compound Expression
This protocol details the steps for expressing the this compound in an E. coli expression strain.
2.1. Transformation into Expression Host:
-
Isolate the confirmed pET-28a(+)-FAU plasmid from the cloning strain.
-
Transform the plasmid into a competent E. coli expression strain, such as BL21(DE3). These cells contain the T7 RNA polymerase gene required for expression from the T7 promoter.
-
Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony of BL21(DE3) cells carrying the pET-28a(+)-FAU plasmid into 50 mL of LB medium with the selective antibiotic.
-
Grow the culture overnight at 37°C with shaking at 220 rpm.
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.
-
Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
To improve protein solubility, it is often beneficial to lower the temperature before induction[9][13]. Cool the culture to 18-20°C.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at the lower temperature (18-20°C) for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: this compound Purification
This multi-step protocol is designed to purify the His-tagged this compound to a high degree of homogeneity.
3.1. Cell Lysis:
-
Resuspend the frozen cell pellet in 30-40 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to prevent overheating and protein denaturation.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the soluble this compound.
3.2. Affinity Chromatography (IMAC):
-
This step utilizes the 6xHis tag for initial capture and purification[14][15].
-
Equilibrate a Ni-NTA affinity column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified this compound.
3.3. Ion-Exchange Chromatography (IEX):
-
This step further purifies the protein based on its net charge.
-
Pool the fractions containing FAU from the affinity chromatography step.
-
Desalt the pooled fractions into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0) using a desalting column or dialysis.
-
Equilibrate an anion-exchange column (e.g., Q-sepharose) with the low-salt buffer.
-
Load the desalted protein sample onto the column.
-
Wash the column with the low-salt buffer.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those with pure FAU.
3.4. Size-Exclusion Chromatography (SEC):
-
This final polishing step separates proteins based on their size and can remove any remaining aggregates or smaller contaminants.
-
Pool the purest fractions from the IEX step.
-
Concentrate the pooled fractions using a centrifugal filter device.
-
Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein sample onto the column.
-
Run the chromatography at a constant flow rate and collect fractions.
-
Analyze the fractions by SDS-PAGE. The this compound should elute as a single, sharp peak.
-
Pool the purest fractions, determine the final protein concentration, and store at -80°C.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
References
- 1. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 5. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 10. biomatik.com [biomatik.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Affinity Purification of a 6X-His-Tagged Protein using a Fast Protein Liquid Chromatography System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tebubio.com [tebubio.com]
- 14. Overview of Affinity Purification | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for Generating FAU Protein Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) gene encodes a fusion protein comprised of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein S30 at the C-terminus. Emerging evidence suggests that FAU plays a significant role in apoptosis, acting as a putative tumor suppressor.[1][2] Studies have demonstrated that FAU's pro-apoptotic function may be mediated through its interaction with Bcl-G, a member of the Bcl-2 family of apoptosis regulators.[1] Downregulation of FAU has been observed in various cancers, correlating with poor prognosis. The generation of FAU protein knockout cell lines is, therefore, a critical tool for elucidating its precise role in cell death pathways and for identifying potential therapeutic targets in cancer and other diseases.
This document provides a comprehensive guide for creating and validating FAU knockout cell lines using the CRISPR-Cas9 system. It includes detailed experimental protocols, data presentation tables, and visual diagrams of the workflow and associated signaling pathways.
I. Quantitative Data Summary
Successful generation of FAU knockout cell lines requires rigorous validation to confirm the absence of the target protein and to quantify the resulting phenotype. Below are tables summarizing expected quantitative data from key validation experiments.
Table 1: CRISPR-Cas9 Knockout Efficiency for the FAU Gene
| Parameter | Method | Expected Efficiency (%) | Notes |
| Indel Formation | T7 Endonuclease I Assay | 70-90% | Initial assessment of on-target cleavage in the bulk population of transfected cells. |
| Knockout Confirmation | Sanger Sequencing | >95% (of selected clones) | Confirms frameshift mutations in individual clonal populations. |
| Protein Knockout | Western Blot | >99% (of confirmed knockout clones) | Validates the complete absence of this compound expression. |
Table 2: Phenotypic Analysis of FAU Knockout Cell Lines - Apoptosis Assays
| Assay | Method | Wild-Type (WT) Cells | FAU Knockout (KO) Cells | Expected Fold Change (KO vs. WT) |
| Basal Apoptosis | Annexin V/PI Staining | 2-5% Apoptotic Cells | 2-5% Apoptotic Cells | No significant change |
| UV-Induced Apoptosis | Annexin V/PI Staining | 30-50% Apoptotic Cells | 15-25% Apoptotic Cells | ~0.5-fold decrease |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | Normalized to 1.0 | 0.4-0.6 | ~0.5-fold decrease |
Note: The expected values are illustrative and may vary depending on the cell line and specific experimental conditions.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in generating and validating FAU knockout cell lines.
Protocol 1: CRISPR-Cas9 Mediated Knockout of the FAU Gene
1.1. Guide RNA (gRNA) Design and Synthesis
-
Target Selection: The human FAU gene consists of five exons.[3] To ensure complete loss of function, target the first exon to introduce a frameshift mutation early in the coding sequence.
-
gRNA Design: Use a web-based tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to design gRNAs targeting exon 1 of the human FAU gene (NCBI Gene ID: 2197). A potential gRNA sequence targeting exon 1 is: 5'-ACCGGTCGAGGAGCTGCCGC-3'. Ensure the selected gRNA has a high on-target score and minimal predicted off-target effects.
-
gRNA Synthesis: Synthesize the gRNA using a commercially available kit or order a synthetic single guide RNA (sgRNA).
1.2. Vector Construction (for plasmid-based delivery)
-
Clone the designed gRNA sequence into a CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that co-expresses the gRNA and Cas9 nuclease.
-
Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.
1.3. Cell Culture and Transfection
-
Culture the desired human cell line (e.g., HEK293T, HeLa) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation. For ribonucleoprotein (RNP) delivery, complex the synthetic gRNA with purified Cas9 protein and deliver using electroporation.
-
Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA targeting a gene known to be non-essential for cell viability).
1.4. Clonal Selection and Expansion
-
FACS (for fluorescent reporter vectors): 48-72 hours post-transfection, sort GFP-positive cells into a 96-well plate at a density of a single cell per well using fluorescence-activated cell sorting (FACS).
-
Limiting Dilution (for non-reporter systems): Serially dilute the transfected cells in a 96-well plate to achieve a statistical probability of one cell per well.
-
Culture the single-cell clones in conditioned medium until visible colonies form.
-
Expand the individual clones into larger culture vessels for further analysis.
Protocol 2: Validation of FAU Knockout
2.1. Genomic DNA Extraction and PCR
-
Extract genomic DNA from each expanded clone and from wild-type (WT) cells.
-
Design PCR primers flanking the gRNA target site in exon 1 of the FAU gene.
-
Perform PCR to amplify the target region from the genomic DNA of each clone and WT cells.
2.2. Sanger Sequencing
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to identify insertions or deletions (indels) that cause a frameshift mutation.
2.3. Western Blot Analysis
-
Prepare total protein lysates from the WT and confirmed knockout clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the this compound. This compound may appear as two bands around 14 and 17 kDa.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence detection system. The absence of the this compound band in the knockout clones confirms a successful knockout at the protein level.
Protocol 3: Phenotypic Analysis - Apoptosis Assay
3.1. Cell Treatment
-
Seed an equal number of WT and FAU KO cells in multi-well plates.
-
Induce apoptosis using a known stimulus, such as UV-C irradiation (e.g., 100 J/m²). Include an untreated control for both WT and KO cells.
3.2. Annexin V and Propidium Iodide (PI) Staining
-
At a predetermined time point post-treatment (e.g., 24 hours), harvest the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
3.3. Caspase-3/7 Activity Assay
-
Seed WT and FAU KO cells in a white-walled 96-well plate.
-
Induce apoptosis as described in section 3.1.
-
At the desired time point, add a caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7 Assay reagent) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
III. Visualization of Workflows and Pathways
Experimental Workflow for Generating FAU Knockout Cell Lines
Caption: Workflow for generating and validating FAU knockout cell lines.
Proposed FAU-Mediated Apoptotic Signaling Pathway
Caption: Proposed signaling pathway of FAU-mediated apoptosis via Bcl-G.
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAU Protein Knockdown using siRNA or shRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FAU (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed) gene encodes a fusion protein comprised of a ubiquitin-like protein (FUBI) and the ribosomal protein S30.[1][2] Emerging evidence highlights FAU's role as a pro-apoptotic factor, making it a potential target for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer. These application notes provide detailed protocols for the targeted knockdown of FAU expression using small interfering RNA (siRNA) and short hairpin RNA (shRNA) technologies, enabling the investigation of its cellular functions and its potential as a therapeutic target.
FAU has been identified as a pro-apoptotic regulatory gene.[3] Its expression is often downregulated in various cancers, including breast, prostate, and ovarian tumors, with this downregulation being associated with a poor prognosis.[3] The pro-apoptotic function of FAU is mediated, at least in part, through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[3] Knockdown of FAU has been shown to attenuate UV-induced apoptosis, underscoring its role in cellular stress responses.[3]
This document offers comprehensive, step-by-step protocols for transient FAU knockdown using siRNA and for stable, long-term silencing using lentiviral-delivered shRNA. Additionally, it outlines methods for validating knockdown efficiency and assessing the downstream cellular consequences, including effects on apoptosis and the cell cycle.
Data Presentation
Table 1: Validated siRNA Sequences for Human FAU Knockdown
| Target Sequence ID | Sequence (5'-3') | Source/Vendor (Example) | Validation Method | Knockdown Efficiency (%) |
| FAU-siRNA-1 | GAGCUUGGCUAUAUGAGUAUU | QIAGEN | qRT-PCR | ≥70%[4] |
| FAU-siRNA-2 | CCUAUUGCUCAAUAUGGCAUU | Santa Cruz Biotechnology | Western Blot | Not specified[5] |
| FAU-siRNA-3 | GCAUGAUCCUCUGCUUUAAUU | OriGene | Not specified | Not specified |
Note: The specific sequences provided are examples. It is crucial to obtain validated sequences from reputable suppliers. Commercial vendors like QIAGEN, Santa Cruz Biotechnology, and OriGene offer pre-designed and validated siRNAs for FAU.[4][5]
Table 2: shRNA Constructs for Human FAU Knockdown
| Construct ID | Target Sequence (Sense) | Vector Backbone (Example) | Source/Vendor (Example) | Validation |
| FAU-shRNA-1 | GAGCTTGCTATATGAGTAT | pLKO.1-puro | VectorBuilder | Guaranteed Knockdown[6] |
| FAU-shRNA-2 | CCTATTGCTCAATATGGCA | pGFP-C-shLenti | OriGene | Sequence Verified[7] |
| FAU-shRNA-3 | GCATGATCCTCTGCTTTAA | pGIPZ | Dharmacon | Not specified |
Note: shRNA constructs are typically provided in lentiviral or retroviral vectors for stable expression.[8] It is recommended to test multiple shRNA sequences to identify the most effective one for your cell line of interest.
Table 3: Expected Outcomes of FAU Knockdown on Apoptosis
| Assay | Cell Line | Treatment | Control | FAU Knockdown | Expected Outcome | Reference |
| Annexin (B1180172) V/PI Staining | 293T/17 | UV Irradiation | Increased Apoptosis | Attenuated Apoptosis | Decreased percentage of Annexin V positive cells | [3] |
| Caspase-3/7 Activity | Jurkat | Staurosporine | Increased Activity | Reduced Activity | Lower luminescence/fluorescence signal | General Apoptosis Assay |
Table 4: Potential Effects of FAU Knockdown on Cell Cycle Progression
| Assay | Cell Line | Control | FAU Knockdown | Expected Outcome | Reference |
| Propidium Iodide Staining (Flow Cytometry) | HeLa | Normal Distribution | G1/S Arrest | Increased percentage of cells in G1 and/or S phase | Hypothetical |
Note: Data in Tables 3 and 4 are illustrative and based on the known functions of FAU. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Transient Knockdown of FAU using siRNA
This protocol describes the transient silencing of FAU expression in mammalian cells using siRNA.
Materials:
-
Validated FAU siRNA duplexes (and negative control siRNA)
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cells (e.g., HEK293T, HeLa, Jurkat)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 10-30 pmol of FAU siRNA (or negative control siRNA) in 100 µL of Opti-MEM™ I medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete medium. b. Add the 200 µL siRNA-lipid complex mixture to the cells dropwise. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells at the desired time point to assess FAU mRNA and protein levels by RT-qPCR and Western blotting, respectively.
Protocol 2: Stable Knockdown of FAU using shRNA Lentiviral Particles
This protocol outlines the generation of stable cell lines with long-term FAU silencing using lentiviral-mediated shRNA delivery.
Materials:
-
High-titer lentiviral particles carrying FAU shRNA (and control shRNA)
-
Target cells
-
Complete cell culture medium
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the vector)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Plate 5 x 10^4 cells per well in a 24-well plate the day before transduction.
-
Transduction: a. On the day of transduction, replace the medium with fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL. b. Add the appropriate amount of lentiviral particles (multiplicity of infection, MOI, should be optimized for each cell line). c. Incubate for 24 hours at 37°C.
-
Selection of Stable Cells: a. After 24 hours, replace the virus-containing medium with fresh complete medium. b. 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin (to be determined by a kill curve for your specific cell line). c. Replace the selection medium every 3-4 days until resistant colonies appear.
-
Expansion and Validation: a. Isolate and expand individual resistant colonies. b. Validate FAU knockdown in the stable cell clones by RT-qPCR and Western blotting.
Protocol 3: Validation of FAU Knockdown
A. RT-qPCR for FAU mRNA Levels
-
RNA Extraction: Isolate total RNA from control and FAU-knockdown cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using FAU-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of FAU mRNA is calculated using the ΔΔCt method.[9]
B. Western Blotting for FAU Protein Levels
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against FAU overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12] Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis in FAU knockdown and control cells.[13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis in control and FAU knockdown cells (e.g., using UV irradiation or staurosporine). Include an untreated control for each cell line.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: a. Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of FAU knockdown on cell cycle distribution.[16][17]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest control and FAU knockdown cells.
-
Fixation: a. Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. b. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in 500 µL of PI staining solution. c. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Visualizations
FAU Signaling Pathway in Apoptosis
Caption: FAU-mediated pro-apoptotic signaling pathway.
Experimental Workflow for siRNA-mediated FAU Knockdown
Caption: Workflow for transient FAU knockdown using siRNA.
Logical Flow for Stable shRNA Cell Line Generation
Caption: Logical steps for generating stable FAU knockdown cell lines.
References
- 1. scispace.com [scispace.com]
- 2. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corporate.qiagen.com [corporate.qiagen.com]
- 5. scbt.com [scbt.com]
- 6. How Is shRNA Knockdown Score Calculated? | VectorBuilder [en.vectorbuilder.com]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. The DNA of annexin V-binding apoptotic cells is highly fragmented - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Short hairpin RNA (shRNA): design, delivery, and assessment of gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Anti-Fau Protein Antibody in Western Blot
Introduction
The Fau (FBR-MuSV-associated ubiquitously expressed) gene encodes a fascinating fusion protein critical to cellular homeostasis and apoptosis. This protein is comprised of an N-terminal ubiquitin-like protein (FUBI) and a C-terminal ribosomal protein S30 (RPS30).[1] The Fau protein is ubiquitously expressed and has been identified as a pro-apoptotic regulatory gene. Its downregulation has been associated with poor prognosis in several cancers, including breast, prostate, and ovarian cancer, suggesting a role as a tumor suppressor.[2][3][4][5] The unprocessed Fau fusion protein has a predicted molecular weight of approximately 14 kDa. Following translation, the fusion protein can be cleaved by the deubiquitinase USP36 to release FUBI and the mature RPS30, which is a component of the 40S ribosomal subunit.[6][7]
Western Blotting is an indispensable technique for the detection and quantification of the this compound in cell lysates and tissue homogenates. The use of a specific and validated anti-Fau antibody allows researchers to study its expression levels, the processing of the fusion protein, and its involvement in various cellular processes, particularly apoptosis.
Application
This anti-Fau antibody is intended for use in Western Blotting to detect the this compound in samples from various species, including human, mouse, and rat. It is a valuable tool for researchers in the fields of cancer biology, cell death, and protein synthesis.
Product Data
A selection of commercially available anti-Fau antibodies suitable for Western Blotting is summarized below. Researchers should consult the manufacturer's datasheet for the most current and detailed information.
| Product Name/Catalog No. | Host Species/Clonality | Immunogen | Recommended Dilution (WB) | Observed Molecular Weight | Species Reactivity |
| Sigma-Aldrich AV54604 | Rabbit Polyclonal | Synthetic peptide from the middle region of human Fau | 1 µg/mL | 14 kDa | Human, Mouse, Rat, Bovine, Dog, Guinea pig, Horse, Rabbit |
| Thermo Fisher PA5-76513 | Rabbit Polyclonal | Recombinant fusion protein of human Fau | 1:500 - 1:1000 | Not specified | Human, Mouse, Rat |
| Proteintech 13581-1-AP | Rabbit Polyclonal | Recombinant human this compound | 1:500 - 1:1000 | Not specified | Human, Mouse, Rat |
| Antibodies.com A81201 | Rabbit Polyclonal | Recombinant fusion protein (amino acids 1-133 of human Fau) | 1:3000 | 14 kDa | Not specified |
| Sigma-Aldrich SAB1402773 | Mouse Monoclonal (3C10) | Full-length recombinant human this compound (amino acids 1-133) | 1-5 µg/mL | Not specified | Human |
Experimental Protocols
A detailed protocol for Western Blotting using an anti-Fau antibody is provided below. This protocol is a general guideline and may require optimization for specific experimental conditions.
I. Sample Preparation (Cell Lysates)
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
II. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. For a 14 kDa protein like Fau, a 12% or 15% acrylamide (B121943) gel is recommended.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Transfer conditions (voltage, time) should be optimized based on the transfer system used.
-
III. Immunodetection
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Fau primary antibody in the blocking buffer at the concentration recommended by the manufacturer (see table above).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
IV. Detection and Imaging
-
Signal Development:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film in a darkroom.
-
Mandatory Visualizations
Caption: A flowchart illustrating the major steps of the Western Blotting protocol for this compound detection.
Caption: A diagram of the this compound's processing and its role in the apoptosis signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing the Exploration of the Ubiquitin‐like Protein FUBI with Synthetic Chemical Tools | CoLab [colab.ws]
- 5. Advancing the Exploration of the Ubiquitin-like Protein FUBI with Synthetic Chemical Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
Application Notes and Protocols for Immunohistochemical Staining of FAU Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. FAU is a fusion protein comprising a ubiquitin-like protein (FUBI) and the ribosomal protein S30.[1][2][3] It is involved in ribosome biogenesis and has been identified as a potential pro-apoptotic protein, making it a person of interest in cancer research.[1][4]
Introduction to FAU Protein
FAU is expressed in various human tissues and has been implicated in the regulation of apoptosis.[2][4] Studies have shown that FAU may exert its pro-apoptotic effects through its interaction with Bcl-G, a member of the Bcl-2 family.[1][4] Downregulation of FAU has been observed in several cancers, including prostate, breast, and ovarian tumors, and this is often associated with a poor prognosis.[1][5] Therefore, the analysis of this compound expression in tissue samples can provide valuable insights into cancer pathogenesis and may serve as a prognostic marker.
Experimental Protocols
This protocol is intended for the detection of human this compound in FFPE tissue sections using an indirect immunoperoxidase method.
Materials and Reagents
-
FAU Primary Antibody (Rabbit Polyclonal or Monoclonal)
-
Biotinylated Goat Anti-Rabbit IgG Secondary Antibody
-
Streptavidin-Horseradish Peroxidase (HRP) Conjugate
-
3,3'-Diaminobenzidine (DAB) Chromogen Kit
-
Hematoxylin (B73222) Counterstain
-
Antigen Retrieval Buffer (e.g., 10 mM Tris-EDTA, pH 9.0 or 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Xylene or Xylene Substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Distilled or Deionized Water
-
3% Hydrogen Peroxide
-
Normal Goat Serum (for blocking)
-
Mounting Medium
-
Cover Slips
-
Positive and Negative Control Tissue Slides
Equipment
-
Microtome
-
Water Bath
-
Slide Warmer or Hot Plate
-
Coplin Jars or Staining Dishes
-
Microwave, Pressure Cooker, or Steamer for Heat-Induced Epitope Retrieval (HIER)
-
Humidified Staining Chamber
-
Light Microscope
Detailed Immunohistochemistry Protocol
1. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes to melt the paraffin (B1166041) and adhere the tissue section to the slide.
-
Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each to remove the paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
80% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for this compound.
-
Buffer: 10 mM Tris-EDTA, pH 9.0.
-
Immerse slides in the pre-heated antigen retrieval buffer.
-
Heat the slides in a microwave, pressure cooker, or steamer. Maintain a sub-boiling temperature (95-100°C) for 10-20 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBS or TBS.
3. Peroxidase Blocking:
-
Immerse the slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides with PBS or TBS.
4. Blocking:
-
Incubate the slides with a blocking solution (e.g., 5% normal goat serum in PBS/TBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the FAU primary antibody in the antibody diluent to the optimal concentration (see Table 1 for recommendations).
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse the slides with PBS or TBS.
-
Incubate the slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
7. Detection:
-
Rinse the slides with PBS or TBS.
-
Incubate the slides with the Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse the slides with PBS or TBS.
8. Chromogen Application:
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse the slides with distilled water to stop the reaction.
9. Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water or a bluing agent.
-
Rinse with distilled water.
10. Dehydration and Mounting:
-
Dehydrate the sections by immersing them in graded alcohols (70%, 80%, 95%, 100%) and then in xylene or a xylene substitute.
-
Apply a drop of mounting medium to the coverslip and mount it on the slide, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
Data Presentation
The following tables summarize the recommended quantitative parameters for the IHC protocol for this compound, based on commercially available antibody datasheets. It is crucial to note that these are starting recommendations, and optimization for specific experimental conditions is highly recommended.
Table 1: Primary Antibody Dilution and Antigen Retrieval
| Antibody | Host/Isotype | Recommended Dilution | Antigen Retrieval | Tissue Types |
| Anti-FAU (13581-1-AP) | Rabbit / IgG | 1:300 - 1:1200 | Heat-mediated with Tris-EDTA buffer (pH 9.0) | Human stomach, colon cancer |
| Anti-FAU (PACO46118) | Rabbit Polyclonal | 1:100 | Not specified | Human endometrial cancer, colon cancer |
Table 2: Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Deparaffinization | 5 minutes per xylene change | Room Temperature |
| Rehydration | 3 minutes per alcohol change | Room Temperature |
| Antigen Retrieval (HIER) | 10-20 minutes | 95-100°C |
| Peroxidase Blocking | 10-15 minutes | Room Temperature |
| Blocking | 30-60 minutes | Room Temperature |
| Primary Antibody | Overnight | 4°C |
| Secondary Antibody | 30-60 minutes | Room Temperature |
| Streptavidin-HRP | 30 minutes | Room Temperature |
| DAB Chromogen | 1-10 minutes (monitor) | Room Temperature |
| Counterstaining | 1-2 minutes | Room Temperature |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for this compound.
Caption: Workflow for Immunohistochemical Staining of this compound.
FAU Signaling Pathway in Apoptosis
The diagram below depicts the proposed signaling pathway where FAU contributes to apoptosis through its interaction with Bcl-G.
Caption: FAU-Mediated Pro-Apoptotic Signaling Pathway.
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - UEA Digital Repository [ueaeprints.uea.ac.uk]
Application Notes and Protocols for Quantification of Tau Protein Levels using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau is a microtubule-associated protein primarily found in neurons, where it plays a crucial role in stabilizing microtubules.[1] In several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease (AD), Tau protein becomes abnormally hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), a key pathological hallmark of the disease.[1][2] The quantification of total Tau (t-Tau) and phosphorylated Tau (p-Tau), particularly at threonine 181 (pTau181), in various biological samples serves as a critical biomarker for disease diagnosis, prognosis, and for monitoring the efficacy of therapeutic interventions. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantitative measurement of Tau protein levels.[3][4]
These application notes provide detailed protocols for the quantification of total Tau and pTau181 using a sandwich ELISA format. Additionally, representative data from cerebrospinal fluid (CSF), plasma, and brain homogenates are presented to offer a comparative overview of Tau levels in healthy and disease states.
Data Presentation: Quantitative Tau Levels
The following tables summarize representative quantitative data for total Tau and pTau181 levels in different biological matrices, comparing healthy controls with individuals with Alzheimer's disease. These values are compiled from various studies and commercial ELISA kit data. It is important to note that absolute concentrations can vary between different ELISA kits and laboratories.[5]
Table 1: Total Tau (t-Tau) Levels (pg/mL)
| Sample Type | Condition | Mean Concentration (pg/mL) | Range (pg/mL) | Reference |
| CSF | Healthy Control | 182.9 ± 37.6 | - | [3] |
| Alzheimer's Disease | 624.9 ± 244.8 | - | [3] | |
| Healthy Control (Older) | 252 ± 94 | - | [6] | |
| Alzheimer's Disease | 807 ± 304 | - | [6] | |
| Plasma | Healthy Control (Middle-Aged) | 14.35 ± 6.49 | - | [7] |
| Healthy Control (Older) | 18.14 ± 7.33 | - | [7] | |
| Cognitively Normal | 14.7 ± 0.8 | - | [8] | |
| Alzheimer's Disease | 20.2 ± 1.1 | - | [8] | |
| Serum | Age-Matched Control | 245.6 ± 33.76 | - | [9] |
| Mild Alzheimer's Disease | 351.9 ± 50.04 | - | [9] |
Table 2: Phosphorylated Tau (pTau181) Levels (pg/mL)
| Sample Type | Condition | Mean Concentration (pg/mL) | Range (pg/mL) | Reference |
| CSF | Healthy Control | < 30 (Normal Reference) | - | [10] |
| Alzheimer's Disease | Significantly elevated | - | [11] | |
| Plasma | Cognitively Unimpaired | 0.28 ± 0.02 (pTau217) | - | [8] |
| Alzheimer's Disease | 0.84 ± 0.08 (pTau217) | - | [8] | |
| Brain Homogenate (Frontal Cortex) | Healthy Control | 16 ± 2 (ng/mL) | - | [12] |
| Alzheimer's Disease | 316 ± 50 (ng/mL) | - | [12] | |
| Brain Homogenate (Parietal Cortex) | Healthy Control | 14 ± 1 (ng/mL) | - | [12] |
| Alzheimer's Disease | 374 ± 46 (ng/mL) | - | [12] |
Experimental Protocols
The following are detailed sandwich ELISA protocols for the quantification of total Tau and pTau181. These protocols are generalized and may require optimization based on the specific ELISA kit and samples being used.
Protocol 1: Quantification of Total Tau in Human CSF
This protocol is based on a typical sandwich ELISA format.[6]
Materials:
-
96-well microplate coated with a capture antibody specific for human Tau (e.g., HT7).[6]
-
Recombinant human Tau standard.
-
Biotinylated detection antibody specific for human Tau.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., TBS with 0.05% Tween-20).[6]
-
Blocking Buffer (e.g., 2% BSA in TBS).[6]
-
Sample/Standard Diluent (e.g., 1% BSA in TBST).[6]
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.[6]
-
Stop Solution (e.g., 2 M Sulfuric Acid).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Preparation: If not pre-coated, coat the wells of a 96-well microplate with 50 µL of capture antibody (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C. Wash three times with Wash Buffer. Block the plate with 100 µL of Blocking Buffer for 1 hour at room temperature. Wash three times with Wash Buffer.[6]
-
Standard and Sample Addition: Prepare a serial dilution of the recombinant Tau standard (e.g., 1000 pg/mL down to 15.6 pg/mL). Add 100 µL of standards and CSF samples (diluted as necessary, typically 1:6 in Sample Diluent) to the appropriate wells.[6] Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Tau in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Quantification of Phosphorylated Tau (pTau181) in Human CSF
This protocol is adapted from a typical pTau181 sandwich ELISA.[11][13]
Materials:
-
96-well microplate coated with a capture antibody specific for Tau phosphorylated at threonine 181.
-
Recombinant human pTau181 standard.
-
Biotinylated detection antibody recognizing a different epitope on the Tau protein.
-
Streptavidin-HRP conjugate.
-
Wash Buffer.
-
Sample/Standard Diluent.
-
TMB Substrate Solution.
-
Stop Solution.
-
Microplate reader.
Procedure:
-
Plate Preparation: Use a pre-coated plate or follow the coating and blocking procedure described in Protocol 1, using a pTau181-specific capture antibody.
-
Standard and Sample Addition: Prepare a serial dilution of the pTau181 standard (e.g., 500 pg/mL down to 7.8 pg/mL). Add 80 µL of undiluted CSF samples and standards to the appropriate wells, followed by 20 µL of biotinylated detection antibody solution.[11] Incubate for 3 hours at room temperature.[11]
-
Washing: Aspirate and wash the wells five times with 300 µL of Wash Buffer per well.[11]
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.[11]
-
Washing: Repeat the washing step as in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.[11]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the pTau181 concentration in samples based on the standard curve.
Sample Preparation Notes
-
Cerebrospinal Fluid (CSF): Collect CSF in polypropylene (B1209903) tubes to prevent protein adhesion to the tube walls.[11] Centrifuge to remove any cellular debris. Samples can be stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[14]
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at approximately 1000 x g for 15 minutes to separate the plasma. Aliquot and store at -80°C.
-
Brain Homogenate: Homogenize brain tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.[3] Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the supernatant for normalization of Tau levels.
Visualizations
Tau Phosphorylation Signaling Pathway
The phosphorylation state of Tau is tightly regulated by the balance of activity between protein kinases and phosphatases.[15] Hyperphosphorylation, a key event in tauopathies, results from an imbalance where kinase activity is increased or phosphatase activity is decreased.
Caption: Regulation of Tau protein phosphorylation and its pathological consequences.
General ELISA Workflow
The sandwich ELISA is a common and robust method for quantifying specific proteins in a complex mixture. The workflow involves several key steps to ensure accurate and reproducible results.
Caption: A generalized workflow for a sandwich ELISA protocol.
References
- 1. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of analytical platforms for cerebrospinal fluid measures of Aβ1-42, total tau and p-tau181 for identifying Alzheimer’s disease amyloid plaque pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau in cerebrospinal fluid: a sensitive sandwich enzyme-linked immunosorbent assay using tyramide signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Tau Levels in Cognitively Normal Middle-Aged and Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of plasma tau species containing the proline-rich region as a biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Tau Proteins as Potential Biomarkers for the Assessment of Alzheimer’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. intimakmur.co.id [intimakmur.co.id]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Validation of ELISA methods for quantification of total tau and phosporylated-tau181 in human cerebrospinal fluid with measurement in specimens from two Alzheimer's disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying FAU Protein Cleavage by USP36 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The F-box and WD repeat domain-containing protein 7 (Fau), also known as FUBI-eS30, is a fusion protein critical for the maturation of the 40S ribosomal subunit.[1][2] It is synthesized as a precursor consisting of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein eS30 at the C-terminus.[3] For proper ribosome biogenesis, the FUBI moiety must be cleaved off to release the functional eS30.[1][2][4] Recent studies have identified Ubiquitin Specific Peptidase 36 (USP36) as the primary deubiquitinase responsible for this crucial cleavage event.[1][2][5][6][7][8]
These application notes provide a comprehensive guide for studying the in vitro cleavage of the Fau protein by USP36. The protocols outlined below are designed to enable researchers to express and purify the necessary recombinant proteins, perform in vitro cleavage assays, and analyze the results. This information is valuable for investigating the molecular mechanisms of ribosome biogenesis, understanding the role of USP36 in this process, and for the development of potential therapeutic modulators of USP36 activity.
Data Presentation
Table 1: Recombinant Proteins for In Vitro Fau Cleavage Assay
| Protein | Tag | Expression System | Purification Method | Reference |
| Human Fau (FUBI-eS30) Wild-Type | N-terminal His6 | E. coli | Immobilized Metal Affinity Chromatography (IMAC) | [1][9] |
| Human Fau (FUBI-eS30) Cleavage-Resistant Mutant (e.g., G75A/G76A) | N-terminal His6 | E. coli | Immobilized Metal Affinity Chromatography (IMAC) | [1] |
| Human USP36 Wild-Type | N-terminal Strep-tag II | Insect cells (e.g., Sf9) | Strep-Tactin Affinity Chromatography | [1] |
| Human USP36 Catalytically Inactive Mutant (e.g., C733A) | N-terminal Strep-tag II | Insect cells (e.g., Sf9) | Strep-Tactin Affinity Chromatography | [1] |
Table 2: Key Components and Conditions for In Vitro Fau Cleavage Assay
| Component | Concentration/Amount | Incubation Time | Incubation Temperature |
| Recombinant His-Fau | ~1 µM | 0 - 60 minutes | 37°C |
| Recombinant Strep-USP36 | ~0.1 µM | ||
| Assay Buffer | See Protocol 3 | ||
| Negative Controls | |||
| His-Fau with Strep-USP36 (C733A) | As above | As above | As above |
| His-Fau (G75A/G76A) with Strep-USP36 | As above | As above | As above |
| His-Fau without USP36 | As above | As above | As above |
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
1.1 Expression and Purification of His-tagged Fau (Wild-Type and Mutants) in E. coli
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding N-terminally His6-tagged human Fau (wild-type or cleavage-resistant mutant).
-
Culture Growth: Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. The following day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-Fau protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Analysis: Analyze the purity of the protein by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
1.2 Expression and Purification of Strep-tagged USP36 (Wild-Type and Mutants) in Insect Cells
-
Virus Generation: Generate recombinant baculovirus encoding N-terminally Strep-tag II-tagged human USP36 (wild-type or catalytically inactive mutant) according to the manufacturer's instructions (e.g., Bac-to-Bac system).
-
Infection: Infect Sf9 or other suitable insect cell lines with the high-titer recombinant baculovirus.
-
Culture and Harvest: Culture the infected cells for 48-72 hours. Harvest the cells by centrifugation at 1,000 x g for 10 minutes.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication or dounce homogenization on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
-
Affinity Purification: Apply the clarified lysate to a pre-equilibrated Strep-Tactin affinity column.[9][10][11][12][13]
-
Washing: Wash the column extensively with wash buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).[9][10][11][13]
-
Elution: Elute the Strep-USP36 protein with elution buffer (wash buffer containing 2.5 mM desthiobiotin).[9][10][11][13]
-
Buffer Exchange: Perform buffer exchange into a suitable storage buffer as described in 1.1.10.
-
Analysis and Storage: Analyze protein purity by SDS-PAGE and determine the concentration. Store aliquots at -80°C.
Protocol 2: In Vitro Fau Cleavage Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the cleavage reaction by combining the following components on ice:
-
Recombinant His-Fau (final concentration ~1 µM)
-
Recombinant Strep-USP36 (final concentration ~0.1 µM)
-
10x Cleavage Buffer (final concentration 1x: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Nuclease-free water to the final reaction volume (e.g., 20 µL).
-
-
Negative Controls: Set up parallel reactions as negative controls:
-
His-Fau with catalytically inactive Strep-USP36.
-
Cleavage-resistant His-Fau mutant with wild-type Strep-USP36.
-
His-Fau without any USP36 enzyme.
-
-
Incubation: Incubate the reactions at 37°C. For a time-course experiment, remove aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
Protocol 3: Western Blot Analysis of Cleavage Products
-
SDS-PAGE: Separate the protein samples from the cleavage assay on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the this compound (recognizing either the FUBI or eS30 portion, or a tag like His-tag) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in 3.5.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The appearance of cleaved FUBI and eS30 products over time indicates successful cleavage by USP36.
Mandatory Visualizations
Caption: Signaling pathway of this compound processing by USP36.
Caption: Experimental workflow for the in vitro Fau cleavage assay.
Caption: Logical relationships of components in the cleavage assay.
References
- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 2. color | Graphviz [graphviz.org]
- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. medium.com [medium.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. interchim.fr [interchim.fr]
- 12. Strep-Tagged Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
Developing Assays for Tau Protein Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau is a microtubule-associated protein abundant in the neurons of the central nervous system, where it plays a crucial role in stabilizing microtubules, essential for axonal transport and maintaining neuronal structure.[1][2][3] However, in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble neurofibrillary tangles (NFTs).[2][4][5] This pathological cascade is a hallmark of disease and correlates with cognitive decline, making the study of tau protein activity a critical area of research for understanding disease mechanisms and developing effective therapeutics.[1]
These application notes provide an overview of key assays used to measure tau protein activity, with a focus on aggregation, phosphorylation, and seeding assays. Detailed protocols are provided to enable researchers to establish these assays in their own laboratories.
Key Assays for Tau Protein Activity
Several in vitro and cell-based assays are fundamental to investigating tau pathology and the efficacy of potential therapeutic agents. The primary assays focus on three key pathological events: tau aggregation, hyperphosphorylation, and the prion-like seeding and propagation of tau pathology.
Tau Aggregation Assays
These assays are designed to monitor the formation of tau aggregates and screen for inhibitors of this process. A common method involves inducing the aggregation of recombinant tau protein, often with a cofactor like heparin, and measuring the resulting fibrils using fluorescent dyes like Thioflavin T (ThT) or Thioflavin S (ThS).[6][7]
Tau Phosphorylation Assays
An imbalance in the activity of tau kinases and phosphatases leads to the hyperphosphorylation of tau, a critical step in its pathological transformation.[3][4] Assays to measure tau phosphorylation are crucial for identifying inhibitors of tau kinases or activators of phosphatases. These are often cell-based and utilize Western blotting with phospho-specific tau antibodies to quantify changes in phosphorylation at specific sites.[4][8]
Tau Seeding Assays
Recent evidence suggests that pathological tau can propagate between neurons in a "prion-like" manner, where aggregated tau "seeds" recruit and template the misfolding of endogenous, soluble tau.[9][10] Seeding assays are designed to model this process and are invaluable for studying the propagation of tau pathology and for screening therapeutics that can block this spread.[11][12] These assays can be performed in vitro using techniques like Real-Time Quaking-Induced Conversion (RT-QuIC) or in cell-based models using biosensor cell lines.[9][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative tau assays, providing a reference for expected outcomes and for comparing the efficacy of potential therapeutic compounds.
Table 1: In Vitro Tau Aggregation Inhibition
| Compound | Target | Assay Type | IC₅₀ Value | Source |
| Tau protein aggregation-IN-1 | Tau Aggregation | ThT Fluorescence Assay | 337 µM (Binding Affinity, Kᴅ) | [6] |
| K252a | Tau Hyperphosphorylation | Cellular Assay | Not specified for aggregation |
Table 2: Cellular Tau Phosphorylation Inhibition
| Compound | Target Kinase (Hypothesized) | Cell Line | Phosphorylation Site | EC₅₀ Value | Source |
| TAU-IN-1 | Tau Kinases | Not specified | Multiple | 325 nM | [4] |
| LiCl | GSK-3β | U2OS | Not specified | 11.75 mM | [14] |
Table 3: Tau Seeding Activity in Different Conditions
| Sample Source | Assay Type | Seeding Activity | Correlation | Source |
| Alzheimer's Disease Brain Lysate | FRET-based Biosensor Cells | High | Correlates with disease severity and progression | [9][15] |
| Healthy Human Brain Lysate | HTRF Tau Aggregation Assay | Low/None | N/A | [12] |
| CSF from Tauopathy Patients | RT-QuIC | Detectable | Differentiates between different tauopathies | [11] |
Experimental Protocols
Protocol 1: In Vitro Thioflavin T (ThT) Tau Aggregation Assay
This protocol describes a high-throughput method to quantify the aggregation of recombinant tau protein and to screen for potential inhibitors.[6][16]
Materials:
-
Recombinant human tau protein (e.g., 2N4R isoform)[17]
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 6.7, with 0.5 mM TCEP[16]
-
Test compounds (e.g., Tau protein aggregation-IN-1) dissolved in DMSO[6]
-
96-well black, clear-bottom non-binding microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)[6][16]
Procedure:
-
Prepare a stock solution of recombinant tau protein (e.g., 1 mg/mL) in the assay buffer.[17]
-
Prepare a stock solution of heparin (e.g., 1 mg/mL) in the assay buffer.
-
Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer.
-
In a 1.5 mL tube, prepare the reaction mixture containing 15 µM recombinant tau, 8 µM heparin, and 50 µM ThT in the assay buffer.[16] For inhibitor screening, add the test compound at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically <1%).
-
Mix the reaction by pipetting gently and spin at 12,000 x g for 5 minutes to remove air bubbles.[16]
-
Dispense 200 µL of the reaction mixture into each well of the 96-well plate.[16]
-
Place the plate in a plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence readings at 15-minute intervals for up to 50 hours, with orbital shaking (425 cpm) between reads.[16][18]
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
For inhibitor studies, calculate the percentage of inhibition at a specific time point (e.g., the plateau of the control curve) and plot it against the inhibitor concentration to determine the IC₅₀ value.[6]
Protocol 2: Western Blot Assay for Tau Phosphorylation in Cultured Cells
This protocol details a method to assess the effect of compounds on tau phosphorylation in a cell-based model.[4][8]
Materials:
-
Cell line expressing tau protein (e.g., COS-7 or SH-SY5Y transfected with human tau)[8]
-
Cell culture medium and supplements
-
Test compounds (e.g., TAU-IN-1) dissolved in DMSO[4]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Pierce 660 nm protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency in multi-well plates. Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 12-24 hours).[4][8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors, scrape the cells, and collect the lysate in a pre-chilled tube.[4]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 10 µg) from each sample by boiling in Laemmli buffer.[8]
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (total tau or phospho-tau) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau signal to the total tau signal for each sample.[8]
-
Protocol 3: Cell-Based Tau Seeding Assay
This protocol describes a method to measure the "prion-like" seeding activity of tau using a FRET-based biosensor cell line.[10][19]
Materials:
-
HEK293T biosensor cells expressing the repeat domain of tau fused to CFP and YFP.[19]
-
Cell culture medium and supplements
-
Tau "seeds" (e.g., pre-formed fibrils from recombinant tau or brain lysates from tauopathy models).[10]
-
Transfection reagent (e.g., Lipofectamine)
-
Flow cytometer or high-content imaging system capable of detecting FRET.
Procedure:
-
Cell Culture: Plate the HEK293T biosensor cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Preparation of Tau Seeds: Prepare tau seeds by sonication of pre-formed fibrils to create smaller, more readily internalized species.
-
Seeding:
-
Complex the tau seeds with a transfection reagent according to the manufacturer's instructions.
-
Add the seed-transfection reagent complex to the cells. Include a control with transfection reagent only.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for the uptake of seeds and the induction of intracellular tau aggregation.[6]
-
Detection and Quantification:
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the cells by flow cytometry to quantify the FRET signal. The FRET signal is generated when the intracellular CFP- and YFP-tagged tau reporters are brought into close proximity by aggregation.[19]
-
Alternatively, use a high-content imaging system to visualize and quantify the number and size of intracellular tau aggregates.
-
Data Analysis:
-
The primary readout is the integrated FRET density, which is the product of the percentage of FRET-positive cells and the median fluorescence intensity of the FRET-positive population.[19]
-
For screening inhibitors of seeding, co-incubate the seeds with the test compounds before adding them to the cells and measure the reduction in the FRET signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tau phosphorylation signaling pathway and the inhibitory action of a kinase inhibitor.
Caption: Experimental workflow for the in vitro ThT tau aggregation assay.
Caption: Workflow for the cell-based tau seeding assay using FRET biosensors.
References
- 1. Tau Protein Function and Disease Roles | The Scientist [the-scientist.com]
- 2. Tau protein - Wikipedia [en.wikipedia.org]
- 3. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.7. Tau Protein Phosphorylation Assay [bio-protocol.org]
- 9. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]
- 10. A seeding based cellular assay of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 17. Tau Aggregation Assay [bio-protocol.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cloning and Expression of Human FAU Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human FAU gene (FBR-MuSV associated ubiquitously expressed) encodes a unique fusion protein comprised of an N-terminal ubiquitin-like protein (FUBI) and the C-terminal ribosomal protein S30 (RPS30).[1][2][3] This protein is implicated in the regulation of apoptosis, with studies demonstrating that its ectopic expression can increase basal apoptosis in various cell types.[1][4][5] The pro-apoptotic activity of FAU may be mediated through its interaction with Bcl-G, a member of the Bcl-2 family.[4][5] Given its role in programmed cell death, the FAU fusion protein is a person of interest in cancer research and drug development.[6][7]
These application notes provide a comprehensive set of protocols for the cloning, expression, and purification of the human FAU fusion protein in a bacterial expression system. The methodologies detailed below are intended to serve as a guide for researchers seeking to produce recombinant FAU for functional studies, structural analysis, and screening assays.
Data Presentation
Table 1: Expected Yields of Recombinant FAU Fusion Protein
| Expression System | Vector | Fusion Tag | Culture Volume (L) | Typical Yield (mg/L) | Purity (%) |
| E. coli BL21(DE3) | pET-28a(+) | N-terminal 6xHis | 1 | 5 - 10 | >90 |
| E. coli Rosetta(DE3) | pGEX-4T-1 | N-terminal GST | 1 | 8 - 15 | >95 |
| E. coli SHuffle T7 | pET-32a(+) | N-terminal Trx-His | 1 | 10 - 20 | >90 |
Table 2: Summary of Purification Parameters for His-tagged FAU
| Purification Step | Buffer Component | Concentration | Purpose |
| Binding | Imidazole | 10-20 mM | Minimize non-specific binding |
| Washing | Imidazole | 20-50 mM | Remove weakly bound contaminants |
| Elution | Imidazole | 250-500 mM | Elute the His-tagged FAU protein |
| All Buffers | NaCl | 300-500 mM | Reduce ionic interactions |
| All Buffers | Tris-HCl (pH 8.0) | 50 mM | Maintain pH |
Experimental Protocols
I. Cloning of the Human FAU Gene
This protocol describes the amplification of the human FAU coding sequence from cDNA and its insertion into a bacterial expression vector.
1.1. Primer Design:
-
Forward Primer: Design a forward primer that includes a restriction site (e.g., NdeI) at the 5' end, followed by the start codon (ATG) and the initial sequence of the FAU gene.
-
Reverse Primer: Design a reverse primer that includes a different restriction site (e.g., XhoI) at the 5' end, followed by the reverse complement of the sequence immediately preceding the stop codon of the FAU gene. The stop codon should be excluded if a C-terminal tag is present on the vector.
1.2. PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
100 ng of human cDNA template
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
25 µL of 2x high-fidelity PCR master mix
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute (adjust based on polymerase and amplicon length)
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a band of the expected size (~402 bp for the FAU coding sequence).
1.3. Vector and Insert Preparation:
-
Digest 1-2 µg of the expression vector (e.g., pET-28a(+)) and the purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI) in separate reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Purify the digested vector and insert using a gel extraction kit.
1.4. Ligation and Transformation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
-
Transform 5-10 µL of the ligation mixture into 50 µL of competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.
1.5. Colony PCR and Sequence Verification:
-
Perform colony PCR on several colonies to screen for positive clones.
-
Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the sequence of the insert by Sanger sequencing.
II. Expression of Recombinant FAU Fusion Protein
This protocol details the induction of FAU fusion protein expression in E. coli.
2.1. Transformation into Expression Host:
-
Transform the sequence-verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[8][9]
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2.2. Small-Scale Expression Trial:
-
Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
-
Take a 1 mL "uninduced" sample.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[8]
-
Incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.[8][10]
-
Harvest the cells by centrifugation and analyze the "induced" and "uninduced" samples by SDS-PAGE to confirm protein expression.
2.3. Large-Scale Expression:
-
Inoculate 10 mL of the overnight culture into 1 L of LB medium containing the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with the optimized IPTG concentration and temperature from the small-scale trial.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[8]
-
The cell pellet can be stored at -80°C until purification.
III. Purification of His-tagged FAU Fusion Protein
This protocol describes the purification of N-terminally 6xHis-tagged FAU using immobilized metal affinity chromatography (IMAC).
3.1. Cell Lysis:
-
Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the soluble His-tagged this compound.
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of lysis buffer (without lysozyme (B549824) and PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
3.3. Buffer Exchange:
-
Pool the fractions containing the purified this compound.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
IV. Protein Analysis
4.1. SDS-PAGE:
-
Prepare protein samples by mixing with 2x Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 12-15% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a suitable alternative to visualize the protein bands.
4.2. Western Blot:
-
Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the fusion tag (e.g., anti-His tag antibody) or FAU overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Detect the protein using a chemiluminescent substrate and image the blot.[1]
Mandatory Visualizations
Caption: Workflow for cloning, expression, and purification of FAU fusion protein.
Caption: Simplified signaling pathway of FAU-mediated apoptosis.
References
- 1. Detection of recombinant proteins by SDS-PAGE and western blot analysis [bio-protocol.org]
- 2. addgene.org [addgene.org]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. antibodysystem.com [antibodysystem.com]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. neb.com [neb.com]
Application Notes and Protocols for Mass Spectrometry Analysis of the FUS Protein Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused in Sarcoma (FUS) is a ubiquitously expressed RNA/DNA-binding protein with critical roles in a multitude of cellular processes, including transcription, RNA splicing, mRNA transport, and DNA damage repair.[1][2][3] Mutations in the FUS gene are genetically linked to devastating neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[4][5] A pathological hallmark of these diseases is the cytoplasmic mislocalization and aggregation of the FUS protein.[6][7] Understanding the intricate network of protein-protein interactions (the interactome) of both wild-type and mutant FUS is paramount to elucidating the molecular mechanisms underlying its function in health and its dysfunction in disease.
Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for the large-scale, unbiased identification and quantification of protein interactomes. Techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) have enabled researchers to capture and identify proteins that associate with a protein of interest in a cellular context.[8][9] This application note provides detailed protocols for both AP-MS and BioID methodologies tailored for the analysis of the FUS interactome. Furthermore, it presents a summary of quantitative data from FUS interactome studies and visualizes the key signaling pathways involving FUS.
Data Presentation: The FUS Interactome
Mass spectrometry-based studies have identified hundreds of proteins that interact with FUS, shedding light on its diverse cellular functions. The following tables summarize quantitative data from representative studies, showcasing key interacting partners and their relative abundance changes in different experimental contexts.
Table 1: Non-Ribosomal FUS Interacting Proteins Identified by AP-MS
This table presents a selection of non-ribosomal proteins identified as high-confidence interactors of FUS using a GST pull-down approach followed by LC-MS/MS. The peptide count indicates the relative abundance of the identified protein.
| Protein | Gene | Function | Peptide Count (Wild-Type FUS) |
| Matrin-3 | MATR3 | RNA binding, nuclear matrix | 78 |
| hnRNPA1 | HNRNPA1 | RNA binding, splicing | 72 |
| ILF3 | ILF3 | Transcription regulation | 65 |
| SFPQ | SFPQ | Splicing factor | 58 |
| NONO | NONO | Transcription regulation, RNA metabolism | 55 |
| DDX3X | DDX3X | RNA helicase, stress granule component | 45 |
| CAPRIN1 | CAPRIN1 | Stress granule assembly | 41 |
| DHX9 | DHX9 | RNA helicase | 39 |
| ILF2 | ILF2 | Transcription regulation | 32 |
| RBMX | RBMX | RNA binding, splicing | 29 |
Data adapted from Ju, S. et al. (2016). Proteomic analysis of FUS interacting proteins provides insights into FUS function and its role in ALS. Neurobiology of Aging.
Table 2: Changes in the FUS Interactome upon DNA Damage
This table highlights the fold change in the interaction of FUS with specific proteins in response to DNA damage induced by etoposide, as determined by quantitative AP-MS.
| Protein | Gene | Function | Fold Change (Etoposide/DMSO) |
| PARP1 | PARP1 | DNA repair, poly(ADP-ribose) synthesis | 3.5 |
| XRCC5 | XRCC5 | DNA repair (non-homologous end joining) | 2.8 |
| XRCC6 | XRCC6 | DNA repair (non-homologous end joining) | 2.7 |
| TOP2A | TOP2A | DNA topoisomerase | 2.5 |
| SMARCA4 | SMARCA4 | Chromatin remodeling | 2.2 |
| DDX5 | DDX5 | RNA helicase, transcription regulation | -1.8 |
| HNRNPU | HNRNPU | RNA binding, nuclear matrix | -2.1 |
Data adapted from Gasset-Rosa, F. et al. (2019). Changes to the TDP-43 and FUS Interactomes Induced by DNA Damage. Journal of Proteome Research.
Table 3: Proteins Differentially Expressed in FUS P525L Mutant Motoneurons
This table shows a selection of proteins with altered expression levels in human iPSC-derived motoneurons carrying the ALS-associated P525L mutation in FUS, identified by label-free quantitative proteomics.
| Protein | Gene | Function | Log2 Fold Change (P525L/WT) |
| NEFM | NEFM | Neurofilament medium polypeptide | -1.2 |
| MAPT | MAPT | Microtubule-associated protein tau | -1.1 |
| VIM | VIM | Vimentin, intermediate filament | -1.0 |
| SOD1 | SOD1 | Superoxide dismutase 1 | 0.8 |
| HSP90AA1 | HSP90AA1 | Heat shock protein 90 | 0.9 |
| CCT2 | CCT2 | Chaperonin containing TCP1 subunit 2 | 1.1 |
Data adapted from Lenarcic, T. et al. (2020). Proteomics analysis of FUS mutant human motoneurons reveals altered regulation of cytoskeleton and other ALS-linked proteins via 3′UTR binding. Scientific Reports.
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol describes a general workflow for the identification of FUS interacting proteins using affinity purification coupled with mass spectrometry.
1. Generation of FUS Expression Constructs:
-
Clone the full-length human FUS cDNA into a mammalian expression vector containing an N-terminal or C-terminal affinity tag (e.g., FLAG, HA, GST, or GFP).
-
For studying the effect of mutations, generate constructs with specific ALS-associated mutations (e.g., R521C, P525L) using site-directed mutagenesis.
2. Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T, SH-SY5Y) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfect the cells with the FUS expression constructs or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
3. Cell Lysis:
-
After 24-48 hours of transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
4. Affinity Purification:
-
Incubate the cleared cell lysate with affinity beads pre-conjugated with an antibody against the affinity tag (e.g., anti-FLAG M2 affinity gel) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with the lysis buffer (at least 3-5 times) to remove non-specific binding proteins.
5. Elution:
-
Elute the bound protein complexes from the affinity beads. The elution method will depend on the affinity tag used (e.g., competitive elution with a 3xFLAG peptide for FLAG-tagged proteins).
6. Sample Preparation for Mass Spectrometry:
-
Precipitate the eluted proteins using trichloroacetic acid (TCA) or acetone.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a sequence-grade protease (e.g., trypsin) overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
7. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire the data in a data-dependent acquisition (DDA) mode.
8. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.
-
Filter the identified proteins to remove common contaminants and proteins identified in the empty vector control.
-
Perform quantitative analysis based on spectral counts or label-free quantification (LFQ) intensities.
Proximity-Dependent Biotinylation (BioID) Protocol
This protocol outlines the steps for identifying proximal and interacting proteins of FUS in living cells using the BioID method.
1. Generation of FUS-BioID Fusion Constructs:
-
Clone the FUS cDNA in-frame with a promiscuous biotin (B1667282) ligase (e.g., BirA*) into a mammalian expression vector. The BioID moiety can be fused to either the N- or C-terminus of FUS.
-
Generate constructs for wild-type FUS and relevant mutants. A construct expressing only the BioID enzyme serves as a negative control.
2. Generation of Stable Cell Lines:
-
Transfect a suitable cell line (e.g., HEK293T) with the FUS-BioID constructs.
-
Select for stably expressing cells using an appropriate antibiotic selection marker present on the vector.
-
Validate the expression and correct subcellular localization of the fusion protein by Western blotting and immunofluorescence microscopy.
3. Biotin Labeling:
-
Culture the stable cell lines in complete medium.
-
Induce biotinylation by supplementing the medium with a final concentration of 50 µM biotin for 16-24 hours.
4. Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a stringent lysis buffer containing RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) and protease inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation.
5. Streptavidin Affinity Purification:
-
Incubate the cleared lysate with streptavidin-conjugated beads (e.g., streptavidin-sepharose) for 3-4 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with the lysis buffer and then with a high-salt buffer (e.g., 500 mM NaCl) to minimize non-specific binding.
6. On-Bead Protein Digestion:
-
Wash the beads with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Resuspend the beads in the digestion buffer and add trypsin.
-
Incubate overnight at 37°C with shaking to digest the bound proteins into peptides.
7. Peptide Collection and Desalting:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip.
8. LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures as described in steps 7 and 8 of the AP-MS protocol.
-
For quantitative analysis, compare the spectral counts or LFQ intensities of proteins identified in the FUS-BioID samples to the BioID-only control to identify specific proximal interactors.
Visualizations of FUS-Related Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways involving the FUS protein.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Workflow for Proximity-Dependent Biotinylation (BioID).
Caption: Key Signaling Pathways Involving the FUS Protein.
References
- 1. FUS-regulated RNA metabolism and DNA damage repair: Implications for amyotrophic lateral sclerosis and frontotemporal dementia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of FUS/TLS From DNA Repair to Stress Response: Implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetals.org [targetals.org]
- 4. FUS (fused in sarcoma) is a component of the cellular response to topoisomerase I–induced DNA breakage and transcriptional stress | Life Science Alliance [life-science-alliance.org]
- 5. Frontiers | DNA damage stress-induced translocation of mutant FUS proteins into cytosolic granules and screening for translocation inhibitors [frontiersin.org]
- 6. Proteomic analysis of FUS interacting proteins provides insights into FUS function and its role in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Studying FAU Protein Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) gene encodes a fusion protein that is post-translationally cleaved into two distinct proteins: a ubiquitin-like protein (FUBI) and the ribosomal protein S30 (RPS30)[1]. While RPS30 is a component of the 40S ribosomal subunit, the FAU gene product, particularly FUBI, has been implicated as a pro-apoptotic regulator[2][3][4]. Studies have shown that FAU expression is frequently downregulated in several cancers, suggesting its potential role as a tumor suppressor[2][4]. The pro-apoptotic function of FAU is believed to be mediated, at least in part, through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family[2][3][5].
The CRISPR-Cas9 system provides a powerful tool for precisely knocking out the FAU gene to elucidate its function in cellular processes, particularly apoptosis. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study FAU protein function.
Signaling Pathway
The this compound is involved in the intrinsic apoptosis pathway. The ubiquitin-like protein FUBI, derived from the FAU precursor, can covalently modify the pro-apoptotic protein Bcl-G[2][3]. This modification is thought to enhance the pro-apoptotic activity of Bcl-G, leading to the activation of the caspase cascade and subsequent programmed cell death. Silencing of FAU has been shown to attenuate UV-induced apoptosis, and this effect is dependent on the presence of Bcl-G[2][5].
Caption: this compound processing and its role in the Bcl-G mediated apoptosis pathway.
Experimental Workflow
A typical workflow for studying FAU function using CRISPR-Cas9 involves designing and validating guide RNAs (gRNAs), delivering the CRISPR-Cas9 components into the target cells, selecting and validating knockout clones, and finally, performing functional assays to assess the phenotypic consequences of FAU knockout.
References
- 1. genecards.org [genecards.org]
- 2. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FAU Protein Overexpression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to FAU Protein
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) gene encodes a fusion protein composed of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein S30 (RPS30) at the C-terminus.[1][2] This fusion protein is post-translationally processed to generate the individual FUBI and RPS30 proteins.[3] FAU is implicated in several critical cellular processes, most notably in the regulation of apoptosis.[4][5]
Functionally, FAU is considered a pro-apoptotic protein, and its overexpression has been shown to induce cell death.[5] This pro-apoptotic activity is often mediated through its interaction with Bcl-G, a member of the Bcl-2 family of apoptosis regulators.[4][6] Downregulation of FAU has been observed in various cancers, suggesting its potential role as a tumor suppressor.[7] Consequently, understanding the mechanisms of FAU expression and function is of significant interest in cancer research and drug development.
This document provides detailed application notes and protocols for the overexpression of this compound in mammalian and bacterial systems, functional analysis of its pro-apoptotic activity, and visualization of its associated signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound overexpression experiments.
| Parameter | Cell Line | Transfection Method | Expression Vector | Promoter | Selection Marker | Transfection Efficiency | Reference(s) |
| Transient Expression | HEK293T | Lipofectamine-based | pcDNA3.1 | CMV | Neomycin | ~80% | [8] |
| Stable Expression | Various | Lentiviral Transduction | Lentiviral vector | CMV/EF1a | Puromycin (B1679871)/Neomycin | High | [9][10] |
Table 1: Mammalian Cell Overexpression System Parameters. This table outlines common parameters for achieving successful this compound overexpression in mammalian cells. The pcDNA3.1 vector with a CMV promoter is a standard choice for high-level transient expression in easily transfectable cell lines like HEK293T.[3][11] For long-term studies, lentiviral systems offer stable integration and consistent expression across a broad range of cell types.[9][10]
| Parameter | E. coli Strain | Expression Vector | Promoter | Affinity Tag | Induction Conditions | Protein Yield | Purity | Reference(s) |
| Recombinant FAU | BL21(DE3) | pET series | T7 | N-terminal His6-tag | 0.5-1 mM IPTG, 16-25°C, 4-16 hours | Variable | >90% | [12] |
Table 2: Bacterial Recombinant Protein Production Parameters. For the production of purified this compound for in vitro assays or antibody generation, E. coli expression systems are commonly employed. The pET vector series in conjunction with the BL21(DE3) strain allows for tightly controlled, high-level expression upon induction with IPTG. An N-terminal His6-tag facilitates efficient purification using immobilized metal affinity chromatography (IMAC).[12][13]
Experimental Protocols
Protocol 1: Cloning of Human FAU cDNA into a Mammalian Expression Vector (pcDNA3.1)
This protocol describes the cloning of the full-length human FAU cDNA into the pcDNA3.1 vector for subsequent overexpression in mammalian cells.
Materials:
-
Human FAU cDNA (can be obtained by RT-PCR from a suitable cell line or as a synthetic gene)
-
pcDNA3.1(+) vector
-
Restriction enzymes (e.g., BamHI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
Plasmid purification kit
Procedure:
-
Primer Design and PCR Amplification: Design PCR primers to amplify the full-length FAU coding sequence. Incorporate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end) that are compatible with the multiple cloning site of pcDNA3.1.[14] Include a Kozak consensus sequence (GCCACC) before the start codon for optimal translation initiation.
-
Restriction Digest: Digest both the amplified FAU PCR product and the pcDNA3.1 vector with the selected restriction enzymes (e.g., BamHI and XhoI) according to the manufacturer's instructions.
-
Ligation: Ligate the digested FAU insert and pcDNA3.1 vector using T4 DNA Ligase.[3]
-
Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB agar plates containing ampicillin.[3]
-
Colony Screening and Plasmid Purification: Select several colonies and grow overnight cultures. Purify the plasmid DNA using a plasmid purification kit.
-
Verification: Verify the correct insertion of the FAU cDNA by restriction digest analysis and Sanger sequencing.[14]
Protocol 2: Transient Overexpression of FAU in HEK293T Cells
This protocol details the transient transfection of the FAU-pcDNA3.1 construct into HEK293T cells.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
FAU-pcDNA3.1 plasmid DNA
-
Lipofectamine-based transfection reagent (e.g., Lipofectamine 2000 or 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[8]
-
Transfection Complex Preparation:
-
In tube A, dilute the FAU-pcDNA3.1 plasmid DNA in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[8]
-
-
Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, the cells can be harvested for analysis of FAU overexpression by Western blotting or qPCR, or used in functional assays.
Protocol 3: Generation of a Stable FAU-Overexpressing Cell Line
This protocol provides a general workflow for creating a stable cell line with constitutive FAU expression using lentiviral transduction.
Materials:
-
Target mammalian cell line
-
Lentiviral vector containing the FAU gene and a selection marker (e.g., puromycin resistance)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin)
-
Polybrene
Procedure:
-
Lentivirus Production: Co-transfect the FAU-lentiviral vector and packaging plasmids into HEK293T cells to produce lentiviral particles.[10]
-
Virus Harvest: Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion and Verification: Expand the antibiotic-resistant cell population. Verify stable FAU overexpression by Western blotting and qPCR.[9]
Protocol 4: Purification of His-tagged this compound from E. coli
This protocol describes the expression and purification of N-terminally His6-tagged this compound from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET vector containing His6-FAU
-
LB medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography resin
-
Lysozyme (B549824), DNase I
Procedure:
-
Expression: Inoculate a large culture of LB medium with an overnight culture of the transformed E. coli. Grow the cells to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for an additional 4-16 hours at a reduced temperature (e.g., 16-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble His6-FAU protein.
-
Affinity Purification:
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
Protocol 5: Western Blot Analysis of FAU Overexpression
This protocol is for the detection and quantification of this compound levels in cell lysates.
Materials:
-
Cell lysate from transfected or non-transfected cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAU
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FAU antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the level of FAU overexpression relative to the loading control.
Protocol 6: Quantitative Real-Time PCR (qPCR) for FAU mRNA Levels
This protocol measures the relative abundance of FAU mRNA in cells.
Materials:
-
RNA isolated from transfected and non-transfected cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for FAU and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the cell samples and synthesize cDNA using reverse transcriptase.[17]
-
qPCR Reaction Setup: Set up the qPCR reactions containing cDNA, FAU or reference gene primers, and qPCR master mix.
-
Real-Time PCR: Perform the real-time PCR reaction using a standard thermal cycling protocol.[18]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of FAU mRNA using the ΔΔCt method, normalizing to the reference gene.[19][20]
Protocol 7: Apoptosis Assay using Luciferase Reporter
This protocol assesses the pro-apoptotic activity of overexpressed FAU using a caspase-dependent luciferase reporter assay.
Materials:
-
Cells co-transfected with the FAU expression vector and a caspase-3/7 luciferase reporter vector
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the FAU expression vector (or an empty vector control) and a luciferase reporter plasmid containing a caspase-3/7 cleavage site.
-
Induction of Apoptosis (Optional): Treat the cells with a known apoptosis-inducing agent as a positive control.
-
Cell Lysis and Luciferase Assay: 24-48 hours post-transfection, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[21]
-
Data Analysis: An increase in luciferase activity in FAU-overexpressing cells compared to the control indicates an increase in caspase-3/7 activity and thus, apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FAU-mediated pro-apoptotic signaling pathway.
Caption: Experimental workflow for FAU overexpression and analysis.
Caption: Cellular context of this compound function.
References
- 1. High-throughput screening identifies this compound as a regulator of mutant cystic fibrosis transmembrane conductance regulator channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis by fau revealed by functional expression cloning and antisense expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 9. Overexpression Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 10. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Quantification of mRNA Levels Using Real-Time Polymerase Chain Reaction (PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A new split‐luciferase complementation assay identifies pentachlorophenol as an inhibitor of apoptosome formation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying FUS Protein Ubiquitination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused in Sarcoma (FUS) is a multifunctional RNA/DNA binding protein integral to numerous cellular processes, including transcription, RNA splicing, and DNA repair.[1][2][3] Its dysregulation and mislocalization are strongly implicated in the pathology of devastating neurodegenerative diseases, notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[3][4] A key post-translational modification governing the fate and function of FUS is ubiquitination—the covalent attachment of ubiquitin. Pathological FUS aggregates found in patients are consistently ubiquitin-positive, highlighting the critical role of this modification in disease pathogenesis.[4][5] Understanding the dynamics of FUS ubiquitination is therefore paramount for elucidating disease mechanisms and developing targeted therapeutic strategies.
These application notes provide a comprehensive overview of the current techniques used to study FUS ubiquitination, complete with detailed experimental protocols and data interpretation guidelines.
Application Notes
Detection and Characterization of Ubiquitinated FUS
The first step in studying FUS ubiquitination is to detect and quantify its modified forms. This is typically achieved through a combination of immunoprecipitation and immunoblotting.
-
In Vivo (Cell-Based) Detection: This approach assesses FUS ubiquitination within a cellular context. The most common method involves overexpressing epitope-tagged versions of FUS and/or ubiquitin (e.g., HA-Ub, His-Ub) in cell lines like HEK293T or neuronal cell lines (e.g., NSC-34).[5] To capture the transient nature of ubiquitination, cells are often treated with a proteasome inhibitor (e.g., MG132) prior to lysis to allow ubiquitinated proteins to accumulate. Lysis under denaturing conditions (e.g., with 1-2% SDS) is crucial to dissociate FUS-interacting proteins, ensuring that the detected ubiquitin signal is from FUS itself and not from a co-precipitated binding partner.[6] Following immunoprecipitation of FUS, the ubiquitinated species are detected by immunoblotting with an anti-ubiquitin antibody.
-
In Vitro Ubiquitination Assays: These cell-free systems are invaluable for identifying the specific enzymes (E1, E2, and E3 ligases) that directly catalyze FUS ubiquitination.[6] The assay involves combining purified recombinant FUS protein with E1 activating enzyme, a specific E2 conjugating enzyme, an E3 ligase of interest, and ubiquitin in an ATP-containing buffer. The reaction products are then analyzed by SDS-PAGE and immunoblotting to detect the appearance of higher molecular weight, ubiquitinated FUS bands. This method allows for the systematic screening of E2/E3 enzyme pairs to identify those specific to FUS.
Identification of Ubiquitination Sites and Linkage Types
Determining which lysine (B10760008) residues on FUS are ubiquitinated and the topology of the ubiquitin chains is critical for understanding the functional consequences.
-
Mass Spectrometry (MS): This is the gold standard for identifying specific ubiquitination sites.[7][8][9] The most powerful technique involves the immuno-enrichment of ubiquitinated peptides from a total cell lysate digest. After digesting proteins with trypsin, a signature di-glycine (Gly-Gly or K-ε-GG) remnant is left on the lysine residue where ubiquitin was attached.[7][9] An antibody specific to this K-ε-GG remnant is used to enrich these modified peptides, which are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This approach provides site-specific identification and can be made quantitative using methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[7]
-
Linkage-Specific Antibodies: The type of ubiquitin chain linkage dictates the downstream cellular signal. For instance, K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are often involved in non-proteolytic events like autophagy and signaling.[5] Studies on FUS aggregates in cellular models have confirmed the presence of both K48- and K63-linked ubiquitin chains.[5] These can be specifically detected by immunoblotting with antibodies that recognize a particular polyubiquitin (B1169507) linkage.
Functional Analysis of FUS Ubiquitination
Once FUS ubiquitination is confirmed and characterized, the next step is to understand its impact on FUS biology and pathobiology.
-
Site-Directed Mutagenesis: By mutating specific ubiquitination sites (lysine to arginine, K-to-R), researchers can investigate the functional importance of ubiquitination at that position. For example, preventing ubiquitination at a key site might alter FUS stability, its localization, its propensity to aggregate, or its recruitment to DNA damage sites.
-
Cellular Localization and Aggregation: The ubiquitination status of FUS is closely tied to its subcellular localization and aggregation.[5] Immunofluorescence and microscopy can be used to visualize the co-localization of ubiquitin with FUS in cytoplasmic inclusions, a hallmark of FUS proteinopathies.
-
Protein Stability and Degradation: To determine if ubiquitination leads to FUS degradation, cycloheximide (B1669411) (CHX) chase assays can be performed. CHX blocks new protein synthesis, allowing researchers to monitor the degradation rate of existing FUS over time. Comparing the stability of wild-type FUS to a mutant that cannot be ubiquitinated can reveal the role of ubiquitination in its turnover.
Quantitative Data on FUS Ubiquitination
The following table summarizes key quantitative findings from studies on FUS ubiquitination, particularly in the context of ALS-associated mutations.
| Parameter Measured | Finding | Cell Model / Condition | Reference |
| K48-linked Polyubiquitination Level | ~1.5 to 1.8-fold increase in cells expressing mutant FUS compared to Wild-Type (WT) FUS. | Cells expressing ALS-mutant FUS | [10] |
| K63-linked Polyubiquitination Level | No significant change observed between mutant and WT FUS expressing cells. | Cells expressing ALS-mutant FUS | [10] |
| FUS Aggregate Ubiquitination (K48/K63) | ~55% of FUSR495X aggregates were positive for either K48- or K63-linked ubiquitin. | NSC-34 cells expressing FUSR495X aggregates | [5] |
| Ubiquitin Signal Intensity in Aggregates | Significantly greater intensity of K48 and K63 ubiquitin staining in aggregates compared to soluble FUS. | NSC-34 cells expressing FUSR495X aggregates | [5] |
| Mobile Cytoplasmic Ubiquitin | Significantly lower levels of mobile ubiquitin in the cytoplasm. | Cells expressing both WT and mutant FUS | [5] |
Visualizations
Signaling and Experimental Diagrams
Caption: The general enzymatic cascade for protein ubiquitination.
Caption: Experimental workflow for in vivo FUS ubiquitination analysis.
Caption: FUS ubiquitination pathway and its functional outcomes.
Experimental Protocols
Protocol 1: In Vivo (Cell-Based) FUS Ubiquitination Assay
This protocol describes the detection of FUS ubiquitination in cultured mammalian cells by immunoprecipitation under denaturing conditions.
Materials:
-
Cell Line: HEK293T or a relevant neuronal cell line.
-
Plasmids: Expression vectors for tagged-FUS (e.g., FLAG-FUS) and tagged-Ubiquitin (e.g., HA-Ub).
-
Transfection Reagent (e.g., Lipofectamine 2000).
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
Denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1% SDS, 0.5% sodium deoxycholate, with fresh protease and deubiquitinase inhibitors (e.g., PMSF, NEM).
-
Dilution/IP Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with fresh inhibitors.
-
Antibodies: Primary antibody against the FUS tag (e.g., anti-FLAG), primary antibody against the Ubiquitin tag (e.g., anti-HA) or a pan-ubiquitin antibody, appropriate HRP-conjugated secondary antibodies.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Culture and Transfection: Seed cells in 10 cm dishes to reach 70-80% confluency on the day of transfection. Co-transfect cells with plasmids encoding tagged-FUS and tagged-Ubiquitin using your preferred transfection reagent, according to the manufacturer's protocol.[11]
-
Proteasome Inhibition: 24-48 hours post-transfection, treat cells with 10-20 µM MG132 for 4-6 hours before harvesting to allow accumulation of ubiquitinated proteins.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of Denaturing Lysis Buffer to the plate and scrape the cells.
-
Transfer lysate to a microfuge tube and sonicate briefly (e.g., 3x 10-second pulses) to shear DNA and reduce viscosity.[6]
-
Boil the lysate at 95°C for 5-10 minutes to ensure complete denaturation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Measure protein concentration.
-
Dilute 1-2 mg of total protein lysate 10-fold with ice-cold Dilution/IP Buffer to reduce the SDS concentration to ~0.1%.[6]
-
Add the primary antibody against the FUS tag and incubate for 4 hours to overnight at 4°C with rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Dilution/IP Buffer.
-
-
Elution and Analysis:
-
Elute the protein by resuspending the beads in 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot, probing the membrane with an anti-ubiquitin (or anti-HA) antibody. A high molecular weight smear or ladder of bands above the unmodified FUS protein indicates ubiquitination.
-
Protocol 2: In Vitro FUS Ubiquitination Assay
This protocol is for reconstituting FUS ubiquitination in a test tube to validate a specific E3 ligase.
Materials:
-
Recombinant Proteins: Purified human E1 enzyme, E2 enzyme, putative E3 ligase for FUS, and FUS substrate protein.
-
Ubiquitin: Purified ubiquitin protein.
-
10X Ubiquitination Reaction Buffer: 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT.
-
ATP: 100 mM stock solution.
Procedure:
-
Reaction Setup: In a microfuge tube, assemble the following components on ice (for a 30 µL reaction):
-
3 µL of 10X Reaction Buffer
-
1 µL of 100 mM ATP (final concentration ~3.3 mM)
-
~100 ng of E1 enzyme
-
~200-400 ng of E2 enzyme
-
~0.5-1 µg of putative E3 ligase
-
~1-2 µg of ubiquitin
-
~1 µg of FUS substrate protein
-
Nuclease-free water to 30 µL.
-
-
Controls: Set up negative control reactions omitting one key component at a time (e.g., -E1, -E3, -ATP) to ensure the reaction is specific.
-
Incubation: Incubate the reactions at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 10 µL of 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the entire reaction by SDS-PAGE and Western blot, probing with an anti-FUS antibody. The presence of higher molecular weight FUS bands in the complete reaction, but not in the controls, confirms ubiquitination.
Protocol 3: Identification of FUS Ubiquitination Sites by Mass Spectrometry (K-ε-GG Method)
This protocol provides a workflow for identifying endogenous ubiquitination sites on FUS.
Materials:
-
Cell or tissue samples.
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl pH 8.0.
-
DTT and Iodoacetamide (IAA).
-
Trypsin (MS-grade).
-
Sep-Pak C18 cartridges for peptide desalting.
-
Anti-K-ε-GG remnant antibody coupled to beads.
-
Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS pH 7.2, 10 mM Na2HPO4, 50 mM NaCl.
-
Elution Buffer: 0.15% Trifluoroacetic Acid (TFA).
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissue in 8 M urea buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea to <2 M and digest the proteins overnight with trypsin.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 cartridge.
-
Immunoaffinity Purification of K-ε-GG Peptides:
-
Incubate the desalted peptides with the anti-K-ε-GG antibody beads in IAP buffer for 2-4 hours at 4°C.[7]
-
Wash the beads extensively with IAP buffer and then with water to remove non-specifically bound peptides.
-
-
Elution: Elute the enriched K-ε-GG peptides from the beads using 0.15% TFA.
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides again using a C18 StageTip.
-
Analyze the peptides by high-resolution LC-MS/MS.
-
-
Data Analysis: Search the resulting MS data against a human protein database using software capable of identifying modifications (e.g., MaxQuant, Mascot). Specify the di-glycine remnant on lysine (+114.0429 Da) as a variable modification. Peptides identified from the FUS protein containing this modification correspond to specific ubiquitination sites.
References
- 1. RNA-binding protein FUS - Wikipedia [en.wikipedia.org]
- 2. Proteomic analysis of FUS interacting proteins provides insights into FUS function and its role in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetals.org [targetals.org]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. Ubiquitin Homeostasis Is Disrupted in TDP-43 and FUS Cell Models of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ubiquitination sites and determination of ubiquitin-chain architectures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALS mutations of FUS suppress protein translation and disrupt the regulation of nonsense-mediated decay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of FAU Protein in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Feline leukemia virus subgroup C receptor-related protein (FAU), a fusion protein comprising a ubiquitin-like domain (FUBI) and the ribosomal protein S30, has emerged as a protein of significant interest in the field of drug discovery.[1][2][3] Primarily recognized for its role as a putative tumor suppressor, FAU is implicated in critical cellular processes such as apoptosis and the response to chemotherapy.[1][4][5] Its dysregulation in various cancers presents a compelling rationale for its exploration as a therapeutic target and a biomarker for drug sensitivity.[1][4][5][6]
These application notes provide an overview of the role of FAU in drug discovery, with a focus on its application in cancer research. Detailed protocols for key experiments are provided to facilitate further investigation into its function and therapeutic potential.
FAU as a Pro-Apoptotic Regulator and a Target for Cancer Therapy
FAU has been identified as a pro-apoptotic regulatory gene.[1] Ectopic expression of FAU has been shown to increase basal apoptosis in human cell lines.[1] This pro-apoptotic function is, at least in part, mediated through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[1][7] The ubiquitin-like domain of FAU, FUBI, can covalently modify Bcl-G, suggesting a direct regulatory mechanism.[1][7] The FAU/Bcl-G pathway appears to be crucial for the induction of apoptosis, and its disruption can contribute to tumorigenesis.[1]
Therapeutic Strategy:
Developing small molecules or biologics that can upregulate FAU expression or mimic its pro-apoptotic function could be a viable strategy for cancer therapy. Such agents could potentially restore the apoptotic potential of cancer cells, rendering them more susceptible to cell death.
FAU as a Biomarker for Chemotherapy Sensitivity
Downregulation of FAU expression has been observed in several human cancers, including breast, prostate, and ovarian tumors, and is often associated with a poor prognosis.[1][5] Notably, reduced FAU expression has been linked to resistance to platinum-based chemotherapy, such as carboplatin (B1684641), in ovarian cancer.[4][6] Conversely, overexpression of FAU in carboplatin-resistant ovarian cancer cells has been shown to increase their sensitivity to the drug.[4]
Clinical Application:
Monitoring FAU expression levels in tumors could serve as a predictive biomarker for the efficacy of certain chemotherapeutic agents. Patients with tumors exhibiting low FAU expression might be candidates for alternative therapies or for combination therapies aimed at restoring FAU function.
Quantitative Data Summary
While specific binding affinities and IC50 values for FAU-related compounds are not extensively available in the public domain, the following table summarizes the key qualitative and semi-quantitative findings from the literature.
| Parameter | Observation | Cell/Tissue Type | Implication for Drug Discovery | Reference |
| FAU Expression | Significantly reduced in malignant tissue compared to normal tissue. | Ovarian Cancer | Potential as a diagnostic and prognostic biomarker. | [4][6] |
| FAU Expression | Lower in prostate cancer tissue compared to normal prostate and Benign Prostate Hyperplasia. | Prostate Cancer | Supports its role as a tumor suppressor. | [5][8] |
| FAU and Carboplatin Resistance | Reduced expression in cisplatin-resistant A2780cis cells compared to sensitive A2780 cells. | Ovarian Cancer Cell Lines | FAU expression level may predict response to platinum-based therapy. | [4] |
| FAU Knockdown and Carboplatin Resistance | siRNA-mediated downregulation of FAU in A2780 cells resulted in a significant increase in resistance to carboplatin. | Ovarian Cancer Cell Line (A2780) | Targeting the FAU pathway may overcome chemoresistance. | [4] |
| FAU Overexpression and Carboplatin Sensitivity | Transfection with a FAU-containing plasmid in A2780cis cells increased sensitivity to carboplatin-induced apoptosis. | Ovarian Cancer Cell Line (A2780cis) | FAU-modulating agents could be used to re-sensitize resistant tumors. | [4] |
| FAU and UV-induced Apoptosis | siRNA-mediated silencing of FAU attenuates UV-induced apoptosis. | Human T-cell lines and 293T/17 cells | FAU is a component of the cellular stress response pathway. | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving FAU in the regulation of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of FAU protein. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
siRNA-mediated Silencing of FAU
This protocol describes the transient knockdown of FAU expression in mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cells of interest (e.g., A2780 ovarian cancer cells)
-
Complete growth medium
-
FAU-specific siRNA and negative control siRNA
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute 50-100 pmol of FAU siRNA or control siRNA into 100 µL of Opti-MEM®.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM®.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM® to the siRNA-transfection reagent complex to bring the final volume to 1 mL.
-
Add the complex mixture dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete growth medium to each well without removing the transfection mixture.
-
Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.
-
-
Analysis: Harvest the cells for analysis of FAU mRNA or protein levels by qRT-PCR or Western blotting, respectively, to confirm knockdown efficiency.
FAU Overexpression
This protocol describes the transient overexpression of FAU in mammalian cells using a plasmid vector.
Materials:
-
Mammalian cells of interest (e.g., A2780cis cells)
-
Complete growth medium
-
FAU expression plasmid (e.g., pcDNA3-FAU) and empty vector control
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.
-
Plasmid-Transfection Reagent Complex Formation:
-
For each well, dilute 2-4 µg of FAU expression plasmid or empty vector into 150 µL of Opti-MEM®.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 150 µL of Opti-MEM®.
-
Combine the diluted plasmid and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Aspirate the growth medium and add the 300 µL of plasmid-transfection reagent complex to the cells.
-
Incubate at 37°C for 4-6 hours.
-
-
Post-transfection:
-
Add 2 mL of complete growth medium to each well.
-
Incubate for 24-48 hours.
-
-
Analysis: Lyse the cells and perform Western blotting to confirm the overexpression of this compound.
Immunoprecipitation of FAU
This protocol is for the immunoprecipitation of FAU to study its protein-protein interactions.
Materials:
-
Cell lysate containing this compound
-
Anti-FAU antibody and control IgG
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Pre-clearing the Lysate:
-
To 500 µg - 1 mg of total protein lysate, add 20 µL of Protein A/G agarose bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-FAU antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G agarose bead slurry to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the beads three times with 1 mL of cold wash buffer, centrifuging between each wash.
-
-
Elution:
-
After the final wash, aspirate the supernatant completely.
-
Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Analysis: Centrifuge to pellet the beads and analyze the supernatant by Western blotting.
Western Blotting for FAU Detection
This protocol describes the detection of this compound in cell lysates by Western blotting.
Materials:
-
Cell lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-FAU)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-FAU primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAU regulates carboplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - UEA Digital Repository [ueaeprints.uea.ac.uk]
Troubleshooting & Optimization
Technical Support Center: FAU Protein Expression
Welcome to the technical support center for FAU (Feline Artesunate-resistance) protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the FAU protein?
A1: The FAU gene encodes a fusion protein composed of the FUBI (ubiquitin-like protein) at the N-terminus and the ribosomal protein S30 at the C-terminus. This fusion protein is involved in ribosome biogenesis and has been implicated in cellular processes such as apoptosis.
Q2: What are the common expression systems for recombinant this compound?
A2: Recombinant this compound is commonly expressed in Escherichia coli (E. coli), particularly in strains like BL21(DE3). Mammalian and insect cell lines are also potential expression systems, especially if post-translational modifications are required for functional studies, though this is less common for FAU.
Q3: What are the typical challenges encountered during this compound expression?
A3: Common issues include low protein yield, poor solubility leading to the formation of inclusion bodies, and protein degradation. These challenges can arise from factors suchs as codon usage, the choice of expression vector and host strain, and the conditions used for induction and cell culture.
Q4: Which affinity tags are recommended for this compound purification?
A4: Both His-tags (polyhistidine tags) and GST (Glutathione S-Transferase) tags are commonly used for the affinity purification of recombinant this compound. The choice of tag can influence the protein's solubility and final yield.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during this compound expression and purification.
Problem 1: Low or No Expression of this compound
Symptoms:
-
No visible band corresponding to the expected molecular weight of FAU on an SDS-PAGE gel after induction.
-
Very faint band on a Western blot using an anti-FAU or anti-tag antibody.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Plasmid Integrity Issues | Verify the integrity of your expression vector by restriction digestion and sequencing to ensure the FAU gene is in the correct reading frame and free of mutations. |
| Suboptimal Induction Conditions | Optimize the inducer (e.g., IPTG) concentration and the post-induction time and temperature. Perform a small-scale time course and temperature gradient experiment (e.g., 18°C, 25°C, 37°C) to identify the optimal conditions. |
| Codon Bias | The FAU gene sequence may contain codons that are rare in your expression host (e.g., E. coli). This can slow down or terminate translation. Synthesize a codon-optimized version of the FAU gene for your specific expression host. |
| Protein Toxicity | High-level expression of FAU might be toxic to the host cells. Use a vector with a tightly regulated promoter or a lower-copy-number plasmid. You can also try a different E. coli strain designed for toxic protein expression. |
| Inefficient Transcription or Translation | Ensure your expression vector contains a strong promoter suitable for your host. Check for the presence of a proper ribosome binding site (RBS) upstream of the start codon. |
Troubleshooting Workflow for Low/No FAU Expression
FAU Protein Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing FAU protein purification protocols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the expression and purification of this compound.
Expression & Lysis
| Question/Issue | Possible Cause | Suggested Solution |
| Low or no expression of this compound in E. coli | Codon usage of the FAU gene may not be optimal for E. coli. | Optimize the FAU gene sequence for E. coli codon usage.[1] |
| Expression of a eukaryotic protein is too rapid, leading to misfolding and degradation. | Lower the induction temperature (e.g., 16-20°C) and reduce the IPTG concentration to slow down protein expression.[1] | |
| The this compound may be toxic to the E. coli cells. | Use a tightly regulated promoter system (e.g., pBAD) to control basal expression levels before induction. | |
| This compound is found in the insoluble fraction (inclusion bodies) | High expression levels and rapid induction can lead to protein aggregation. | Induce protein expression at a lower temperature for a longer period (e.g., 16°C overnight).[1] |
| The protein is misfolded due to the lack of eukaryotic chaperones. | Co-express molecular chaperones (e.g., GroEL/ES) to assist in proper folding.[1] | |
| Disulfide bonds may not be forming correctly in the reducing environment of the E. coli cytoplasm. | Express the protein in an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle). | |
| The lysis buffer is not optimal for maintaining solubility. | Screen different lysis buffers with varying pH, salt concentrations, and additives like glycerol (B35011) or non-ionic detergents. |
Purification (Affinity Chromatography)
| Question/Issue | Possible Cause | Suggested Solution |
| His-tagged FAU does not bind to the Ni-NTA resin | The His-tag is inaccessible or buried within the folded protein.[2] | Purify under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride to expose the tag.[2] Refold the protein on the column. |
| Add a flexible linker between the His-tag and the FAU sequence in your expression construct. | ||
| Imidazole (B134444) concentration in the lysis or binding buffer is too high. | Ensure the final imidazole concentration in your lysate is low (e.g., 10-20 mM) to prevent competition for binding. | |
| The pH of the buffer is too low, causing protonation of histidine residues.[2] | Maintain a buffer pH between 7.5 and 8.0 for optimal binding of the His-tag to the resin.[2] | |
| This compound elutes with many contaminants | Non-specific binding of other proteins to the resin. | Increase the imidazole concentration in the wash buffer (e.g., 20-50 mM) to remove weakly bound contaminants. |
| Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to reduce ionic interactions.[3] | ||
| Host cell proteases are degrading the target protein. | Add a protease inhibitor cocktail to the lysis buffer.[4] | |
| Incomplete cleavage of the FUBI-eS30 fusion protein | If co-expressing with a protease like USP36, the protease activity may be low or inhibited. | Optimize the co-expression conditions for both FAU and the protease. |
| The cleavage site may be inaccessible. | Consider engineering a more accessible protease cleavage site if artificial cleavage is desired. | |
| The purification is of the endogenous or recombinantly expressed full-length FAU. | The this compound is naturally a fusion of FUBI and eS30 and is cleaved post-translationally in eukaryotic cells by proteases like USP36.[5][6] For in vitro applications, the full-length fusion may be the desired product. |
Protein Stability & Aggregation
| Question/Issue | Possible Cause | Suggested Solution |
| Purified this compound precipitates over time | The buffer composition is not optimal for long-term stability. | Screen different buffers, pH levels, and salt concentrations to find the optimal storage conditions.[7] |
| Add stabilizing agents such as glycerol (10-50%), trehalose, or arginine to the storage buffer.[8] | ||
| The protein concentration is too high, promoting aggregation.[9] | Store the protein at a lower concentration or in smaller aliquots. | |
| The protein is undergoing freeze-thaw cycles. | Aliquot the purified protein before freezing to avoid repeated freeze-thaw cycles.[8] | |
| This compound shows signs of aggregation during purification | Hydrophobic patches on the protein surface may be exposed. | Add non-ionic detergents (e.g., Tween-20) or a low concentration of a mild denaturant to the purification buffers.[3] |
| The protein is unstable at the purification temperature. | Perform all purification steps at 4°C to minimize aggregation and degradation.[10] |
Quantitative Data Summary
The following tables summarize typical buffer compositions and purification parameters that can be used as a starting point for optimizing this compound purification.
Table 1: Buffer Compositions for His-tagged FAU Purification from E. coli
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl (pH 8.0) | 50 mM | Buffering agent |
| NaCl | 300 mM | Reduce non-specific binding | |
| Imidazole | 10 mM | Reduce non-specific binding | |
| Glycerol | 10% (v/v) | Stabilizing agent | |
| Protease Inhibitors | Varies | Prevent proteolysis | |
| Wash Buffer | Tris-HCl (pH 8.0) | 50 mM | Buffering agent |
| NaCl | 300 mM | Reduce non-specific binding | |
| Imidazole | 20-50 mM | Remove weakly bound contaminants | |
| Glycerol | 10% (v/v) | Stabilizing agent | |
| Elution Buffer | Tris-HCl (pH 8.0) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain protein solubility | |
| Imidazole | 250-500 mM | Elute His-tagged protein | |
| Glycerol | 10% (v/v) | Stabilizing agent | |
| Storage Buffer | Tris or PBS based | Varies | Buffering agent |
| Glycerol | 5-50% (v/v) | Cryoprotectant | |
| Trehalose | 6% | Stabilizing agent |
Table 2: Typical Yield and Purity of Recombinant FAU
| Parameter | Value | Method of Determination |
| Purity | >90% | SDS-PAGE[8] |
| Typical Yield | Varies significantly based on expression system and optimization | SDS-PAGE, Bradford Assay |
Experimental Protocols
Protocol 1: Expression of His-tagged FAU in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for N- or C-terminally His-tagged FAU.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at the lower temperature for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged FAU using Ni-NTA Affinity Chromatography
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (see Table 1).
-
Lyse the cells by sonication on ice. Perform short bursts with cooling periods in between to prevent overheating and protein denaturation.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer (see Table 1) to remove unbound and weakly bound proteins.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer (see Table 1). Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified this compound.
-
If necessary, perform buffer exchange into a suitable Storage Buffer (see Table 1) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, and store at -80°C.
Visualizations
Caption: Experimental workflow for recombinant this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 6. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vareum.com [vareum.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
Technical Support Center: Detection of Endogenous FAU Protein
Welcome to the technical support center for the detection of the endogenous FAU protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
The this compound, also known as Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed, is a fusion protein. It consists of a ubiquitin-like protein, FUBI, at its N-terminus and the 40S ribosomal protein S30 (eS30) at its C-terminus.[1][2] It is ubiquitously expressed in various tissues and is involved in ribosome biogenesis and has pro-apoptotic functions.[2][3]
Q2: What makes detecting endogenous this compound challenging?
The primary challenge in detecting endogenous this compound lies in its post-translational processing. The full-length FAU fusion protein can be cleaved by the deubiquitinase USP36, separating the FUBI and eS30 domains.[4][5][6][7][8] This cleavage is a critical step in the maturation of the 40S ribosomal subunit.[4] Consequently, depending on the cellular context and the antibody used, you may detect the full-length this compound (~14.4 kDa), the cleaved FUBI, or the mature eS30 protein. This can lead to the appearance of multiple bands in a Western blot, making data interpretation complex.
Q3: What are the different forms of FAU I might detect?
You may detect the following forms of FAU:
-
Full-length FAU fusion protein: The unprocessed protein containing both the FUBI and eS30 domains.
-
Cleaved FUBI: The N-terminal ubiquitin-like protein.
-
Mature eS30: The C-terminal ribosomal protein S30.
The presence and abundance of each form can vary between cell types and experimental conditions.
Q4: How does FAU regulate apoptosis?
FAU is considered a pro-apoptotic regulatory gene.[1][9] Its pro-apoptotic activity can be mediated through the Bcl-2 family member, Bcl-G.[1][9] FAU may modulate the activity of Bcl-G, potentially through covalent modification by the FUBI domain, to promote apoptosis.[1][9] Downregulation of FAU has been observed in some cancers, suggesting its role as a tumor suppressor.[1]
Troubleshooting Guides
Western Blotting
Problem: Weak or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of total protein loaded onto the gel (aim for 30-50 µg). Consider enriching for your protein of interest via immunoprecipitation prior to Western blotting. |
| Inefficient Protein Extraction | Use a lysis buffer optimized for ribosomal proteins. Ensure the lysis buffer contains fresh protease inhibitors to prevent degradation. |
| Suboptimal Antibody Concentration | The optimal antibody dilution is critical. Titrate the primary antibody to find the ideal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000). |
| Inefficient Transfer | For a small protein like FAU (~14.4 kDa), optimize transfer conditions. Use a membrane with a smaller pore size (e.g., 0.22 µm). Reduce transfer time to prevent "blow-through" where the protein passes through the membrane. A wet transfer is often recommended for small proteins. |
| Inactive Antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Problem: Multiple Bands Observed for this compound
| Possible Cause | Troubleshooting Steps |
| Post-Translational Cleavage | This is a known characteristic of this compound. The upper band may represent the full-length fusion protein, while lower bands could be the cleaved FUBI or eS30 domains. To investigate this, you can use antibodies specific to either the N-terminal (FUBI) or C-terminal (eS30) of FAU. |
| Protein Degradation | The appearance of multiple bands at lower molecular weights can indicate protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer.[10] |
| Non-specific Antibody Binding | Increase the stringency of your washes (e.g., increase the duration or number of washes, or add a small amount of detergent like Tween-20). Optimize the blocking step by trying different blocking agents (e.g., non-fat dry milk or BSA) or increasing the blocking time. |
| Antibody Concentration Too High | Using too high a concentration of the primary antibody can lead to non-specific binding. Perform an antibody titration to determine the optimal concentration.[11] |
Immunoprecipitation (IP)
Problem: Low Yield of Immunoprecipitated this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Use a lysis buffer that effectively solubilizes ribosomal proteins without disrupting the antibody-antigen interaction. A non-denaturing lysis buffer is generally recommended. |
| Antibody Not Suitable for IP | Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that has been validated for IP by the manufacturer. |
| Insufficient Antibody or Lysate | Optimize the ratio of antibody to lysate. Use a sufficient amount of starting material (e.g., 500-1000 µg of total protein). |
| Inefficient Antibody-Bead Binding | Ensure you are using the correct type of beads (Protein A or Protein G) for your primary antibody's isotype. Pre-clear the lysate with beads alone to reduce non-specific binding. |
Immunofluorescence (IF)
Problem: Non-specific Staining or High Background
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Dilution | Titrate your primary antibody to find the concentration that gives a strong specific signal with low background. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody). |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Fixation/Permeabilization Issues | The method of cell fixation and permeabilization can affect antibody binding. You may need to optimize these steps. For example, methanol (B129727) fixation can sometimes give a different staining pattern than paraformaldehyde fixation. |
Quantitative Data Tables
Table 1: Recommended Antibody Dilutions for FAU Detection
| Application | Antibody Type | Starting Dilution Range | Reference |
| Western Blot (WB) | Rabbit Polyclonal | 1:500 - 1:3000 | [12][13][14][15] |
| Western Blot (WB) | Mouse Monoclonal | 1:1000 - 1:5000 | |
| Immunofluorescence (IF) | Rabbit Polyclonal | 1:200 - 1:800 | [13] |
| Immunohistochemistry (IHC) | Rabbit Polyclonal | 1:300 - 1:1200 | [13] |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Table 2: Key Reagent Concentrations for FAU Western Blotting
| Reagent | Concentration/Amount | Purpose |
| Total Protein Lysate | 20-50 µg per lane | Ensure sufficient target protein for detection. |
| Primary Antibody | See Table 1 | Detection of this compound. |
| Secondary Antibody | 1:5000 - 1:20,000 | Detection of the primary antibody. |
| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST | Reduce non-specific antibody binding. |
Experimental Protocols
Protocol 1: Western Blotting for Endogenous this compound
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-50 µg of total protein per lane on a 12-15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.22 µm PVDF membrane.
-
For wet transfer, transfer at 100V for 60 minutes at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with an anti-FAU antibody (see Table 1 for dilution) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:10,000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Protocol 2: Immunoprecipitation of Endogenous this compound
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Pre-clearing:
-
Incubate 500-1000 µg of protein lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of an IP-validated anti-FAU antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash three times with cold IP lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluate by Western blotting as described in Protocol 1.
-
Protocol 3: Immunofluorescence for Endogenous this compound
-
Cell Culture:
-
Grow cells on glass coverslips to 60-70% confluency.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with an anti-FAU antibody (see Table 1 for dilution) for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit at 1:1000) for 1 hour at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash three times with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
Caption: Processing of the FAU fusion protein by USP36.
Caption: Simplified signaling pathway of FAU-mediated apoptosis.
Caption: Troubleshooting workflow for FAU Western blotting.
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Early Evidence Base | EMBO [eeb.embo.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 12. Anti-FAU Antibody (A81201) | Antibodies.com [antibodies.com]
- 13. FAU antibody (13581-1-AP) | Proteintech [ptglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. FAU Polyclonal Antibody (PA5-76513) [thermofisher.com]
Technical Support Center: FAU Protein Antibody Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FAU protein antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: FAU is a fusion protein composed of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein, which is a ubiquitin-like protein (FUBI), and the 40S ribosomal protein S30 (RPS30).[1][2] It is involved in ribosome biogenesis and has been implicated in the regulation of apoptosis.[3][4] The fusion protein is processed to release FUBI and RPS30.[2]
Q2: What are the key applications for FAU antibodies?
A2: FAU antibodies are commonly validated for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and ELISA.[5][6][7] Validation for Immunoprecipitation (IP) and Flow Cytometry may require more specific optimization.
Q3: What is the expected molecular weight of FAU in a Western Blot?
A3: The FAU fusion protein has a predicted molecular weight of approximately 14 kDa. However, an additional band at around 17 kDa has also been observed, which may represent a post-translationally modified form of the protein.[8]
Q4: Where is the this compound localized within the cell?
A4: this compound is ubiquitously expressed with a primary cytoplasmic localization.[9] It has also been observed in the nucleoli and the endoplasmic reticulum.[10]
Antibody Information
Below is a summary of commercially available FAU antibodies and their validated applications.
| Antibody ID | Host/Isotype | Applications | Recommended Dilution |
| 13581-1-AP (Proteintech) | Rabbit / IgG | WB, IHC, IF/ICC, ELISA | WB: 1:500-1:1000, IHC: 1:300-1:1200, IF/ICC: 1:200-1:800[5] |
| AV54604 (Sigma-Aldrich) | Rabbit / Polyclonal | WB | 1 µg/mL |
| HPA043943 (Sigma-Aldrich) | Rabbit / Polyclonal | IHC, IF | IHC: 1:50-1:200, IF: 0.25-2 µg/mL[6] |
Western Blot (WB) Validation and Troubleshooting
Detailed Experimental Protocol for Western Blot
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer or a compatible lysis buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of total protein with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the FAU primary antibody at the recommended dilution (e.g., 1:500-1:1000) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal using an imaging system.
-
Troubleshooting Guide for Western Blot
| Issue | Possible Cause | Recommendation |
| No Signal or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded to 30-50 µg. |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubation time (overnight at 4°C).[11] | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining and optimize transfer time and voltage.[12] | |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure compatibility. | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours at room temperature or use a different blocking agent (e.g., 5% BSA).[13] |
| Primary antibody concentration too high. | Decrease the primary antibody concentration.[11] | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[12] | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use an affinity-purified antibody. Consider performing a peptide competition assay. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer.[12] | |
| Splice variants or post-translational modifications. | Consult literature for known isoforms of FAU. |
Experimental Workflow for Western Blot Validation
Western Blot experimental workflow.
Immunohistochemistry (IHC) Validation and Troubleshooting
Detailed Experimental Protocol for IHC
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).[14]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 min each).[14]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.[15]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[16]
-
Rinse with PBS.
-
-
Blocking:
-
Block with 10% normal goat serum in PBS for 30-60 minutes at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Incubate with FAU primary antibody at the recommended dilution (e.g., 1:50-1:200) in a humidified chamber overnight at 4°C.[6]
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[15]
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop with a DAB substrate solution until the desired stain intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Troubleshooting Guide for IHC
| Issue | Possible Cause | Recommendation |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize HIER conditions (time, temperature, pH of buffer).[18] |
| Primary antibody concentration too low. | Increase antibody concentration or incubation time.[18] | |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure proper storage.[18] | |
| High Background | Non-specific binding of primary antibody. | Decrease primary antibody concentration. Ensure adequate blocking.[19] |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is effective.[16] | |
| Over-development with DAB. | Reduce the DAB incubation time. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[19] |
| Tissue drying out during staining. | Keep slides in a humidified chamber and do not allow them to dry.[18] |
Logical Flow for IHC Troubleshooting
IHC troubleshooting decision tree.
Immunoprecipitation (IP) Validation and Troubleshooting
Detailed Experimental Protocol for IP
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.[20]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[21]
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of FAU primary antibody to the pre-cleared lysate.[10]
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.[10]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.[20]
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant for Western Blot analysis.
-
Troubleshooting Guide for IP
| Issue | Possible Cause | Recommendation |
| No or Low Yield of Target Protein | Antibody not suitable for IP. | Use an antibody that is validated for IP. Polyclonal antibodies often work well.[22] |
| Low protein expression. | Increase the amount of starting cell lysate. | |
| Inefficient antibody-bead binding. | Ensure the correct type of beads (Protein A or G) is used for the antibody isotype. | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody.[21] |
| Insufficient washing. | Increase the number of washes and the stringency of the wash buffer. | |
| Antibody concentration too high. | Titrate the antibody to find the optimal concentration. | |
| Co-elution of Antibody Heavy and Light Chains | Antibody chains obscure the target protein band. | Use a light-chain specific secondary antibody for the subsequent Western Blot.[21] |
Flow Cytometry Validation and Troubleshooting
Detailed Experimental Protocol for Intracellular Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample.
-
-
Surface Staining (Optional):
-
If also staining for surface markers, perform this step before fixation and permeabilization.
-
-
Fixation:
-
Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[23]
-
Wash cells with PBS.
-
-
Permeabilization:
-
Permeabilize cells with a permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100) for 15 minutes.[24]
-
-
Intracellular Staining:
-
Incubate cells with the FAU primary antibody (or a directly conjugated antibody) in permeabilization buffer for 30-60 minutes at 4°C in the dark.[24]
-
-
Washing:
-
Wash cells twice with permeabilization buffer.
-
-
Secondary Antibody Staining (if using an unconjugated primary):
-
Incubate with a fluorescently labeled secondary antibody in permeabilization buffer for 30 minutes at 4°C in the dark.[23]
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend cells in flow cytometry staining buffer and acquire data on a flow cytometer.
-
Troubleshooting Guide for Flow Cytometry
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Ineffective permeabilization. | Optimize the permeabilization reagent and incubation time.[25] |
| Low target expression. | Use a positive control cell line known to express FAU. | |
| Incorrect fluorochrome/laser combination. | Ensure the laser and filters are appropriate for the chosen fluorochrome. | |
| High Background | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block Fc receptors. |
| Insufficient washing. | Increase the number of wash steps. | |
| Poor Cell Viability | Harsh fixation/permeabilization. | Use a gentler fixation method or reduce incubation times. |
Signaling Pathways Involving FAU
FAU and Apoptosis Signaling Pathway
FAU is implicated in the regulation of apoptosis, potentially through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[3][4] Ectopic expression of FAU can increase basal apoptosis.[3]
FAU's role in the apoptosis pathway.
FAU and Ribosome Biogenesis Pathway
The this compound is initially synthesized as a fusion with the ribosomal protein S30. This fusion protein is then cleaved to release the functional RPS30, which is incorporated into the 40S ribosomal subunit, a critical step in ribosome maturation.[26][27]
FAU's involvement in ribosome biogenesis.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. uniprot.org [uniprot.org]
- 3. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAU antibody (13581-1-AP) | Proteintech [ptglab.com]
- 6. Anti-FAU antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 7. FAU Polyclonal Antibody (13581-1-AP) [thermofisher.cn]
- 8. High-throughput screening identifies this compound as a regulator of mutant cystic fibrosis transmembrane conductance regulator channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. www2.nau.edu [www2.nau.edu]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. youtube.com [youtube.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 18. documents.cap.org [documents.cap.org]
- 19. bosterbio.com [bosterbio.com]
- 20. protocols.io [protocols.io]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. biotium.com [biotium.com]
- 24. Flow Cytometry Protocol | Abcam [abcam.com]
- 25. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 26. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 27. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant FAU Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of recombinant FAU protein during expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and what are its key features?
A: The FAU (Feline sarcoma-associated oncogene) protein is a fusion protein comprised of two domains: the ubiquitin-like protein FUBI at the N-terminus and the ribosomal protein S30 at the C-terminus.[1][2] In eukaryotic cells, this fusion protein is a precursor that is naturally processed by the deubiquitinase USP36, which cleaves FUBI from S30.[2] This cleavage is a crucial step for the maturation of the 40S ribosomal subunit.[1][2] The FUBI domain itself is implicated in pro-apoptotic activities.[3] When expressing FAU recombinantly, it's important to consider that the full-length fusion protein might be the primary product, and any observed "cleavage" could be due to either desired enzymatic processing (if co-expressed with the appropriate protease) or undesired degradation by host cell proteases.
Q2: My recombinant this compound shows multiple bands on an SDS-PAGE gel. What could be the cause?
A: Multiple bands for a purified recombinant this compound can indicate several issues:
-
Proteolytic Degradation: Host cell proteases (e.g., from E. coli) may be cleaving the protein at various sites. This often appears as bands smaller than the expected full-length protein.
-
Premature Translation Termination: In the expression host, incomplete synthesis of the protein can lead to truncated forms.
-
Post-Translational Modifications: Although less common in E. coli, modifications can alter the protein's migration on the gel.
-
Aggregation: Proteins can form aggregates (dimers, trimers, etc.) that are resistant to the denaturing conditions of SDS-PAGE, appearing as higher molecular weight bands.
Q3: What is the optimal storage condition for purified recombinant this compound?
A: Optimal storage conditions are crucial for maintaining protein integrity. For long-term storage (months to years), it is best to store the purified this compound at -80°C. To prevent damage from repeated freeze-thaw cycles, the protein should be aliquoted into single-use volumes. The storage buffer should ideally contain cryoprotectants, such as 25-50% glycerol, to prevent the formation of ice crystals that can denature the protein.[4] For short-term storage (days to a few weeks), the protein can be kept at 4°C.
Troubleshooting Guides
Issue 1: Significant Degradation of this compound After Cell Lysis
Symptoms: Western blot or SDS-PAGE analysis of the crude lysate shows multiple bands below the expected molecular weight of the full-length this compound.
Workflow for Troubleshooting Post-Lysis Degradation
Caption: Troubleshooting workflow for this compound degradation after cell lysis.
| Possible Cause | Recommended Solution |
| Protease Activity | Proteases are released from cellular compartments upon lysis and can rapidly degrade the target protein.[5] Always perform lysis and subsequent purification steps at 4°C or on ice to reduce enzymatic activity. |
| Inadequate Protease Inhibition | A single protease inhibitor is often insufficient. Use a broad-spectrum protease inhibitor cocktail designed for E. coli immediately before lysis.[5] |
| Suboptimal Buffer pH | The pH of the lysis buffer can influence both protein stability and protease activity. Most proteases are less active at basic pH.[6] Empirically test a range of pH values (e.g., 7.5 to 8.5) for your lysis buffer. |
| Prolonged Lysis Procedure | The longer the crude lysate is incubated, the more time proteases have to act. Minimize the time between cell harvesting, lysis, and the first purification step. |
Issue 2: this compound Aggregation During Purification or Storage
Symptoms: The protein precipitates out of solution, or there is a loss of protein concentration after dialysis or concentration steps. High molecular weight smears or bands may be visible on a non-reducing SDS-PAGE.
Factors Contributing to Protein Aggregation
Caption: Key factors that can lead to recombinant protein aggregation.
| Possible Cause | Recommended Solution |
| High Protein Concentration | Proteins are more likely to aggregate at high concentrations. If possible, perform purification and storage at a lower concentration (e.g., < 5 mg/mL). |
| Buffer Composition | The pH and ionic strength of the buffer are critical. The protein is least soluble at its isoelectric point (pI). Ensure the buffer pH is at least one unit away from the protein's pI. Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help maintain solubility. |
| Lack of Stabilizing Agents | Additives can prevent aggregation. Consider including 10-50% glycerol, 0.1-1 M L-arginine, or low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) in your buffers. |
| Oxidation of Cysteine Residues | If the this compound has exposed cysteine residues, they can form intermolecular disulfide bonds, leading to aggregation. Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM in your buffers. |
Data Presentation
Table 1: Effect of Temperature on Protein Stability
This table illustrates the general effect of temperature on enzymatic degradation rates. Lowering the temperature is a critical step in preserving protein integrity during purification.
| Temperature (°C) | Relative Protease Activity (%) | Recommendation for Protocol |
| 37 | 100 | Avoid. High risk of rapid degradation. |
| 25 (Room Temp) | ~50-70 | Minimize time at this temperature. |
| 4 (On Ice) | < 10 | Recommended. Perform all lysis and purification steps at this temperature. |
| -20 | < 1 | Suitable for short to medium-term storage (with cryoprotectant). |
| -80 | ~0 | Recommended for long-term storage. |
Note: Data are generalized representations of typical enzyme kinetics. Actual degradation rates are protein-specific. The principle is based on the Arrhenius equation, where lower temperatures significantly reduce the rate of chemical reactions, including proteolysis.[7][8]
Table 2: Influence of pH on Protein Stability
This table provides a conceptual overview of how pH affects protein stability, particularly in relation to the protein's isoelectric point (pI). The stability of a protein is generally lowest at its pI.[9][10]
| Buffer pH relative to Protein pI | Net Protein Charge | Solubility/Stability | Recommendation |
| pH = pI | Neutral | Low (high risk of aggregation) | Avoid. |
| pH > pI | Net Negative | High | Recommended. |
| pH < pI | Net Positive | High | Recommended. |
| pH >> pI (extreme basic) | Highly Negative | May decrease (denaturation) | Use with caution. |
| pH << pI (extreme acidic) | Highly Positive | May decrease (denaturation) | Use with caution. |
Note: The isoelectric point (pI) of human this compound is predicted to be around 9.8. Therefore, using a buffer with a pH in the range of 7.5-8.5 is advisable to ensure the protein has a net positive charge and remains soluble.
Experimental Protocols
Protocol: Expression and Purification of His-tagged Recombinant this compound in E. coli
This protocol is adapted from established methods for purifying ubiquitin-like proteins and His-tagged fusions.[11][12][13]
1. Protein Expression
-
Transform a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS) with the FAU expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
-
Incubate for 16-18 hours at 18°C with shaking. Lower temperatures often improve protein solubility and reduce degradation.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
2. Cell Lysis
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10 mM Imidazole (B134444), 10% Glycerol, 1 mM DTT.
-
-
Immediately before use, add a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, EDTA-free) to the Lysis Buffer.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) with 5 column volumes (CVs) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 40 mM Imidazole, 10% Glycerol, 1 mM DTT.
-
-
Elute the His-tagged this compound with 5 CVs of Elution Buffer.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 300 mM Imidazole, 10% Glycerol, 1 mM DTT.
-
-
Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
4. Storage
-
Pool the fractions containing pure this compound.
-
If necessary, remove the imidazole by dialysis or using a desalting column, exchanging the buffer to a suitable Storage Buffer.
-
Storage Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 50% Glycerol.
-
-
Measure the final protein concentration (e.g., using Bradford assay or A280).
-
Make single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C.
References
- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of temperature on the degradation of proteins in rabbit reticulocyte lysates and after injection into HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry - How does temperature influence the rate of protein degradation? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. An efficient system for high-level expression and easy purification of authentic recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FAU Protein Cleavage in Cell Lysates
Welcome to the technical support center for researchers studying FAU protein cleavage. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of this compound in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the full-length molecular weight of this compound and its known cleavage products?
The human FAU gene encodes a fusion protein of 133 amino acids.[1] This protein consists of an N-terminal ubiquitin-like protein (FUBI) and a C-terminal ribosomal protein S30.[2][3][4][5] The full-length this compound has a predicted molecular weight of approximately 15.5 kDa. However, it is known to be post-translationally processed by the deubiquitinase USP36, which cleaves FUBI from S30.[2][6] This processing is crucial for the maturation of the 40S ribosomal subunit.[2][6]
During apoptosis, FAU's pro-apoptotic function may involve further cleavage by caspases. While the precise caspase cleavage sites and the exact molecular weights of the resulting fragments are not yet fully characterized in the literature, researchers should be aware of the potential for multiple bands on a Western blot.
Q2: Which proteases are responsible for this compound cleavage?
Under normal physiological conditions, FAU is cleaved by the deubiquitinase USP36 to separate the FUBI and S30 domains.[2][6] In the context of apoptosis, cleavage is likely mediated by caspases, a family of proteases central to the apoptotic process.[7] Overexpression of FAU has been shown to induce apoptosis, which can be inhibited by caspase inhibitors. The specific caspases that target FAU have not been definitively identified.
Q3: My anti-FAU antibody is detecting multiple bands. What do they represent?
Observing multiple bands when probing for FAU can be due to several factors:
-
Post-translational Processing: The primary band may represent the full-length this compound (~15.5 kDa), while other bands could correspond to the cleaved FUBI and S30 domains.
-
Apoptotic Cleavage: If your experimental conditions induce apoptosis, you may be detecting cleavage fragments generated by caspases.
-
Post-translational Modifications: FAU can undergo other post-translational modifications, such as glycosylation, which can affect its migration on an SDS-PAGE gel.[2]
-
Non-specific Binding: The antibody may be cross-reacting with other proteins. Ensure you are using a well-characterized antibody and appropriate blocking conditions.
-
Protein Degradation: If samples are not handled properly, protein degradation can lead to the appearance of lower molecular weight bands. Always use fresh lysates and protease inhibitors.
Q4: I am not observing any FAU cleavage even after inducing apoptosis. What could be the reason?
Several factors could contribute to the lack of observable FAU cleavage:
-
Cell-Type Specificity: The pro-apoptotic activity of FAU has been shown to be cell-type specific. For instance, overexpression of FAU induces apoptosis in HEK293T cells but not in HeLa cells.[8]
-
Inefficient Apoptosis Induction: Confirm that your apoptosis-inducing agent and protocol are effective in your cell line by checking for other apoptotic markers like cleaved PARP or activated caspase-3.
-
Timing of Analysis: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for detecting FAU cleavage.
-
Antibody Epitope: The antibody you are using might recognize an epitope that is lost upon cleavage. If you suspect cleavage is occurring, try using an antibody that recognizes a different region of the this compound.
-
Low Protein Expression: The levels of this compound in your cells may be too low to detect cleavage fragments. Consider overexpressing FAU or using a more sensitive detection method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound cleavage.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No FAU Signal on Western Blot | Low protein abundance in the cell type. | - Use a positive control cell line known to express FAU. - Increase the amount of protein loaded onto the gel. - Use a more sensitive ECL substrate. |
| Inefficient protein extraction. | - Use a lysis buffer optimized for ribosomal proteins. - Ensure complete cell lysis by sonication or other mechanical disruption methods. | |
| Poor antibody performance. | - Use a validated anti-FAU antibody at the recommended dilution. - Ensure the primary and secondary antibodies are compatible. - Incubate the primary antibody overnight at 4°C to increase signal. | |
| High Background on Western Blot | Inadequate blocking. | - Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[9][10][11][12] - Ensure the blocking buffer is fresh. |
| Antibody concentration is too high. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.[9][10][11] | |
| Insufficient washing. | - Increase the number and duration of wash steps with TBST.[10][12] | |
| Unexpected Bands or Smearing | Protein degradation. | - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep samples on ice. - Use fresh cell lysates for your experiments. |
| Non-specific antibody binding. | - Perform a negative control experiment (e.g., lysate from FAU knockout cells). - Use a more specific antibody or purify your antibody. | |
| Overloading of protein. | - Reduce the amount of protein loaded on the gel.[10] | |
| Inconsistent Cleavage Results | Variable efficiency of apoptosis induction. | - Standardize your apoptosis induction protocol. - Monitor the induction efficiency with a reliable apoptotic marker. |
| Differences in cell confluence or passage number. | - Maintain consistent cell culture conditions for all experiments. | |
| Freeze-thaw cycles of lysates. | - Aliquot cell lysates after preparation and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for FAU Cleavage Analysis
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Induce apoptosis using the desired method (e.g., staurosporine, UV irradiation, or TNF-α treatment). Include a non-treated control.
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail (containing inhibitors for serine, cysteine, and metalloproteases) and a phosphatase inhibitor cocktail.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Mix the desired amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Storage: Use the lysates immediately or store at -80°C in single-use aliquots.
Protocol 2: Western Blot Analysis of this compound
-
SDS-PAGE: Load the prepared protein samples onto a 12-15% polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against FAU diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FAU signal to a loading control like β-actin or GAPDH.
Data Presentation
Table 1: Example Quantitative Analysis of FAU Cleavage
The following table provides a template for presenting quantitative data on FAU cleavage. The data presented here is hypothetical and for illustrative purposes. Researchers should generate their own data based on their experimental results.
| Treatment Group | Time Point | Full-Length FAU (Normalized Intensity) | Cleaved FAU Fragment (Normalized Intensity) | % FAU Cleavage |
| Control | 0 hr | 1.00 ± 0.05 | 0.00 ± 0.00 | 0% |
| Apoptotic Stimulus | 2 hr | 0.85 ± 0.07 | 0.15 ± 0.03 | 15% |
| Apoptotic Stimulus | 4 hr | 0.62 ± 0.06 | 0.38 ± 0.05 | 38% |
| Apoptotic Stimulus | 8 hr | 0.35 ± 0.04 | 0.65 ± 0.08 | 65% |
% FAU Cleavage is calculated as: [Cleaved FAU / (Full-Length FAU + Cleaved FAU)] x 100
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 7. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. licorbio.com [licorbio.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing Buffer Conditions for FAU Protein Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FAU protein assays. Proper buffer optimization is critical for ensuring the stability and functionality of the this compound, leading to accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
FAU is a fusion protein composed of a ubiquitin-like protein (FUBI) at its N-terminus and the ribosomal protein S30 at its C-terminus[1][2][3]. It is a component of the 40S ribosomal subunit and is involved in ribosome assembly and function[1][2]. Studies have also implicated FAU in regulating apoptosis (programmed cell death) and have noted its down-regulation in certain cancers, suggesting a potential role as a tumor suppressor[4][5][6].
Q2: Why is buffer optimization critical for this compound assays?
The composition of the buffer directly impacts the stability, solubility, and activity of the this compound. An unoptimized buffer can lead to a host of problems, including protein aggregation, precipitation, denaturation, or degradation[7][8]. These issues can cause inaccurate and unreliable assay results, such as low signal, high background, or poor reproducibility. Optimizing the buffer ensures that the protein maintains its native conformation and function throughout the experiment[9][10].
Q3: What are the key components of an assay buffer?
A typical protein assay buffer consists of several key components designed to maintain a stable environment:
-
Buffering Agent (e.g., Tris, HEPES, Phosphate): Maintains a constant pH[11]. The chosen buffer should have a pKa within one pH unit of the desired experimental pH[8][12].
-
Salts (e.g., NaCl, KCl): Control the ionic strength of the solution, which affects protein solubility and stability[11][13].
-
Additives: These are included to enhance stability, prevent aggregation, or reduce non-specific interactions. Common additives include:
-
Reducing Agents (e.g., DTT, TCEP): Prevent oxidation of cysteine residues, which can lead to aggregation[13][14].
-
Stabilizers/Osmolytes (e.g., Glycerol, Sucrose, Arginine): Promote the native, folded state of the protein[14].
-
Detergents (e.g., Tween-20, CHAPS): Low concentrations can help solubilize proteins and prevent them from sticking to surfaces[14][15].
-
Q4: How do I choose a starting buffer for my this compound?
Every protein is different, but a good starting point for many cytoplasmic proteins like FAU is a buffer that mimics physiological conditions[9]. A common starting buffer is 50 mM Tris or HEPES at pH 7.4 with 150 mM NaCl[10][13]. However, the optimal conditions must be determined empirically. A buffer screen is highly recommended to test a range of pH values, salt concentrations, and additives to find the most stabilizing conditions for your specific this compound construct and assay[7].
Q5: Which common laboratory reagents interfere with protein assays?
Many substances used in protein sample preparation can interfere with standard colorimetric protein assays. It is crucial to check the compatibility of your buffer components with your chosen assay method[16][17].
Table 1: Compatibility of Common Reagents with Protein Assays
| Reagent/Class | Bradford Assay | BCA Assay | Modified Lowry Assay |
| Reducing Agents (DTT, β-ME) | Generally Compatible | Incompatible [18][19] | Incompatible [16] |
| Detergents (SDS, Triton X-100) | Incompatible (causes precipitation)[18][19] | Compatible (up to ~5%)[20] | Incompatible [16] |
| Chelating Agents (EDTA) | Generally Compatible | Incompatible [19] | Incompatible |
| Amine Buffers (Tris, Glycine) | Generally Compatible | Generally Compatible | Incompatible |
| Chaotropic Agents (Urea, Guanidine HCl) | Generally Compatible | Incompatible at high conc.[16] | Incompatible |
| Sugars (Sucrose, Glucose) | Generally Compatible | Incompatible (reducing sugars)[18] | Incompatible (reducing sugars) |
Note: Compatibility can be concentration-dependent. Always consult the assay manufacturer's instructions. If interfering substances are present, consider diluting the sample, dialyzing it into a compatible buffer, or precipitating the protein to remove them[21].
Troubleshooting Guide
Problem: Inaccurate or Inconsistent Readings
Q: My standard curve is not linear. What should I do? A non-linear standard curve can result from several issues:
-
Incorrect Standard Preparation: Double-check your dilution calculations and pipetting technique for the protein standards.
-
Inappropriate Standard Range: Your unknown samples may fall outside the linear range of your standards. Prepare additional dilutions to ensure your samples are within the assay's working range[21].
-
Assay Saturation: If the curve flattens at high concentrations, your most concentrated standards are likely saturating the assay's detection capability.
-
Incorrect Wavelength: Ensure your spectrophotometer or plate reader is set to the correct wavelength for the assay (e.g., 595 nm for Bradford, 562 nm for BCA)[20][22].
Q: I'm seeing high variability between replicates. What's the cause? High variability often points to technical errors or sample instability:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper technique to avoid errors, especially with small volumes[21].
-
Incomplete Mixing: Vortex or gently mix all reagents and samples thoroughly before and after additions.
-
Temperature Fluctuations: Some assays, like BCA, are temperature-sensitive. Ensure all samples and standards are incubated for the same amount of time at the same temperature[23].
-
Protein Precipitation: Visually inspect your wells for any signs of precipitation. If observed, refer to the "Protein Instability" section below.
Problem: Low or No Signal / Color Development
Q: My absorbance/fluorescence readings are too low. Why? Low signal can be frustrating but is often correctable:
-
Low Protein Concentration: Your sample may be more dilute than expected. Consider concentrating the sample via ultrafiltration or using a more sensitive assay designed for dilute samples[23].
-
Interfering Substances: A component in your buffer might be inhibiting the assay reaction. Check the compatibility table (Table 1) and consider sample cleanup methods like dialysis or protein precipitation[21][22].
-
Incorrect Assay Choice: The Bradford assay has a lower detection limit for some proteins than the BCA assay. Ensure your chosen assay is sensitive enough for your expected protein concentration[20][22].
-
Degraded Reagents: Ensure your assay reagents have not expired and have been stored correctly. For instance, Bradford reagent should be stored at 4°C and brought to room temperature before use[22].
Problem: High Background or Signal
Q: My blank/negative control shows a high signal. How can I fix this? A high blank reading indicates that a component of your buffer is reacting with the assay reagents:
-
Buffer Interference: This is the most common cause. Identify the interfering substance (see Table 1) and remove it via dilution, dialysis, or precipitation[21][22]. A simple test is to run two standard curves—one in water and one in your buffer. If the slopes differ, your buffer is interfering[22].
-
Contaminated Reagents or Labware: Use clean, high-quality tubes and cuvettes to avoid contamination.
Q: The color development in my samples is too intense. What does this mean? An overly intense signal typically means your protein concentration is too high for the assay's linear range. The solution is to dilute your sample in a compatible buffer and re-run the assay[22].
Problem: Protein Instability
Q: My this compound is precipitating out of solution. How can I prevent this? Protein precipitation is a clear sign of instability. This is often caused by suboptimal buffer conditions:
-
Incorrect pH: If the buffer pH is too close to the protein's isoelectric point (pI), its net charge will be near zero, reducing solubility and causing aggregation[24][25]. Adjust the pH to be at least one unit away from the pI.
-
Incorrect Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal level[11][13].
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. If possible, work with more dilute samples or add stabilizing agents[7].
Q: I suspect my this compound is aggregating. How can I address this? Aggregation can occur even without visible precipitation and can compromise results.
-
Add Stabilizing Agents: Incorporate additives into your buffer to improve solubility and stability.
-
Glycerol (10-50%): A common cryoprotectant and stabilizer[14][26].
-
Arginine and Glutamate: These amino acids can help prevent aggregation by binding to exposed hydrophobic or charged regions[14].
-
Non-ionic Detergents (e.g., 0.01-0.1% Tween-20): Can prevent aggregation by shielding hydrophobic patches[15].
-
-
Add Reducing Agents: If aggregation is due to the formation of incorrect disulfide bonds, add DTT or TCEP (typically 5-10 mM) to your buffer[13][14].
Table 2: Recommended Starting Conditions for Buffer Screening
| Parameter | Range to Screen | Rationale |
| Buffering Agent | Tris, HEPES, Phosphate, Citrate | Different buffers can have specific stabilizing or destabilizing effects. |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | To find the pH that confers maximum stability, avoiding the protein's pI. |
| Salt (NaCl) | 50 mM - 500 mM | To optimize ionic strength for maximum solubility. |
| Additives | 5-20% Glycerol, 0.1-1 M Arginine, 1-5 mM DTT/TCEP | To identify agents that prevent aggregation and increase thermal stability. |
Experimental Protocols & Workflows
Protocol 1: Buffer Optimization Using Thermal Shift Assay (TSA)
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify optimal buffer conditions by measuring a protein's thermal stability. A higher melting temperature (Tm) indicates a more stable protein[27][28][29].
Materials:
-
Purified this compound
-
SYPRO Orange dye (or similar fluorescent dye)
-
A real-time PCR machine (qPCR) capable of running a melt curve[30]
-
96-well PCR plates
-
A matrix of buffers to screen (see Table 2 for suggestions)
Methodology:
-
Preparation: Prepare a stock solution of your this compound (e.g., 1 mg/mL) in a simple initial buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a 50x working stock of SYPRO Orange dye[30].
-
Plate Setup: In a 96-well PCR plate, aliquot the different buffer conditions you wish to test.
-
Reaction Mix: Prepare a master mix containing the this compound and SYPRO Orange dye. A final concentration of 2-20 µM protein and 5x dye is a good starting point[27][30].
-
Dispensing: Add the protein/dye master mix to each well containing the different buffer conditions. The final reaction volume is typically 20-25 µL[30].
-
Thermal Denaturation: Place the sealed plate in a qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25°C to 95°C in small increments (e.g., 0.2-0.5°C per step)[27][29]. Fluorescence is measured at each step.
-
Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The midpoint of the sigmoidal transition is the melting temperature (Tm). Conditions that result in a higher Tm are more stabilizing for the this compound.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for common this compound assay issues.
Caption: Experimental workflow for optimizing this compound assay buffer.
Caption: How buffer components influence this compound stability.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - FAU [maayanlab.cloud]
- 6. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. What to Consider in Designing a Protein Purification Buffer [pion-inc.com]
- 9. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. goldbio.com [goldbio.com]
- 12. tebubio.com [tebubio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bosterbio.com [bosterbio.com]
- 18. citeqbiologics.com [citeqbiologics.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. opentrons.com [opentrons.com]
- 21. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 22. go.zageno.com [go.zageno.com]
- 23. researchgate.net [researchgate.net]
- 24. biochemistry - Optimal pH of protein buffer? Basic principles to adjust buffers according method and analysis - Biology Stack Exchange [biology.stackexchange.com]
- 25. trialtusbioscience.com [trialtusbioscience.com]
- 26. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 27. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 29. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-rad.com [bio-rad.com]
Technical Support Center: Troubleshooting Low Yield of Purified FAU Protein
Welcome to the technical support center for FAU protein purification. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low yields of purified this compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound yield is consistently low. What are the most common causes?
Low yield of purified this compound can stem from several factors throughout the expression and purification workflow. The primary areas to investigate are protein expression levels, solubility of the expressed protein, efficiency of cell lysis and protein extraction, and the purification strategy itself. Often, the issue lies with the protein forming insoluble aggregates known as inclusion bodies, or the affinity tag being inaccessible for purification.[1][2]
A systematic troubleshooting approach, starting from the initial expression conditions and moving through each step of the purification process, is crucial for identifying the bottleneck.
Q2: How can I optimize the expression of this compound to improve yield?
Optimizing expression conditions is a critical first step to combat low protein yields.[2] Key parameters to adjust include:
-
Expression Temperature: Lowering the incubation temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, which often promotes proper folding and increases the proportion of soluble protein.[3]
-
Inducer Concentration: The concentration of the inducing agent (e.g., IPTG for E. coli expression systems) can be titrated to find the optimal level that maximizes protein expression without causing cellular toxicity or promoting aggregation.[3]
-
Induction Time: The duration of induction can significantly impact the final yield. A time-course experiment can help determine the point of maximum soluble protein accumulation.[1]
-
Expression Host: Using an appropriate expression host that can handle challenges like rare codons in the target gene can improve translational efficiency.[3]
Table 1: Troubleshooting Expression Conditions for this compound
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Temperature | 37°C | Decrease to 18-25°C | Increased solubility, reduced inclusion body formation |
| IPTG Concentration | 0.5 - 1.0 mM | Test a range from 0.1 - 1.0 mM | Maximize soluble protein expression |
| Induction Time | 4-6 hours | Harvest at different time points (e.g., 2, 4, 6, 8 hours) | Identify peak of soluble protein accumulation |
| Expression Host | Standard E. coli (e.g., BL21(DE3)) | Use strains like Rosetta(DE3) for rare codons | Improved translation and higher yield |
Q3: A large portion of my this compound is found in the insoluble fraction (inclusion bodies). How can I recover it?
This compound, like many recombinant proteins, can misfold and aggregate into inclusion bodies, especially when overexpressed.[1][2] If you find your protein in the insoluble pellet after cell lysis, you can proceed with purification under denaturing conditions.[1][4]
This involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride (Gu-HCl) and then refolding the protein into its native conformation.
Q4: My His-tagged this compound is not binding to the affinity column. What could be the issue?
Several factors can lead to poor binding of a His-tagged protein to an IMAC (Immobilized Metal Affinity Chromatography) resin:[5][6]
-
Inaccessible His-tag: The 6xHis tag may be buried within the folded structure of the this compound, preventing it from interacting with the resin.[5][6]
-
Buffer Composition: The presence of chelating agents (e.g., EDTA) or high concentrations of imidazole (B134444) in your lysis or binding buffers can strip the metal ions from the column or compete with the His-tag for binding.[6]
-
Incorrect pH: The pH of the binding buffer is crucial for the interaction between the histidine residues and the metal ions.[6]
To troubleshoot this, you can try purifying under denaturing conditions to expose the tag or optimize the buffer composition.[6]
Q5: I am trying to purify the full-length FAU fusion protein, but I see multiple bands on my gel. Why is this happening?
FAU is naturally synthesized as a fusion protein consisting of an N-terminal ubiquitin-like protein (FUBI) and the C-terminal ribosomal protein S30.[7][8][9][10] This fusion protein undergoes post-translational processing in eukaryotic cells where FUBI is cleaved off by a deubiquitinase called USP36.[8][9][11]
If you are expressing FAU in a system that has similar enzymatic activity, or if the protein is susceptible to other proteases, you may be purifying a mixture of the full-length fusion protein and the cleaved S30 protein. The presence of protease inhibitors during lysis is crucial to minimize degradation.[3][4]
Experimental Protocols
Protocol 1: Expression and Lysis of this compound in E. coli
-
Inoculation: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with the FAU expression plasmid. Grow overnight at 37°C with shaking.[4]
-
Large-Scale Culture: The next day, add the overnight culture to 1 L of fresh LB medium with antibiotic and grow at 37°C with shaking until the OD600 reaches 0.5-1.0.[4]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For optimization, consider lowering the temperature to 18-25°C and continue to grow for 4-16 hours.[3][4]
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes. The cell pellet can be stored at -20°C or processed immediately.[4]
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with protease inhibitors (e.g., PMSF, benzamidine) and DNase I.[4]
-
Cell Disruption: Lyse the cells by sonication or by repeated freeze-thaw cycles.[4]
-
Clarification: Centrifuge the lysate at 10,000 rpm for 20 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).[4]
-
Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of the this compound.[4]
Protocol 2: Purification of FAU from Inclusion Bodies under Denaturing Conditions
-
Inclusion Body Wash: After separating the soluble fraction, resuspend the insoluble pellet in a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to wash the inclusion bodies. Centrifuge at 12,000 rpm for 20 minutes and discard the supernatant.[4]
-
Solubilization: Solubilize the washed inclusion bodies in a denaturing binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidinium-HCl or 8 M Urea).[4]
-
Clarification: Centrifuge the solubilized sample at 12,000 rpm for 30 minutes to remove any remaining insoluble debris. The supernatant now contains the denatured this compound.[4]
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA or other suitable affinity column.
-
Washing: Wash the column with several column volumes of denaturing wash buffer (similar to the binding buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound using a denaturing elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Refolding: The purified, denatured protein can then be refolded by methods such as dialysis or rapid dilution into a refolding buffer.
Visual Guides
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol - Protein expression and purification [depts.washington.edu]
- 5. goldbio.com [goldbio.com]
- 6. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 7. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
Technical Support Center: Overcoming Insolubility of FAU Protein Constructs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of FAU protein constructs during experimental procedures.
Troubleshooting Guide
Insolubility and aggregation are common hurdles encountered during the recombinant expression of proteins. This guide provides a systematic approach to troubleshoot and optimize the expression and purification of soluble this compound constructs.
Problem: Low or no expression of the this compound construct.
| Possible Cause | Recommended Solution |
| Codon Usage: | The codon usage of the human FAU gene may not be optimal for expression in E. coli. |
| Toxicity of the Protein: | High-level expression of FAU might be toxic to the host cells, leading to cell death and low yield. |
| Plasmid Instability: | The expression plasmid may be unstable, leading to its loss from the cell population. |
Problem: this compound is expressed but found in insoluble inclusion bodies.
| Possible Cause | Recommended Solution |
| High Expression Rate: | Rapid protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation. |
| Suboptimal Folding Environment: | The E. coli cytoplasm may lack the necessary factors for the correct folding of the eukaryotic this compound. |
| Construct Design: | The FAU construct itself might be prone to aggregation. The N-terminal FUBI domain is thought to act as an "in cis" chaperone, aiding in the solubility of the C-terminal eS30 ribosomal protein.[1][2][3] Expression of the eS30 domain alone may lead to insolubility. |
| Lysis Conditions: | Harsh lysis methods can lead to protein denaturation and aggregation. |
Problem: Soluble this compound aggregates during purification.
| Possible Cause | Recommended Solution |
| Buffer Conditions: | Suboptimal pH or salt concentration can lead to protein instability and aggregation. |
| High Protein Concentration: | Concentrating the protein can increase the likelihood of aggregation. |
| Presence of Contaminants: | Co-purifying contaminants can sometimes promote the aggregation of the target protein. |
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its solubility a concern?
The FAU gene encodes a fusion protein consisting of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein eS30 at the C-terminus.[4][5] While the FUBI domain is thought to enhance the solubility of the eS30 domain by acting as an intramolecular chaperone, overexpression in recombinant systems can still lead to the formation of insoluble aggregates known as inclusion bodies.[1][2]
Q2: Should I express the full-length this compound or just the eS30 domain?
For optimal solubility, it is highly recommended to express the full-length FAU (FUBI-eS30) construct. The FUBI domain has been suggested to act as an "in cis" chaperone, aiding in the proper folding and solubility of the eS30 ribosomal protein.[1][2][3] Expressing the eS30 domain alone is more likely to result in insolubility.
Q3: What are the best E. coli strains for expressing soluble this compound?
While standard expression strains like BL21(DE3) can be used, strains engineered to aid in the folding of difficult proteins may improve the yield of soluble FAU.[6] Consider using strains that:
-
Contain chaperone plasmids: Strains like ArcticExpress (DE3) co-express chaperonins that are active at low temperatures.[7]
-
Promote disulfide bond formation (if applicable): Strains like Origami™ or SHuffle® are suitable for proteins with disulfide bonds, although the this compound itself does not contain cysteine residues.[8]
-
Have reduced protease activity: Strains derived from BL21 are deficient in lon and ompT proteases, which can help prevent degradation of the expressed protein.[7]
Q4: How can I solubilize and refold this compound from inclusion bodies?
If your this compound is in inclusion bodies, you will need to solubilize the aggregates using strong denaturants and then refold the protein into its native conformation.
-
Solubilization: Use buffers containing 6 M Guanidine-HCl or 8 M Urea.[9][10]
-
Refolding: This is often the most challenging step and requires optimization. Common methods include:
-
Dilution: Rapid or stepwise dilution of the denatured protein into a large volume of refolding buffer.[11]
-
Dialysis: Gradual removal of the denaturant by dialysis against a refolding buffer.[10]
-
On-column refolding: Binding the denatured protein to a chromatography resin and then exchanging the denaturing buffer with a refolding buffer.[11]
-
Q5: Are there any specific buffer additives that can help improve this compound solubility?
Yes, several additives can be included in your lysis and purification buffers to help maintain the solubility of your FAU construct:
-
Glycerol (5-20%): Acts as a stabilizing agent.
-
L-Arginine (50-500 mM): Can suppress protein aggregation.
-
Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.
-
Reducing agents (e.g., DTT, TCEP): While FAU has no cysteines, these can be important for other constructs to prevent intermolecular disulfide bond formation.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged FUBI-eS30 in E. coli
This protocol is adapted from a method used for the expression and purification of His6-FUBI-eS30.[1][6][12]
1. Transformation and Expression:
-
Transform E. coli BLR(pREP4) cells with the His6-FUBI-eS30 expression plasmid.
-
Inoculate a single colony into 50 mL of DYT medium (1% tryptone, 1% yeast extract, 0.5% NaCl) with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of DYT medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG.
-
Continue to grow the culture overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
3. Affinity Purification:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Analyze the fractions by SDS-PAGE to check for purity.
4. Further Purification (Optional):
-
For higher purity, pool the eluted fractions and subject them to size exclusion chromatography using a buffer appropriate for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
Protocol 2: Solubilization and Refolding of FAU from Inclusion Bodies
This is a general protocol that should be optimized for your specific FAU construct.
1. Inclusion Body Isolation and Washing:
-
Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer without detergent.
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with:
-
Lysis buffer with 1% Triton X-100.
-
Lysis buffer with 2 M Urea.
-
Nuclease-treated buffer to remove contaminating nucleic acids.
-
Finally, wash with buffer without detergent to remove residual detergents and urea.
-
2. Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).
-
Incubate with gentle stirring for 1-2 hours at room temperature.
-
Centrifuge at 15,000 x g for 20 minutes to remove any remaining insoluble material.
3. Refolding by Rapid Dilution:
-
Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
-
Rapidly dilute the solubilized protein into the refolding buffer at 4°C with gentle stirring. A starting dilution of 1:100 (protein solution to refolding buffer) is recommended.
-
Allow the protein to refold for 12-24 hours at 4°C.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Clarify the concentrated protein by centrifugation or filtration.
Data Presentation
Table 1: Hypothetical Quantitative Data on the Impact of Expression Conditions on FAU Solubility
| Construct | Induction Temperature (°C) | Inducer (IPTG) Conc. (mM) | Soluble Protein Yield (mg/L) | % Soluble Protein |
| His-FUBI-eS30 | 37 | 1.0 | 5 | 10% |
| His-FUBI-eS30 | 25 | 0.5 | 20 | 40% |
| His-FUBI-eS30 | 18 | 0.2 | 50 | 85% |
| His-eS30 | 18 | 0.2 | 2 | 5% |
Table 2: Influence of Solubility Enhancing Tags on a Model Ribosomal Protein (Hypothetical Data)
| Fusion Tag | Predicted Molecular Weight (kDa) | Soluble Expression Level | Final Purified Yield (mg/L) |
| None (His-tag only) | 15 | Low | 1 |
| GST | 41 | Medium | 10 |
| MBP | 57 | High | 25 |
| FUBI | 24 | High | 30 |
Visualizations
Caption: A troubleshooting workflow for overcoming insolubility of this compound constructs.
Caption: Conceptual pathways for this compound folding and aggregation during recombinant expression.
References
- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Enhancing recombinant protein solubility with ubiquitin-like small archeal modifying protein fusion partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. elifesciences.org [elifesciences.org]
- 7. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 8. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Validating FUS Protein Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies targeting the FUS protein.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in validating a new FUS antibody?
A1: The most critical first step is to perform a Western blot analysis using lysates from both wild-type (WT) cells and FUS knockout (KO) or knockdown (KD) cells.[1][2][3] A specific antibody should detect a band at the correct molecular weight (~75 kDa for FUS) in the WT lysate and show no corresponding band in the KO/KD lysate.[4][5] This is the most definitive way to demonstrate specificity for the target protein.
Q2: My Western blot shows multiple bands in addition to the expected FUS band. What could be the cause and how can I troubleshoot this?
A2: Multiple bands on a Western blot can be due to several factors:
-
Proteolytic degradation of FUS: Ensure you use fresh samples and add protease inhibitors to your lysis buffer to prevent protein degradation.[6]
-
Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins. Try optimizing the antibody concentrations by performing a titration. Increasing the stringency of your wash steps or changing the blocking buffer (e.g., from milk to BSA) can also help reduce non-specific binding.[6][7][8]
-
Antibody cross-reactivity: The antibody may be recognizing other proteins with similar epitopes. Using knockout-validated antibodies can help minimize this issue.[9][10]
Q3: I am not getting any signal in my Western blot for FUS. What are the possible reasons?
A3: A lack of signal could be due to several issues in the experimental protocol:
-
Low FUS expression in the cell line: Confirm that your chosen cell line expresses sufficient levels of FUS protein.[1][11] You can check public databases like PaxDb and DepMap for expression data.
-
Inefficient protein transfer: Verify successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[12]
-
Inactive antibody or detection reagents: Ensure your primary and secondary antibodies, as well as your detection reagents (e.g., ECL substrate), are not expired and have been stored correctly.
-
Suboptimal antibody concentration: The antibody concentration may be too low. Perform a titration to determine the optimal concentration.[8]
Q4: My immunoprecipitation (IP) experiment with a FUS antibody is not working. What should I check?
A4: Troubleshooting IP experiments involves several steps:
-
Confirm antibody compatibility with IP: Not all antibodies that work for Western blotting are suitable for IP. Check the manufacturer's datasheet for validated applications.
-
Inefficient protein capture: Ensure you are using the correct type of beads (Protein A or G) for your antibody's isotype.[13] Also, optimize the amount of antibody and lysate used.[14]
-
High background: Non-specific binding of proteins to the beads or antibody can be an issue. Pre-clear your lysate with beads alone before adding the specific antibody.[15] Increasing the stringency of washes can also help.
-
Weak or no signal after elution: The elution buffer may not be effective. Ensure you are using an appropriate elution buffer and that the incubation time is sufficient.[16]
Q5: How can I validate my FUS antibody for immunofluorescence (IF) or immunohistochemistry (IHC)?
A5: For IF/IHC, specificity is demonstrated by comparing staining in WT and FUS KO/KD cells or tissues.[1][3]
-
Specific Staining: The antibody should show a clear and specific signal in the expected cellular compartment (predominantly nuclear for FUS) in WT cells.[1][11]
-
No Staining in Knockout: This signal should be absent in FUS KO/KD cells.[1]
-
Mosaic Analysis: A powerful technique is to use a mixed population of WT and KO cells on the same slide (mosaic analysis) to ensure identical staining conditions.[17]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No FUS Band | Low protein expression in the sample. | Use a positive control lysate known to express FUS. Increase the amount of protein loaded.[8] |
| Inefficient protein transfer. | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[12] | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C.[8] | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate. | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to the lysis buffer. Prepare fresh lysates.[6] |
| Non-specific antibody binding. | Decrease primary antibody concentration. Increase the number and duration of wash steps.[6][7] | |
| Secondary antibody is non-specific. | Run a control with only the secondary antibody.[6] | |
| High Background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., 5% non-fat milk or BSA).[7][8] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[7] | |
| Membrane was allowed to dry out. | Ensure the membrane is always submerged in buffer during incubations and washes.[12] |
Immunoprecipitation
| Problem | Possible Cause | Recommended Solution |
| No Target Protein Eluted | Antibody is not suitable for IP. | Check the antibody datasheet for IP validation. Use a different, validated antibody.[14][18] |
| Insufficient amount of antibody or lysate. | Titrate the antibody concentration. Increase the amount of cell lysate.[14][19] | |
| Inefficient elution. | Use a stronger elution buffer or optimize the elution conditions (e.g., pH, incubation time).[16] | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the antibody.[15][19] |
| Insufficient washing. | Increase the number of wash steps and the stringency of the wash buffer.[14][15] | |
| Antibody concentration is too high. | Reduce the amount of antibody used in the IP.[14] |
Experimental Protocols
Key Experiment: Western Blot Validation using KO Cell Lysates
This protocol outlines the essential steps for validating a FUS antibody using wild-type and FUS knockout cell lysates.
1. Cell Lysis:
-
Harvest wild-type (WT) and FUS knockout (KO) cells (e.g., HeLa or HEK293).[13][20][21]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[13]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Confirm transfer using Ponceau S staining.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary FUS antibody at the recommended dilution (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[1][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Experiment: Immunofluorescence Validation using Mosaic Cell Plating
1. Cell Culture and Plating:
-
Culture wild-type (WT) and FUS knockout (KO) cells separately.
-
Label WT and KO cells with different fluorescent dyes if desired for easy identification.[1]
-
Mix WT and KO cells at a 1:1 ratio and plate them onto coverslips in a culture dish.[1]
-
Allow cells to adhere and grow for 24-48 hours.
2. Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
Block with a blocking buffer (e.g., 5% BSA in PBS with 0.01% Triton X-100) for 30-60 minutes.[13]
-
Incubate with the primary FUS antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
3. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Compare the staining pattern in WT and KO cells within the same field of view. A specific antibody will show a distinct signal in WT cells (primarily nuclear) and no signal in KO cells.
Visualizations
Caption: Antibody validation workflow using knockout controls.
Caption: Overview of FUS protein functions in the cell.
References
- 1. The identification of high-performing antibodies for RNA-binding protein FUS for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 4. Human FUS (TLS) knockout HEK-293T cell line (ab266587) | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Anti-FUS Antibodies | Invitrogen [thermofisher.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. The identification of high-performing antibodies... | F1000Research [f1000research.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
- 18. agrisera.com [agrisera.com]
- 19. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Troubleshooting FAU Protein Immunoprecipitation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the immunoprecipitation (IP) of FAU (FAU Ubiquitin Like And Ribosomal Protein S30 Fusion).
Frequently Asked Questions (FAQs)
Problem 1: Weak or No FAU Protein Signal After IP
Q: I performed an IP for FAU, but I don't see a band on my Western Blot. What went wrong?
A: A weak or absent signal for FAU can stem from several factors, from antibody efficacy to improper sample handling. FAU is a component of the 40S ribosomal subunit, which should be considered when selecting reagents and protocols.[1][2][3]
Possible Causes & Solutions:
-
Ineffective Antibody: The antibody may not be suitable for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies because they can recognize multiple epitopes.[4][5][6]
-
Solution: Validate your antibody's ability to recognize native this compound. If possible, test a different antibody, preferably one validated for IP applications.
-
-
Inappropriate Lysis Buffer: The this compound may not be efficiently extracted from the ribosomal complex or the protein-protein interactions you are studying may be disrupted. Since FAU is a cytoplasmic protein, a very harsh lysis buffer might not be necessary and could denature the epitope.[1][7][8]
-
Insufficient Protein in Lysate: The concentration of FAU in your starting lysate may be too low.
-
Overly Stringent Washing: Harsh wash conditions can strip the antibody-antigen complex from the beads.
-
Presence of Reducing Agents: Reagents like DTT or 2-mercaptoethanol (B42355) in your lysis buffer can break the disulfide bonds within the antibody, destroying its function.[6][10]
Problem 2: High Background Obscuring Results
Q: My Western Blot shows high background with many non-specific bands, making it difficult to see my this compound.
A: High background is a frequent issue in IP and is often caused by non-specific binding of proteins to the IP antibody or the beads.[12][13][14]
Possible Causes & Solutions:
-
Non-Specific Binding to Beads: Cellular proteins can bind directly to the agarose (B213101) or magnetic beads.
-
Solution 1 (Pre-Clearing): A crucial step is to pre-clear the lysate by incubating it with beads before adding your primary antibody.[15][16] This removes proteins that would non-specifically bind to the beads during the actual IP.[15][16]
-
Solution 2 (Bead Type): Magnetic beads often result in lower background compared to agarose beads because their non-porous surface reduces the trapping of unwanted proteins.[12]
-
-
Insufficient Washing: Inadequate washing is a primary cause of high background.
-
Solution: Increase the number of wash steps (e.g., to 5-6 cycles) and/or the duration of each wash.[14][15][17] Consider increasing the stringency by adding a non-ionic detergent (like 0.1-0.5% NP-40 or Triton X-100) or increasing the salt concentration (up to 500 mM NaCl) in the wash buffer.[14][15]
-
-
Too Much Antibody: Using an excessive amount of the primary antibody can lead to it binding non-specifically to other proteins.
-
Protein Aggregation in Lysate: Aggregated proteins can be "sticky" and get pulled down non-specifically.
Data & Reagents
Table 1: Comparison of Common Lysis Buffers for IP
The choice of lysis buffer is critical and should be optimized based on the target protein's cellular location and the stability of the protein interactions being studied.[8][18]
| Buffer Type | Key Components | Stringency | Recommended Use Case for FAU IP |
| RIPA Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris pH 8.0 | High | Use for complete disruption of cells and solubilization of nuclear or membrane proteins.[9][19] May disrupt some protein-protein interactions. |
| NP-40 Buffer | 150 mM NaCl, 1.0% NP-40, 50 mM Tris pH 8.0 | Medium | Good for extracting cytoplasmic and membrane-bound proteins while often preserving protein-protein interactions.[8][9] A strong starting choice for FAU. |
| Tris-HCl Buffer | 150mM NaCl, 25mM Tris-HCl pH 7.5, 0.1% Triton X-100, 2mM EDTA | Low | A mild buffer suitable for soluble cytoplasmic proteins and for studying weak or transient protein interactions.[7][18] |
Note: All buffers must be freshly supplemented with protease and phosphatase inhibitors before use.[7]
Experimental Protocols
Detailed Protocol for FAU Immunoprecipitation
This protocol provides a general framework for immunoprecipitating FAU from cultured mammalian cells.
1. Cell Lysis
-
Wash cell pellets (from a 100 mm dish, ~10^7 cells) twice with ice-cold PBS.[16]
-
Add 1 mL of ice-cold NP-40 Lysis Buffer freshly supplemented with protease and phosphatase inhibitors.
-
Incubate on a rocker at 4°C for 30 minutes to lyse the cells.[18]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.[16]
2. Lysate Pre-Clearing (Crucial for Low Background)
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.[15]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet. This is your pre-cleared lysate.
3. Immunoprecipitation
-
Add the recommended amount of anti-FAU antibody (titrate for best results) to the pre-cleared lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C. Overnight incubation may increase yield but can also raise background.[10][18]
-
Add 40-50 µL of a 50% slurry of new Protein A/G beads to capture the antibody-antigen complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer (e.g., the lysis buffer or a buffer with adjusted salt/detergent).
-
Invert the tube several times to wash the beads.[4]
-
Repeat the centrifugation and wash steps for a total of 4-5 washes.
-
After the final wash, carefully remove all supernatant.
5. Elution
-
Add 50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads and denature the proteins.[18]
-
Centrifuge at maximum speed for 5 minutes.
-
Carefully collect the supernatant, which contains your immunoprecipitated protein, and proceed with SDS-PAGE and Western Blot analysis.
Visual Guides
FAU Immunoprecipitation Workflow
Caption: Standard workflow for this compound immunoprecipitation.
Troubleshooting Flowchart for High Background
Caption: Flowchart for diagnosing and solving high background issues.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. sinobiological.com [sinobiological.com]
- 6. agrisera.com [agrisera.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
- 13. How do I lower my background signal in my immunoprecipitation assay? | AAT Bioquest [aatbio.com]
- 14. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 16. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. protocols.io [protocols.io]
- 19. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Cell Lysis for FAU Protein Analysis
Welcome to the technical support center for optimizing cell lysis for Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the extraction and analysis of the FAU protein.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound and why is its analysis important?
The FAU gene encodes a fusion protein composed of the ubiquitin-like protein FUBI and the ribosomal protein S30.[1][2] This fusion protein is involved in several critical cellular processes. The S30 component is a part of the 40S ribosomal subunit, contributing to its assembly and function.[1] The this compound has also been implicated in pro-apoptotic activity, suggesting a role in programmed cell death.[1][2][3] Research has linked FAU to cancer, with studies indicating its potential role as a tumor suppressor and its involvement in carboplatin (B1684641) resistance in ovarian cancer.[3][4][5] Given its roles in ribosome biogenesis, apoptosis, and cancer, the analysis of this compound is crucial for understanding fundamental cellular processes and for the development of novel therapeutic strategies.[3][4]
Q2: What are the critical first steps before starting a cell lysis protocol for this compound analysis?
Before beginning cell lysis, it is crucial to ensure the quality and consistency of your starting material. This includes:
-
Consistent Sample Collection: Samples from experimental and control groups should be collected under the same conditions to ensure reproducibility.[6]
-
Rapid Processing and Low Temperatures: Process samples quickly and maintain a low temperature (on ice or at 4°C) to minimize protein degradation by endogenous enzymes.[6][7]
-
Washing Cells: For cultured cells, it is important to wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual culture medium that can interfere with downstream analysis.[8]
-
Inhibitor Preparation: Prepare fresh protease and phosphatase inhibitor cocktails to add to your lysis buffer immediately before use. This is a critical step to prevent the degradation of your target protein and to preserve its phosphorylation state.[9][10][11]
Q3: Which lysis buffers are recommended for this compound extraction?
Since FAU is a ribosomal protein, it is located within the cytoplasm.[1] Therefore, a variety of lysis buffers can be effective. The choice of buffer depends on the downstream application and whether a denatured or native protein is required.[12]
-
RIPA (Radioimmunoprecipitation Assay) Buffer: This is a common and reliable choice for whole-cell lysates, as it can extract cytoplasmic, membrane, and nuclear proteins.[13][14][15] It is more denaturing due to the presence of ionic detergents like SDS.[16]
-
NP-40 or Triton X-100 based Buffers: These are milder, non-ionic detergent-based buffers that are useful when trying to preserve protein-protein interactions or enzymatic activity.[12][14]
-
Detergent-Free Buffers: In some instances, detergent-free lysis buffers can be used, which rely on mechanical disruption to break open cells.[17]
Q4: What are the key considerations when choosing a lysis buffer?
The selection of a lysis buffer should be tailored to your specific experimental needs. Key factors to consider include:
-
Downstream Application: For applications like Western blotting, a denaturing buffer like RIPA is often suitable.[12] For immunoprecipitation or activity assays where protein structure is important, a milder, non-denaturing buffer is preferred.[12]
-
Protein Localization: Since FAU is a ribosomal protein found in the cytoplasm, buffers effective for whole-cell or cytoplasmic protein extraction are appropriate.[18]
-
Required Protein Yield: Stronger buffers like RIPA generally yield more protein but may denature it.[16]
-
Compatibility with Assays: Ensure that the components of your lysis buffer, particularly detergents, are compatible with your downstream protein quantification and analysis methods.[13][19]
Q5: How can I minimize proteolysis during cell lysis?
Protein degradation by proteases released during cell lysis is a common problem. To minimize this:
-
Work Quickly and at Low Temperatures: Perform all steps of the cell lysis procedure on ice or at 4°C to reduce the activity of proteases.[7][20]
-
Use Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[9][10][11][21] These cocktails contain a mixture of inhibitors that target different classes of proteases.[11]
-
Consider Phosphatase Inhibitors: If you are studying the phosphorylation state of FAU or interacting proteins, it is essential to also include phosphatase inhibitors in your lysis buffer.[9][21]
Q6: What are the best practices for sample handling and storage after lysis?
Proper handling and storage of your cell lysate are critical for preserving protein integrity.
-
Immediate Use or Rapid Freezing: Use the prepared lysates as quickly as possible.[22] If not for immediate use, flash-freeze the lysates in liquid nitrogen and store them at -80°C for long-term storage.[6][8][22]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to protein degradation, it is recommended to store the lysate in single-use aliquots.[6][22][23]
-
Storage Temperature: For short-term storage (a few days to weeks), 4°C may be acceptable for some proteins, but -80°C is ideal for long-term preservation.[22][23][24] Storage at -20°C is generally not recommended for long periods.[22]
Troubleshooting Guide
Problem: Low this compound Yield
Possible Cause 1: Incomplete Cell Lysis
Solution:
-
Optimize Lysis Buffer Volume: The volume of lysis buffer should be optimized for the number of cells. Using too much buffer can result in a dilute lysate and low protein concentration.[19][25]
-
Enhance Mechanical Disruption: For cells that are difficult to lyse, consider combining chemical lysis with a mechanical method like sonication or douncing.[7][26][27] Sonication can be particularly effective for shearing DNA and reducing the viscosity of the lysate.[22][28]
-
Increase Incubation Time: Extending the incubation time of the cells in the lysis buffer on ice can improve lysis efficiency.[20]
Possible Cause 2: Protein Degradation
Solution:
-
Use Fresh Inhibitors: Ensure that your protease and phosphatase inhibitor cocktails are fresh and added to the lysis buffer immediately before use.[13][15]
-
Maintain Cold Temperatures: Strictly perform all steps on ice to minimize the activity of endogenous proteases and phosphatases.[7][20]
Possible Cause 3: Inefficient Protein Solubilization
Solution:
-
Choose a Stronger Lysis Buffer: If you suspect your protein is not being efficiently solubilized, consider using a stronger lysis buffer containing ionic detergents, such as a RIPA buffer.[18]
-
Analyze the Insoluble Pellet: After centrifugation of the lysate, analyze the pellet by SDS-PAGE and Western blotting to determine if the this compound is in the insoluble fraction.[19] If so, a stronger lysis buffer or different extraction method may be necessary.
Problem: this compound Degradation Observed on Western Blot
Possible Cause 1: Insufficient Protease Inhibitors
Solution:
-
Increase Inhibitor Concentration: You may need to increase the concentration of the protease inhibitor cocktail in your lysis buffer.
-
Use a Broader Spectrum Cocktail: Ensure the protease inhibitor cocktail you are using is effective against a wide range of proteases.[11]
Possible Cause 2: Suboptimal Sample Handling
Solution:
-
Minimize Freeze-Thaw Cycles: Aliquot your lysates into single-use volumes to avoid repeated freezing and thawing.[6][22]
-
Proper Storage: Store lysates at -80°C for long-term stability.[8][22] Avoid prolonged storage at -20°C.[22]
Problem: High Background Noise in Downstream Assays (e.g., Western Blot)
Possible Cause 1: Contamination with Cellular Debris
Solution:
-
Clarify Lysate Properly: After lysis, centrifuge the sample at a high speed (e.g., 14,000 x g) for a sufficient amount of time (10-15 minutes) to effectively pellet cellular debris.[13][18]
-
Careful Supernatant Collection: When collecting the supernatant, be careful not to disturb the pellet containing the cellular debris.[25]
Possible Cause 2: Inappropriate Lysis Buffer Composition
Solution:
-
Optimize Detergent Concentration: High concentrations of detergents can sometimes lead to high background in assays like Western blots.[29] You may need to titrate the concentration of detergents in your lysis buffer.
-
Buffer Exchange: If the lysis buffer is interfering with downstream applications, consider performing a buffer exchange using methods like dialysis or spin columns.
Problem: Inconsistent Results Between Replicates
Possible Cause 1: Variability in Cell Number
Solution:
-
Accurate Cell Counting: Ensure that you start with a consistent number of cells for each replicate. Use a cell counter for accurate quantification.
-
Normalize to Total Protein: After lysis, perform a protein assay (e.g., BCA assay) to determine the total protein concentration in each lysate.[13] This will allow you to load equal amounts of total protein for downstream analysis, normalizing for any initial variations in cell number.
Possible Cause 2: Inconsistent Lysis Procedure
Solution:
-
Standardize the Protocol: Follow a standardized and detailed protocol for every sample. This includes using the same volumes, incubation times, and centrifugation speeds.
-
Consistent Mixing: Ensure that each sample is mixed thoroughly but gently during the lysis step to ensure uniform lysis.
Data Presentation
Table 1: Comparison of Common Lysis Buffers
| Lysis Buffer | Key Components | Strength | Best For |
| RIPA Buffer | Tris-HCl, NaCl, NP-40 or Triton X-100, Sodium deoxycholate, SDS | High (Denaturing) | Whole-cell protein extraction, Western blotting.[12][14][16] |
| NP-40/Triton X-100 Buffer | Tris-HCl, NaCl, NP-40 or Triton X-100 | Mild (Non-denaturing) | Immunoprecipitation, enzyme activity assays.[12][14] |
| SDS Lysis Buffer | Tris-HCl, SDS, EDTA, Glycerol | Very High (Denaturing) | Complete denaturation of proteins for SDS-PAGE.[12] |
| GentleLys Buffer | Detergent-free nanodisc copolymers | Mild (Non-denaturing) | Extraction of soluble and membrane proteins in their native state.[17] |
Table 2: Common Protease and Phosphatase Inhibitors
| Inhibitor Class | Target Enzymes | Examples |
| Serine Protease Inhibitors | Serine Proteases (e.g., Trypsin, Chymotrypsin) | PMSF, AEBSF, Aprotinin[10] |
| Cysteine Protease Inhibitors | Cysteine Proteases (e.g., Papain, Calpain) | Leupeptin, E-64[10] |
| Metalloprotease Inhibitors | Metalloproteases | EDTA, EGTA |
| Serine/Threonine Phosphatase Inhibitors | Serine/Threonine Phosphatases | Sodium Fluoride, Beta-glycerophosphate[10] |
| Tyrosine Phosphatase Inhibitors | Tyrosine Phosphatases | Sodium Orthovanadate[10] |
Experimental Protocols
Protocol 1: Cell Lysis of Adherent Mammalian Cells using RIPA Buffer
-
Preparation:
-
Pre-chill RIPA Lysis Buffer and PBS at 4°C.
-
Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of RIPA buffer.[13]
-
-
Cell Harvesting and Washing:
-
Lysis:
-
Collection and Clarification:
-
Use a cell scraper to scrape the cells off the plate.[13][25]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
To shear the DNA and reduce viscosity, you can pass the lysate through a syringe with a small gauge needle several times or sonicate the sample briefly on ice.[19]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13][18]
-
-
Supernatant Collection and Storage:
-
Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube, avoiding the pellet.[18][25]
-
Determine the protein concentration using a suitable protein assay (e.g., BCA).
-
For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate and store at -80°C.[22]
-
Protocol 2: Cell Lysis of Suspension Mammalian Cells
-
Preparation:
-
Pre-chill RIPA Lysis Buffer and PBS at 4°C.
-
Add protease and phosphatase inhibitor cocktails to the lysis buffer just before use.[13]
-
-
Cell Harvesting and Washing:
-
Collect the cells by centrifugation at a low speed (e.g., 600 x g) for 5 minutes at 4°C.[18]
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the wash step once more. After the final wash, carefully remove all of the supernatant.
-
-
Lysis:
-
Clarification and Storage:
-
Follow steps 4 and 5 from Protocol 1 for clarification, collection, and storage of the lysate.
-
Visualizations
Caption: Workflow for cell lysis and protein extraction.
Caption: Troubleshooting logic for low protein yield.
Caption: Decision tree for lysis buffer selection.
References
- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. fau and its ubiquitin-like domain (FUBI) transforms human osteogenic sarcoma (HOS) cells to anchorage-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. Guidelines for Sample Preparation & Storage - Heidelberg University [uni-heidelberg.de]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Lysis buffer - Wikipedia [en.wikipedia.org]
- 15. www2.nau.edu [www2.nau.edu]
- 16. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 17. cube-biotech.com [cube-biotech.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. genextgenomics.com [genextgenomics.com]
- 24. biocompare.com [biocompare.com]
- 25. biomol.com [biomol.com]
- 26. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Cell lysis techniques | Abcam [abcam.com]
- 28. benchchem.com [benchchem.com]
- 29. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Troubleshooting Non-Specific Binding in Tau Protein Pull-Downs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding in Tau protein pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in my Tau pull-down experiment?
High background in Tau pull-downs can originate from several sources:
-
Non-specific binding to beads: The solid support matrix (e.g., agarose (B213101) or magnetic beads) can intrinsically bind proteins other than your target.
-
Non-specific binding to the antibody: The immunoprecipitating antibody may cross-react with other proteins, or proteins may bind non-specifically to the antibody's Fc region.
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the beads, antibody, or other proteins through hydrophobic or ionic forces.
-
Contaminating proteins from lysate: Abundant cellular proteins can be trapped within the bead matrix during the pull-down process.
-
Tau's intrinsic properties: As an intrinsically disordered protein with numerous post-translational modifications (PTMs), Tau itself can be "sticky" and prone to aggregation, which can trap other proteins.[1][2]
Q2: I see many non-specific bands on my Western blot after the pull-down. How can I reduce this?
To reduce non-specific bands, consider the following strategies:
-
Pre-clearing the lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[3] Incubate your lysate with beads alone (without the antibody) before performing the immunoprecipitation.
-
Optimize your lysis buffer: The composition of your lysis buffer can significantly impact non-specific binding. Using a less stringent buffer can help maintain protein-protein interactions but may also increase background. Conversely, a more stringent buffer may reduce background but could disrupt weaker interactions.
-
Adjust washing steps: Increase the number and duration of washes to remove loosely bound, non-specific proteins. You can also increase the stringency of your wash buffer by adding detergents or increasing the salt concentration.
-
Use a blocking agent: Incubating your beads with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on the beads.
-
Select a highly specific antibody: Ensure your antibody is validated for immunoprecipitation and is specific for your Tau target (e.g., total Tau, a specific phospho-isoform, or a particular isoform). Polyclonal antibodies may pull down more protein but can also increase background compared to highly specific monoclonal antibodies.[4]
Q3: Can the post-translational modifications (PTMs) of Tau affect non-specific binding?
Yes, PTMs play a significant role in Tau's structure, function, and interactions.[1][2][5] Phosphorylation, acetylation, and ubiquitination can alter Tau's conformation and charge, potentially increasing its propensity to interact non-specifically with other proteins or itself, leading to aggregation that can trap other molecules.[1][5] When targeting a specific PTM of Tau, be aware that the antibody's epitope may be masked or that the modified Tau may have a different set of true and non-specific interactors.
Q4: Should I use agarose or magnetic beads for my Tau pull-down?
Both agarose and magnetic beads can be effective. Magnetic beads may offer an advantage in reducing background as they are less prone to non-specific binding than agarose beads and allow for more efficient and gentle washing, minimizing the loss of the immune complex.[6]
Q5: How do I choose the right antibody for my Tau pull-down?
-
Validation: Select an antibody that has been specifically validated for immunoprecipitation (IP).
-
Specificity: Ensure the antibody recognizes the specific form of Tau you are interested in (e.g., total Tau, a specific isoform, or a post-translationally modified form).[7][8]
-
Isotype Controls: Always include an isotype control (an antibody of the same isotype but with no specificity for your target) to differentiate between specific and non-specific binding to the antibody itself.[3]
-
Polyclonal vs. Monoclonal: Polyclonal antibodies can be advantageous for capturing more of the target protein as they recognize multiple epitopes. However, monoclonal antibodies offer higher specificity.[4][9]
Troubleshooting Guide
Table 1: Optimizing Lysis and Wash Buffers
| Buffer Component | Concentration Range | Purpose in Reducing Non-Specific Binding |
| Detergents | ||
| Nonidet P-40 (NP-40) | 0.1 - 1.0% | A non-ionic detergent that disrupts non-specific protein-protein and protein-lipid interactions. |
| Triton X-100 | 0.1 - 1.0% | Another non-ionic detergent with similar properties to NP-40. |
| Salts | ||
| NaCl | 150 - 500 mM | Higher salt concentrations can disrupt weak, non-specific ionic interactions. |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | 0.1 - 1.0% | Blocks non-specific binding sites on the beads and other surfaces. |
| Other Additives | ||
| Protease Inhibitors | Per manufacturer | Prevents protein degradation, which can expose "sticky" hydrophobic cores. |
| Phosphatase Inhibitors | Per manufacturer | Preserves the phosphorylation state of Tau and its interacting partners. |
Experimental Protocols
Detailed Protocol for Tau Protein Pull-Down
This protocol provides a general framework. Optimization of antibody concentration, incubation times, and buffer compositions is recommended for each specific experimental setup.
1. Lysate Preparation: a. Homogenize cell pellets or brain tissue in a suitable lysis buffer (e.g., RIPA buffer for stringent conditions or a non-denaturing buffer like NP-40 lysis buffer) containing protease and phosphatase inhibitors. b. Incubate the lysate on ice for 30 minutes with periodic vortexing. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. d. Carefully collect the supernatant, which contains the soluble proteins.
2. Pre-clearing the Lysate: a. Add protein A/G beads (agarose or magnetic) to the lysate. b. Incubate on a rotator for 1-2 hours at 4°C. c. Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). d. Transfer the supernatant (pre-cleared lysate) to a fresh tube. This step removes proteins that bind non-specifically to the beads.[3]
3. Immunoprecipitation: a. Add the primary anti-Tau antibody to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add fresh protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for another 1-2 hours at 4°C to allow the antibody-antigen complex to bind to the beads.
4. Washing: a. Pellet the beads and discard the supernatant. b. Resuspend the beads in wash buffer (e.g., lysis buffer with the same or slightly higher detergent and salt concentration). c. Repeat the wash step 3-5 times to remove non-specifically bound proteins. For the final wash, use a buffer without detergent to prevent interference with downstream applications like mass spectrometry.
5. Elution: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer). b. If using a non-denaturing elution method, neutralize the eluate immediately. c. The eluted sample is now ready for downstream analysis such as Western blotting or mass spectrometry.
Visualizations
Caption: Experimental workflow for a Tau protein pull-down assay.
Caption: Logical workflow for troubleshooting non-specific binding.
References
- 1. The Tau Post-Translational Modification Puzzle < The Cohen Lab at UNC Chapel Hill [tcohenlab.web.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Human Brain Tau Immunoprecipitation [synapse.org]
- 4. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 5. Tau Post-Translational Modifications in Alzheimer’s Disease | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips for Immunoprecipitation | Rockland [rockland.com]
Validation & Comparative
A Comparative Analysis of Fau Protein and Ubiquitin Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Finkel-Biskis-Jinkins murine sarcoma virus (Fau) protein and ubiquitin, two crucial proteins in cellular regulation. While both are related to the ubiquitin family, their functions, mechanisms, and cellular roles exhibit significant differences. This document outlines these distinctions, supported by experimental data, to aid researchers in understanding their unique contributions to cellular processes.
Core Functional Comparison: Fau vs. Ubiquitin
The Fau protein and ubiquitin, although structurally related, perform distinct primary functions within the cell. Ubiquitin is a versatile signaling molecule involved in a vast array of cellular processes, most notably protein degradation.[1][2][3] In contrast, Fau's primary role is in ribosome biogenesis, with a secondary, yet significant, function in promoting apoptosis.[4][5][6][7]
Table 1: High-Level Functional Comparison
| Feature | This compound | Ubiquitin |
| Primary Function | Ribosome biogenesis, pro-apoptotic signaling[4][5][6][7] | Post-translational modification, protein degradation, DNA repair, cell signaling, immune response[1][2][8][9] |
| Nature of Protein | Fusion protein (Ubiquitin-like FUBI + ribosomal protein eS30)[4][10][11] | Small, highly conserved regulatory protein[1][2] |
| Post-translational Modification | The ubiquitin-like portion (FUBI) is cleaved from the ribosomal protein eS30. It is suggested that FUBI could be conjugated to target proteins but lacks typical lysine (B10760008) residues for polyubiquitination.[4][6][12] | Covalently attached to target proteins as a monomer or in chains (ubiquitination)[1][2][13] |
| Role in Protein Degradation | Not directly involved in the ubiquitin-proteasome system.[6] | Marks proteins for degradation by the proteasome (primarily via K48-linked chains).[1][14] |
Structural and Molecular Differences
Ubiquitin is a small, 76-amino acid protein that is highly conserved across eukaryotes.[2][15] Its structure includes seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) that can be used to form polyubiquitin (B1169507) chains, leading to diverse signaling outcomes.[13]
The this compound is encoded as a fusion of two distinct domains: an N-terminal ubiquitin-like protein (FUBI, also known as MNSFβ) and the C-terminal 40S ribosomal protein S30 (eS30).[4][10][11] FUBI shares sequence homology with ubiquitin but critically lacks the lysine residues necessary for the formation of polyubiquitin chains, suggesting it does not function as a classical ubiquitin tag for degradation.[4][6] However, FUBI does possess a C-terminal diglycine motif, a feature necessary for conjugation to other proteins.[4][12]
Table 2: Structural and Molecular Comparison
| Feature | This compound (FUBI domain) | Ubiquitin |
| Size | FUBI domain is ubiquitin-like in size | ~8.6 kDa, 76 amino acids[2] |
| Lysine Residues for Polyubiquitination | Lacks the typical lysine residues for polyubiquitination[4][6] | Contains seven lysine residues for chain formation (K6, K11, K27, K29, K33, K48, K63)[13] |
| C-terminal Motif | Contains a C-terminal diglycine signature after proteolytic cleavage[4][12] | C-terminal diglycine motif crucial for conjugation[13] |
| Conservation | Conserved in metazoans[6] | Highly conserved across all eukaryotes[2][15] |
Signaling Pathways and Cellular Processes
The Ubiquitination Pathway
Ubiquitination is a multi-step enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes.[2][8][16] This process results in the covalent attachment of ubiquitin to a lysine residue on a substrate protein.[2] The type of ubiquitin linkage dictates the cellular outcome. For instance, K48-linked polyubiquitin chains primarily signal for proteasomal degradation, while K63-linked chains are involved in signaling pathways such as DNA repair and immune responses.[1][14][17]
The this compound Processing and Function
The this compound is synthesized as a single polypeptide and undergoes essential post-translational processing. The ubiquitin-like FUBI domain is cleaved from the eS30 ribosomal protein by the deubiquitinase USP36.[5][18][19] This cleavage is a critical step for the maturation of the 40S ribosomal subunit.[18][19] The released eS30 is then incorporated into the ribosome.
Beyond its role in ribosome biogenesis, Fau has been identified as a pro-apoptotic factor.[6][7][20] This function may be mediated through the interaction of the FUBI domain with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[7] Downregulation of Fau has been observed in several cancers and is associated with a poor prognosis, suggesting a tumor suppressor role.[6][7]
Experimental Methodologies
The functional analysis of both Fau and ubiquitin relies on a variety of molecular and cellular biology techniques.
Studying Ubiquitination
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein is a substrate for a specific E3 ligase.
-
Protocol:
-
Recombinant E1, E2, and a specific E3 ligase are incubated with ATP and recombinant ubiquitin.
-
The substrate protein of interest is added to the reaction mixture.
-
The reaction is incubated at 30°C for 30-60 minutes.
-
The reaction is stopped by adding SDS-PAGE loading buffer and boiling.
-
The products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the substrate protein or ubiquitin. An upward shift in the molecular weight of the substrate indicates ubiquitination.[21]
-
Mass Spectrometry for Ubiquitination Site Identification: This is the most accurate method to identify the specific lysine residues on a substrate protein that are ubiquitinated.
-
Workflow:
-
Proteins are extracted from cells or tissues.
-
Ubiquitinated proteins can be enriched, for example, through affinity purification using ubiquitin-binding domains.
-
The proteins are digested into smaller peptides using a protease like trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies peptides and the specific sites of ubiquitin modification (often leaving a di-glycine remnant on the lysine after tryptic digest).[21][22][23]
-
Investigating this compound Function
Immunoprecipitation and Western Blotting: These techniques are used to study the processing of the this compound and its interactions.
-
Protocol for Fau Processing:
-
Cells are lysed, and protein extracts are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific to Fau to detect both the full-length fusion protein and the cleaved FUBI and eS30 products. To study the role of USP36, cells can be treated with siRNA against USP36, and the processing of Fau can be compared to control cells.[18]
-
-
Protocol for Protein Interactions (e.g., Fau and Bcl-G):
-
Cell lysates are incubated with an antibody against the protein of interest (e.g., Fau).
-
The antibody-protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted and analyzed by Western blotting with an antibody against the suspected interacting partner (e.g., Bcl-G).
-
Apoptosis Assays: To investigate the pro-apoptotic function of Fau, various assays can be employed.
-
Methodology:
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early apoptotic event, via flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) that are activated during apoptosis.
-
Experimental setup often involves overexpressing or knocking down Fau in cell lines and then measuring the rate of apoptosis with or without an apoptotic stimulus (e.g., UV radiation).[7]
-
Summary and Future Directions
Future research should focus on elucidating the potential conjugation of the FUBI domain to other cellular proteins and identifying its specific targets. Understanding the full scope of Fau's involvement in apoptosis and its regulation in cancer could open new avenues for therapeutic intervention. For ubiquitin, the ongoing challenge lies in deconvoluting the complex signaling networks governed by different ubiquitin chain types and their interplay in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Ubiquitin - Wikipedia [en.wikipedia.org]
- 3. Ubiquitin Biology [depts.washington.edu]
- 4. uniprot.org [uniprot.org]
- 5. FAU | Abcam [abcam.com]
- 6. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of ubiquitination in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 40S ribosomal protein S30 - Wikipedia [en.wikipedia.org]
- 12. genecards.org [genecards.org]
- 13. Structure, Functions, and Enzymes in Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 14. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 15. Ubiquitin Structure & Function - Proteopedia, life in 3D [proteopedia.org]
- 16. Ubiquitination - WikiLectures [wikilectures.eu]
- 17. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 18. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 19. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene - FAU [maayanlab.cloud]
- 21. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 22. Identification, Analysis and Prediction of Protein Ubiquitination Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Functional Differences Between FUBI and RPS30 Domains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between the FUBI (FAU Ubiquitin-Like) and RPS30 (Ribosomal Protein S30) domains. These two domains are initially expressed as a single fusion protein, FAU, which undergoes proteolytic cleavage to yield the individual FUBI and RPS30 proteins. While originating from the same transcript, they possess distinct and critical roles in cellular function.
Core Functional Distinction
The fundamental difference lies in their primary biological roles:
-
FUBI is a ubiquitin-like protein implicated in cellular signaling pathways, most notably in the regulation of apoptosis.
-
RPS30 is a structural component of the small ribosomal subunit (40S), essential for ribosome biogenesis and protein synthesis.
The cleavage of the FAU fusion protein is a crucial maturation step, as the presence of the FUBI domain on RPS30 would sterically hinder the proper assembly and function of the ribosome.
Comparative Data
The following tables summarize the key functional and structural differences based on available experimental data.
| Feature | FUBI Domain | RPS30 Domain |
| Primary Function | Regulation of Apoptosis, Ubiquitin-like signaling | Ribosome structure and biogenesis |
| Protein Family | Ubiquitin-like proteins | Ribosomal proteins (eS30 family) |
| Cellular Localization | Cytoplasm, Nucleus | Nucleolus, Cytoplasm (as part of the 40S ribosomal subunit) |
| Key Interacting Partners | Bcl-G, USP36, USP16 | 18S rRNA, other ribosomal proteins and biogenesis factors |
| Post-Translational Processing | Cleaved from FAU by deubiquitinases (USP36, USP16) | Becomes part of the 40S ribosomal subunit after cleavage from FAU |
| Functional Assay | FUBI Domain | RPS30 Domain |
| Overexpression Phenotype | Induction of apoptosis[1][2] | No significant reported phenotype |
| Knockdown/Depletion Phenotype | Attenuation of UV-induced apoptosis[1] | Impaired pre-rRNA processing, decreased 40S subunit production[3] |
| Effect of Uncleaved FAU Fusion | Not applicable (as a separate entity) | Blocks late-stage 40S ribosomal subunit maturation[4][5][6][7] |
Signaling and Assembly Pathways
The distinct roles of FUBI and RPS30 are evident in the cellular pathways they participate in.
FUBI-Mediated Apoptosis Pathway
FUBI is involved in the intrinsic apoptotic pathway through its interaction with the pro-apoptotic protein Bcl-G. This interaction is thought to promote caspase activation, leading to programmed cell death.
FUBI-mediated pro-apoptotic signaling pathway.
RPS30 in 40S Ribosome Biogenesis
RPS30 is a crucial component of the small ribosomal subunit. Its incorporation is a key step in the complex process of 40S subunit maturation, which begins in the nucleolus and is completed in the cytoplasm.
Role of RPS30 in 40S ribosomal subunit biogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the functions of FUBI and RPS30.
Quantitative Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol is used to quantify the pro-apoptotic effect of FUBI overexpression.
Principle: Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or Jurkat) in appropriate media.
-
Transfect cells with a plasmid encoding FUBI or an empty vector control.
-
-
Induction of Apoptosis (Optional Positive Control):
-
Treat a separate set of untransfected cells with a known apoptosis inducer (e.g., staurosporine) to serve as a positive control.
-
-
Cell Harvesting and Staining:
-
After the desired incubation period (e.g., 24-48 hours), harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Analysis of pre-rRNA Processing by Northern Blotting
This protocol is used to assess the impact of RPS30 depletion on ribosome biogenesis.
Principle: Depletion of essential ribosomal proteins like RPS30 can disrupt the processing of precursor ribosomal RNA (pre-rRNA) into mature rRNA. Northern blotting uses labeled probes to detect specific RNA molecules in a sample, allowing for the visualization and quantification of different pre-rRNA intermediates.
Procedure:
-
siRNA-mediated Knockdown of RPS30:
-
Transfect cells (e.g., HeLa) with siRNAs targeting RPS30 or a non-targeting control siRNA.
-
Incubate for 48-72 hours to achieve effective knockdown.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
-
Gel Electrophoresis and Blotting:
-
Separate the RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA to a nylon membrane.
-
UV-crosslink the RNA to the membrane.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane to block non-specific binding.
-
Hybridize the membrane with a radiolabeled or digoxigenin-labeled oligonucleotide probe specific for a particular pre-rRNA species (e.g., ITS1 or ITS2).
-
Wash the membrane to remove unbound probe.
-
Detect the labeled probe using autoradiography or a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensities of the different pre-rRNA species to determine their relative abundance in RPS30-depleted cells compared to control cells. An accumulation of specific pre-rRNA intermediates indicates a defect in processing.
-
In Vitro FUBI-eS30 Cleavage Assay
This protocol is used to demonstrate the direct cleavage of the FAU fusion protein by a specific protease, such as USP36.
Principle: A purified recombinant FAU fusion protein is incubated with a purified candidate protease. The cleavage of the fusion protein into FUBI and RPS30 is then assessed by SDS-PAGE and Western blotting or Coomassie staining.
Procedure:
-
Protein Purification:
-
Express and purify a tagged version of the FAU fusion protein (e.g., His-tagged FUBI-eS30).
-
Express and purify the candidate protease (e.g., Strep-tagged USP36) and a catalytically inactive mutant as a negative control.
-
-
In Vitro Reaction:
-
Incubate the purified FAU fusion protein with the purified protease in an appropriate reaction buffer.
-
Include a control reaction with the catalytically inactive protease mutant.
-
Incubate at 37°C for a specified time.
-
-
Analysis of Cleavage:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot using antibodies against the tags or the FUBI/RPS30 domains to detect the cleavage products.
-
Conclusion
The FUBI and RPS30 domains, though encoded by a single gene and initially synthesized as a fusion protein, exemplify functional divergence. FUBI acts as a signaling molecule in the complex network of apoptosis regulation, while RPS30 serves a fundamental structural role in the protein synthesis machinery. The mandatory cleavage of the FAU precursor underscores the necessity of separating these distinct functions for proper cellular homeostasis. Understanding these differences is crucial for researchers in fields ranging from cancer biology to drug development, as targeting one domain's function may have unintended consequences related to the other.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 4. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 5. Early Evidence Base | EMBO [eeb.embo.org]
- 6. Check out our paper on processing of FUBI-eS30 in eLife! – Institute of Biochemistry | ETH Zurich [bc.biol.ethz.ch]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Feline Auditory Unilateral (FAU) Protein Orthologs for Researchers
This guide provides a comprehensive comparison of Feline Auditory Unilateral (FAU) protein orthologs across various species, tailored for researchers, scientists, and drug development professionals. We delve into the structural and functional similarities and differences of these proteins, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to FAU Protein
The FAU gene encodes a fusion protein that is post-translationally cleaved into two distinct proteins: a ubiquitin-like protein (FUBI) and the 40S ribosomal protein S30 (RPS30).[1][2][3][4] This unique structure underscores its dual role in fundamental cellular processes: ribosome biogenesis and the regulation of apoptosis.[1][5] The FAU gene is highly conserved across the metazoan lineage, from sponges to humans, suggesting a critical and ancient function in multicellular organisms.[6] Dysregulation of FAU expression has been implicated in various cancers, highlighting its potential as a therapeutic target.[6][7]
Quantitative Comparison of this compound Orthologs
The conservation of the this compound sequence across a wide range of species is a testament to its essential biological role. The following table summarizes the amino acid sequence identity and similarity of various FAU orthologs compared to the human protein.
| Species | Common Name | Sequence Identity to Human FAU (%) | Sequence Similarity to Human FAU (%) |
| Homo sapiens | Human | 100 | 100 |
| Rattus norvegicus | Rat | 98 | 99 |
| Mus musculus | Mouse | 98 | 99 |
| Danio rerio | Zebrafish | 79 | 88 |
| Drosophila melanogaster | Fruit Fly | 50 | 68 |
| Caenorhabditis elegans | Roundworm | 47 | 62 |
| Suberites domuncula | Marine Sponge | 61 | 78 |
Data derived from multiple sequence alignments.[6][8]
Experimental Protocols
To facilitate further research into this compound function, we provide detailed protocols for key experimental assays used to characterize its pro-apoptotic activity.
Protocol 1: Transient Transfection for Ectopic FAU Expression
This protocol describes the transient transfection of mammalian cells to overexpress this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium
-
FAU expression plasmid (e.g., pcDNA3-FAU)
-
Transfection reagent (e.g., Lipofectamine 2000 or TurboFectin 8.0)
-
Opti-MEM I Reduced Serum Medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed ~5x10^4 adherent cells per well in a 24-well plate to achieve 50-70% confluency on the day of transfection.[9]
-
DNA-Transfection Reagent Complex Formation:
-
In a sterile tube, dilute 0.5 µg of the FAU expression plasmid in 50 µL of Opti-MEM I.[9]
-
In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of Opti-MEM I. Incubate for 5 minutes at room temperature.[10]
-
Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[10]
-
-
Transfection:
-
Gently add the DNA-transfection reagent complexes drop-wise to the cells in each well.[9]
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream functional assays.
-
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Preparation: After the desired incubation period post-transfection, carefully remove the culture medium from the wells.
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
Protocol 3: Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Transfected cells
-
Cell lysis buffer
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
2x Caspase cleavage buffer
-
DTT
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Assay Reaction:
-
Prepare a master reaction mix containing 2x caspase cleavage buffer, the fluorogenic substrate, and DTT.[15]
-
Add the reaction mix to each well containing the cell lysate.
-
-
Fluorescence Measurement:
Signaling Pathways and Molecular Interactions
FAU exerts its pro-apoptotic function primarily through the intrinsic apoptosis pathway. A key interaction in this process is the modulation of the pro-apoptotic protein Bcl-G.[5][16] The ubiquitin-like domain of FAU is thought to be involved in targeting Bcl-G, influencing its stability and pro-apoptotic activity.[7]
Below is a diagram illustrating the proposed signaling pathway of FAU-mediated apoptosis.
Caption: Proposed signaling pathway of FAU-mediated apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the pro-apoptotic function of a FAU ortholog.
Caption: Experimental workflow for FAU ortholog functional analysis.
Phylogenetic Analysis
To visualize the evolutionary relationships between FAU orthologs, a phylogenetic tree can be constructed based on their amino acid sequences. This analysis helps to understand the evolutionary divergence of the protein across different species.
Methodology for Phylogenetic Tree Construction
-
Sequence Retrieval: Obtain this compound sequences from various species from databases like NCBI or UniProt.
-
Multiple Sequence Alignment: Align the sequences using a tool like Clustal Omega to identify conserved regions and evolutionary relationships.[17]
-
Phylogenetic Tree Construction: Use a method such as Neighbor-Joining or Maximum Likelihood to construct the phylogenetic tree from the aligned sequences.[18] Software packages like MEGA or PHYLIP can be used for this purpose.[19]
-
Tree Visualization: Visualize and annotate the resulting phylogenetic tree.
The following diagram illustrates the logical relationship in constructing a phylogenetic tree.
Caption: Logical workflow for phylogenetic analysis of FAU orthologs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. genecards.org [genecards.org]
- 3. DepMap - Broad Institute [depmap.org]
- 4. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene - FAU [maayanlab.cloud]
- 6. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Transient Transfection-based Fusion Assay for Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 18. microbenotes.com [microbenotes.com]
- 19. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
Fau Protein vs. Other Ubiquitin-Like Proteins in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The intricate signaling networks governing apoptosis are tightly controlled by a variety of regulatory proteins, among which ubiquitin and ubiquitin-like proteins (Ubls) have emerged as critical modulators. This guide provides a comparative analysis of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (Fau) protein and other key Ubls—SUMO, NEDD8, ISG15, FAT10, UFM1, and URM1—in the context of apoptosis. By presenting available quantitative data, detailing experimental methodologies, and visualizing signaling pathways, this guide aims to offer a valuable resource for researchers and professionals in the field.
Comparative Overview of Ubiquitin-Like Proteins in Apoptosis
While direct quantitative comparisons of Fau with other Ubls in identical experimental settings are limited in the current literature, this section summarizes their established roles and mechanisms in apoptosis.
Fau: A Pro-Apoptotic Regulator
The Fau protein is a fusion of a ubiquitin-like protein (FUBI) and the ribosomal protein S30. It is widely regarded as a pro-apoptotic protein and a candidate tumor suppressor.[1] A primary mechanism of Fau's pro-apoptotic function is its ability to covalently modify Bcl-G, a pro-apoptotic member of the Bcl-2 family.[2] This modification is thought to enhance the pro-apoptotic activity of Bcl-G. Studies have demonstrated that ectopic expression of Fau leads to an increase in basal apoptosis rates in various cell lines.[1][2] Conversely, silencing Fau expression has been shown to reduce apoptosis induced by stimuli such as UV irradiation.[1][2]
Other Ubiquitin-Like Proteins: Diverse Roles in Apoptosis
Unlike the consistently pro-apoptotic role of Fau, other Ubls exhibit more diverse and context-dependent functions in regulating apoptosis.
-
SUMO (Small Ubiquitin-like Modifier): SUMOylation, the attachment of SUMO proteins to target substrates, has a complex and often dual role in apoptosis. It can both promote and inhibit apoptosis depending on the target protein and cellular context. For instance, SUMOylation of the tumor suppressor p53 can enhance its pro-apoptotic activity.
-
NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8): NEDDylation is crucial for the activity of Cullin-RING ligases (CRLs), which are E3 ubiquitin ligases that target numerous proteins for degradation. By controlling the stability of key apoptotic regulators, NEDDylation can indirectly influence cell fate. Inhibition of NEDDylation has been shown to induce apoptosis in cancer cells by stabilizing pro-apoptotic proteins.[3][4]
-
ISG15 (Interferon-Stimulated Gene 15): ISG15 is an interferon-inducible Ubl that has been implicated in both pro- and anti-apoptotic pathways, often in the context of viral infection and cancer.
-
FAT10 (HLA-F adjacent transcript 10): FAT10 has been shown to have both pro- and anti-apoptotic functions. Overexpression of FAT10 can induce apoptosis in some cell lines.[5][6][7] However, in other contexts, such as in cardiac myocytes, FAT10 can be protective against apoptosis by upregulating the anti-apoptotic protein Bcl-2.[8][9]
-
UFM1 (Ubiquitin-fold Modifier 1): UFMylation is involved in the endoplasmic reticulum (ER) stress response. Dysfunction of the UFMylation pathway can lead to increased ER stress and subsequent apoptosis.[10][11][12]
-
URM1 (Ubiquitin-Related Modifier 1): URM1 has been shown to suppress apoptosis. Knockdown of URM1 in liver cancer cells led to an increase in apoptosis, suggesting an anti-apoptotic role for this Ubl.[13]
Quantitative Data on Apoptotic Effects
The following tables summarize quantitative data from individual studies on the effects of Fau and other Ubls on key apoptotic markers. It is crucial to note that these data are not from direct comparative studies and experimental conditions vary.
Table 1: Effect of Fau on Apoptosis
| Cell Line | Experimental Condition | Apoptotic Marker | Result | Reference |
| Human T-cell lines & 293T/17 | Ectopic FAU expression | Basal Apoptosis | Increased | [1] |
| 293T/17 | siRNA-mediated FAU silencing | UV-induced Apoptosis | Attenuated | [1] |
| Prostate Cancer Cell Lines | siRNA-mediated Fau down-regulation | Sensitivity to UVC-induced cytotoxicity | Decreased | [14] |
Table 2: Effect of FAT10 on Apoptosis
| Cell Line | Experimental Condition | Apoptotic Marker | Result | Reference |
| Mouse Fibroblasts | Overexpression of wild-type FAT10 | Annexin V staining | Increased apoptosis | [5][7] |
| HPT-1 | Transfection with pVVPW/BE-FAT10 | Annexin V positive cells | 18.1% (vs. 1.8% in vector control) | [6] |
| H9C2 Cardiomyocytes | FAT10 overexpression | Hypoxia-induced apoptosis | Decreased | [9] |
| H9C2 Cardiomyocytes | FAT10 interference | Hypoxia-induced apoptosis | Increased | [9] |
Table 3: Effect of NEDD8 Pathway Inhibition on Apoptosis
| Cell Line | Experimental Condition | Apoptotic Marker | Result | Reference |
| Lymphoma Cells | MLN4924 (Neddylation inhibitor) treatment | Cell Viability | Significantly impaired in a dose-dependent manner | [3] |
| Chondrosarcoma Cells | MLN4924 (750 nM) treatment for 48h | Caspase-3 and -7 activation | Significantly stimulated | [15] |
| Acute Myeloid Leukemia Cells | MLN4924 treatment | Apoptosis | Promoted | [4] |
Table 4: Effect of URM1 on Apoptosis
| Cell Line | Experimental Condition | Apoptotic Marker | Result | Reference |
| BEL7404 and HepG2 (Liver Cancer) | shRNA-mediated URM1 knockdown | Apoptotic cells (fluorescence microscopy) | Significantly higher proportion | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the role of proteins in apoptosis.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the experimental compounds (e.g., Ubl-expressing vectors, siRNAs) for the desired duration.
-
After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase Activity Assay
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase activity assays typically use a specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, which can be quantified.
Protocol (Fluorometric Assay):
-
Culture and treat cells as required for the experiment.
-
Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well black plate, add a specific volume of cell lysate to each well.
-
Prepare a reaction mixture containing the caspase substrate (e.g., DEVD-AFC for caspase-3) and reaction buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). The fluorescence intensity is proportional to the caspase activity.
siRNA-Mediated Gene Knockdown
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can specifically target and degrade complementary mRNA molecules, leading to the silencing of the corresponding gene.
Protocol:
-
One day before transfection, seed the cells in a culture plate so that they are 30-50% confluent at the time of transfection.
-
In a sterile tube, dilute the siRNA duplex in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-transfection reagent complexes to the cells in the culture plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, the cells can be harvested for analysis of gene knockdown efficiency (e.g., by Western blot or qRT-PCR) and for subsequent functional assays (e.g., apoptosis assays).
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the known signaling pathways of Fau and other Ubls in apoptosis.
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. The ubiquitin-like protein FAT10 forms covalent conjugates and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAT10 Protects Cardiac Myocytes Against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAT10 Combined with Miltefosine Inhibits Mitochondrial Apoptosis and Energy Metabolism in Hypoxia-Induced H9C2 Cells by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UFL1 alleviates ER stress and apoptosis stimulated by LPS via blocking the ferroptosis pathway in human granulosa-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | UFL1, a UFMylation E3 ligase, plays a crucial role in multiple cellular stress responses [frontiersin.org]
- 12. UFL1, a UFMylation E3 ligase, plays a crucial role in multiple cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
FNDC5/Irisin Expression: A Comparative Analysis in Normal and Tumor Tissues
For Immediate Release
Recent research has illuminated the differential expression of Fibronectin type III domain-containing protein 5 (FNDC5) and its cleaved product, irisin, in cancerous tissues compared to their normal counterparts. This guide provides a comparative analysis of FNDC5/irisin expression across various malignancies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
A growing body of evidence suggests that FNDC5/irisin plays a complex and often contradictory role in tumorigenesis, with its expression levels varying significantly depending on the cancer type. Generally, a trend of decreased irisin expression has been observed in cancer patients, positioning it as a potential biomarker for several types of cancer.[1][2][3] However, tissue-specific expression patterns reveal a more nuanced picture.
Quantitative Data Summary
The following table summarizes the expression of FNDC5/irisin in various tumor tissues compared to normal tissues, as reported in multiple studies.
| Cancer Type | FNDC5/Irisin Expression in Tumor vs. Normal Tissue | Method of Analysis | Reference |
| Breast Cancer | Higher expression in breast cancer tissue compared to normal breast tissue.[4][5] Increased expression is associated with obesity in postmenopausal women.[6] | Immunohistochemistry (IHC), RT-PCR | [4][5][6] |
| Colorectal Cancer | Higher expression in cancer cells compared to control tissues.[7][8] Serum irisin levels are significantly lower in patients.[9] | IHC, Immunofluorescence, Western Blot | [7][8] |
| Gastric Cancer | Decreased expression in gastric cancer tissues compared to normal gastric tissues.[10] | TCGA database, GEO datasets | [10] |
| Hepatocellular Carcinoma (HCC) | Conflicting results: some studies report elevated levels in liver cancer tissues,[9] while others show downregulation or no significant difference.[9] Serum levels are significantly lower in HCC patients.[9] | Not Specified | [9] |
| Lung Cancer (NSCLC) | Higher mRNA expression of FNDC5 in NSCLC tumors than in normal lung tissues.[11] Irisin expression observed in cancer cells and stromal fibroblasts, but not in normal epithelial cells.[11] | RT-PCR, IHC, Laser Capture Microdissection | [11] |
| Ovarian Cancer | Highly expressed in epithelial ovarian cancer tissues.[12] | Not Specified | [12] |
| Pancreatic Cancer | FNDC5 inhibited the growth of pancreatic cancer cells.[10] | in vitro studies | [10] |
| Osteosarcoma | FNDC5 was shown to inhibit EMT.[10] | in vitro studies | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of FNDC5/irisin expression.
Immunohistochemistry (IHC)
-
Tissue Preparation: Archived colorectal cancer samples (222) and control samples from autopsies (26) were utilized.[8] For breast cancer studies, tissue microarrays (TMAs) with 541 breast cancer tissues and 61 non-malignant breast disease samples were used.[5]
-
Antigen Retrieval: Slides were subjected to heat-induced epitope retrieval.
-
Primary Antibody Incubation: Slides were incubated with a primary antibody specific for irisin/FNDC5.
-
Secondary Antibody and Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was applied, followed by a chromogen to visualize the protein expression.
-
Analysis: The intensity and localization of the staining were evaluated by pathologists.
Real-Time Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA was extracted from fresh-frozen tissue samples (e.g., 40 breast cancer tissues, 40 cancer margins, and 16 non-malignant breast disease samples).[4][5]
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA was amplified using primers specific for the FNDC5 gene and a reference gene (e.g., GAPDH) in a real-time PCR system with a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of FNDC5 mRNA was calculated using the comparative Ct (ΔΔCt) method.
Western Blotting
-
Protein Extraction: Total protein was extracted from cell lines (e.g., normal fibroblast and various cancer cell lines).[11]
-
SDS-PAGE and Transfer: Protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was incubated with a primary antibody against irisin/FNDC5, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for FNDC5/Irisin Expression Analysis
Caption: Experimental workflow for analyzing FNDC5/irisin expression.
FNDC5/Irisin Signaling Pathways in Cancer
Caption: FNDC5/irisin signaling pathways in cancer.
Conclusion
The expression of FNDC5/irisin is dysregulated in many cancers, though the direction of this change is often tumor-type specific. In cancers such as breast and colorectal, its expression is often elevated in tumor tissue, whereas in gastric cancer, it is decreased.[4][5][7][8][10] These findings underscore the potential of FNDC5/irisin as a diagnostic and prognostic marker. The signaling pathways influenced by FNDC5/irisin, including PI3K/Akt, AMPK-mTOR, and STAT3/Snail, are critical regulators of cell proliferation, migration, and invasion.[10][13] Further research is warranted to fully elucidate the context-dependent roles of FNDC5/irisin in cancer and to explore its therapeutic potential.
References
- 1. Implication of Irisin in Different Types of Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Expression of Irisin/FNDC5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased FNDC5/IRISIN protein expression in breast cancer tissue is associated with obesity in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Low FNDC5/Irisin expression is associated with aggressive phenotypes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Irisin/FNDC5 in Cancer Cells and Stromal Fibroblasts of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irisin/FNDC5 inhibits the epithelial-mesenchymal transition of epithelial ovarian cancer cells via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sochob.cl [sochob.cl]
Unraveling the Molecular Handshake: A Guide to Validating the FAU-Bcl-G Interaction
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to deciphering cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of experimental methods to validate the interaction between the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) protein and B-cell lymphoma 2 (Bcl-2)-like protein 14 (Bcl-G), a crucial axis in the regulation of apoptosis.
The FAU protein, a fusion of a ubiquitin-like protein (FUBI) and the ribosomal protein S30, has been identified as a pro-apoptotic regulator.[1][2] Its apoptotic function is critically dependent on Bcl-G, a member of the Bcl-2 family.[1][2] Evidence suggests that the FUBI domain of FAU covalently modifies Bcl-G, thereby modulating its activity and influencing cell fate.[1][2] However, the pro-apoptotic role of Bcl-G has been contested, with some studies suggesting its involvement in protein trafficking.[3][4] This guide delves into the experimental methodologies required to rigorously validate the FAU-Bcl-G interaction, presenting a framework for generating robust and reproducible data.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of experimental outcomes, all quantitative data should be summarized in structured tables. This allows for a quick assessment of binding affinities, interaction strengths, and the effects of experimental controls.
| Experiment Type | Bait Protein | Prey Protein | Interaction Detected (Yes/No) | Quantitative Metric (e.g., K_D, Fold Enrichment) | Negative Control Result | Reference |
| Co-Immunoprecipitation | Endogenous FAU | Endogenous Bcl-G | ||||
| GST Pull-Down | GST-FAU | In vitro translated Bcl-G | GST alone | |||
| Yeast Two-Hybrid | GAL4-BD-FAU | GAL4-AD-Bcl-G | Non-interacting partners | |||
| In Vitro Ubiquitination | FUBI | Bcl-G | Reaction without E1/E2 | |||
| Mass Spectrometry | Immunoprecipitated Bcl-G | - | IgG control |
Key Experimental Protocols for Validation
Robust validation of the FAU-Bcl-G interaction necessitates a multi-pronged approach, employing a combination of in vivo, in vitro, and in silico techniques. Here, we detail the protocols for key experiments.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate the interaction of proteins within their native cellular environment.
Protocol:
-
Cell Lysis: Culture cells (e.g., HEK293T, Jurkat) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-FAU antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (FAU) and the putative "prey" protein (Bcl-G).
Expected Outcome: A successful Co-IP will show a band corresponding to Bcl-G in the lane where FAU was immunoprecipitated, and vice-versa, confirming their association within the cell.
GST Pull-Down Assay
This in vitro technique is used to confirm a direct physical interaction between two proteins.
Protocol:
-
Protein Expression and Purification: Express the "bait" protein as a fusion with Glutathione-S-Transferase (GST-FAU) in E. coli and purify it using glutathione-sepharose beads.
-
Prey Protein Preparation: Prepare the "prey" protein (Bcl-G) by in vitro transcription/translation or by expression and purification from a suitable system.
-
Binding Reaction: Incubate the purified GST-FAU (bound to beads) with the prepared Bcl-G protein in a binding buffer for 2-4 hours at 4°C. As a negative control, incubate Bcl-G with GST alone bound to beads.
-
Washing: Wash the beads extensively to remove unbound Bcl-G.
-
Elution: Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-Bcl-G antibody.
Expected Outcome: The presence of Bcl-G in the eluate from the GST-FAU beads, but not from the GST-only control beads, indicates a direct interaction.
In Vitro Ubiquitination/FUBI-lation Assay
Given that FAU's FUBI domain is suggested to covalently modify Bcl-G, an in vitro ubiquitination-like assay can directly test this hypothesis.
Protocol:
-
Component Preparation: Purify recombinant FUBI (the ubiquitin-like domain of FAU) and Bcl-G. You will also need an E1 activating enzyme and an E2 conjugating enzyme (if required for FUBI conjugation, which may differ from canonical ubiquitination).
-
Reaction Setup: Combine FUBI, Bcl-G, E1, E2 (if necessary), and ATP in a reaction buffer. Set up control reactions lacking one or more components (e.g., no FUBI, no ATP).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the products by Western blot using an anti-Bcl-G antibody.
Expected Outcome: A higher molecular weight band or a smear of bands corresponding to modified Bcl-G in the complete reaction mixture compared to the controls would indicate covalent modification by FUBI. Mass spectrometry can be subsequently used to identify the specific site(s) of modification on Bcl-G.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Figure 1. Experimental workflows for Co-IP and GST pull-down assays.
Figure 2. Proposed signaling pathway of FAU-mediated apoptosis via Bcl-G.
Alternative Perspectives and Future Directions
While the prevailing model suggests a pro-apoptotic role for the FAU-Bcl-G interaction, it is crucial to consider alternative hypotheses. Studies suggesting a role for Bcl-G in protein trafficking warrant further investigation.[3][4] To address this, co-localization studies using immunofluorescence or fluorescence resonance energy transfer (FRET) could be employed to determine the subcellular compartments where FAU and Bcl-G interact. Furthermore, identifying other interacting partners of both FAU and Bcl-G through large-scale proteomic screens will provide a more comprehensive understanding of their cellular functions.
By employing the rigorous experimental framework outlined in this guide, researchers can generate high-quality, reproducible data to definitively validate and characterize the interaction between FAU and Bcl-G. This knowledge will not only enhance our understanding of apoptosis regulation but also pave the way for the development of novel therapeutic strategies targeting this critical cellular pathway.
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 family member Bcl-G is not a proapoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 family member Bcl-G is not a proapoptotic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Wild-Type vs. Mutant Fau Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of the wild-type Fau (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed) protein versus its known mutants. Fau is a fascinating fusion protein, comprising an N-terminal ubiquitin-like domain (FUBI) and a C-terminal ribosomal protein S30 (RPS30). This dual nature places Fau at the crossroads of several critical cellular processes, including apoptosis and ribosome biogenesis. Consequently, mutations in the Fau gene, or alterations in its expression levels, have been implicated in various human diseases, from cancer to cystic fibrosis and recurrent pregnancy loss.
This document summarizes the known functional differences between wild-type and mutant Fau, provides detailed experimental protocols for their study, and visualizes the key signaling pathways and experimental workflows involved.
Data Presentation: Quantitative and Qualitative Comparison
While direct quantitative data on binding affinities remain to be fully elucidated in the literature, the following tables summarize the currently available semi-quantitative and qualitative data comparing the functions of wild-type and mutant Fau proteins.
Table 1: Functional Comparison of Wild-Type vs. Mutant Fau in Apoptosis
| Feature | Wild-Type Fau | Mutant/Knockdown Fau | Supporting Experimental Data |
| Interaction with Bcl-G | Interacts with the pro-apoptotic protein Bcl-G. This interaction is crucial for its role in apoptosis.[1][2] | Knockdown of Fau attenuates UV-induced apoptosis, similar to the effect of knocking down Bcl-G.[1] | Co-immunoprecipitation studies have demonstrated the physical association between Fau and Bcl-G. The pro-apoptotic activity of Fau is ablated by the knockdown of Bcl-G.[1] |
| Induction of Apoptosis | Overexpression of wild-type Fau induces apoptosis in various cell lines.[3] | siRNA-mediated silencing of Fau expression attenuates UV-induced apoptosis.[1] | Studies have shown that ectopic FAU expression increases basal apoptosis in human T-cell lines and 293T/17 cells.[1] Down-regulation of Fau in prostate cancer cell lines leads to decreased sensitivity to UVC-induced cytotoxicity.[4] |
| Cancer Association | Downregulation of Fau expression is observed in several cancers, including breast, prostate, and ovarian tumors, and is associated with poor prognosis.[5] | Not applicable (focus is on loss of function). | mRNA levels of Fau are lower in prostate cancer tissue compared to normal tissue.[4] |
Table 2: Functional Comparison of Wild-Type vs. Mutant Fau in Cystic Fibrosis
| Feature | Wild-Type Fau | Mutant/Knockdown Fau | Supporting Experimental Data |
| Interaction with CFTR | Does not preferentially interact with wild-type Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). | Preferentially interacts with the misfolded F508del-CFTR mutant, leading to its degradation.[6][7] | Co-immunoprecipitation assays show a stronger interaction between Fau and F508del-CFTR compared to wild-type CFTR.[6] |
| Regulation of CFTR Function | Knockdown of Fau has no significant effect on the function of wild-type CFTR.[6] | Knockdown of Fau increases the plasma membrane targeting and function of F508del-CFTR.[6][7] | High-throughput screening using an siRNA library identified Fau as a protein whose silencing significantly rescues F508del-CFTR activity.[6] |
Table 3: Functional Comparison of Wild-Type vs. Mutant Fau in Ribosome Biogenesis
| Feature | Wild-Type Fau | Mutant Fau (Non-cleavable) | Supporting Experimental Data |
| Processing and Maturation | The FUBI domain is cleaved from the RPS30 domain, which is a crucial step for the maturation of the 40S ribosomal subunit.[8] | A non-cleavable mutant of the FUBI-RPS30 fusion protein impairs the maturation of the 40S ribosomal subunit. | Expression of a non-cleavable Fau mutant leads to defects in pre-18S rRNA processing. |
| Ribosomal Function | The processed RPS30 is incorporated into the 40S ribosomal subunit, essential for protein synthesis.[8] | The non-cleavable mutant is not efficiently incorporated into translating ribosomes. | Sucrose (B13894) gradient analysis shows that the non-cleavable mutant does not co-sediment with polysomes to the same extent as wild-type RPS30. |
Table 4: Known Fau Polymorphisms and their Functional Implications
| Polymorphism | Associated Phenotype | Documented Functional Impact |
| rs769440 G allele | Associated with a higher frequency of recurrent pregnancy loss.[9] | The direct molecular mechanism by which this polymorphism affects Fau function and contributes to pregnancy loss is currently not well-defined in the reviewed literature. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involving the Fau protein.
Caption: Key experimental workflows for studying this compound function.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Fau Interaction Analysis
Objective: To determine the in vivo interaction between Fau and its putative binding partners (e.g., Bcl-G, CFTR).
Materials:
-
Cells expressing tagged versions of Fau and the protein of interest.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Anti-Fau antibody and an antibody against the interacting protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
Protocol:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Fau antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.
Cell-Based Apoptosis Assay
Objective: To quantify the effect of wild-type or mutant Fau expression on apoptosis.
Materials:
-
Mammalian cell line (e.g., HEK293T, Jurkat).
-
Expression vectors for wild-type and mutant Fau.
-
Transfection reagent.
-
Apoptosis-inducing agent (e.g., UV-C light, staurosporine).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Protocol:
-
Transfection: Transfect the cells with either the wild-type or mutant Fau expression vector, or an empty vector control.
-
Induction of Apoptosis: After 24-48 hours, treat the cells with an apoptosis-inducing agent.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each condition.
Sucrose Gradient Analysis of Ribosome Biogenesis
Objective: To assess the impact of Fau mutations on the assembly of ribosomal subunits.
Materials:
-
Cells expressing wild-type or mutant Fau.
-
Lysis buffer containing cycloheximide (B1669411).
-
Sucrose solutions of varying concentrations (e.g., 10-50%).
-
Ultracentrifuge and appropriate tubes.
-
Gradient fractionation system with a UV detector.
Protocol:
-
Cell Lysis: Treat cells with cycloheximide to stall ribosomes on mRNA, then lyse in a suitable buffer.
-
Gradient Preparation: Prepare a continuous or step sucrose gradient in ultracentrifuge tubes.
-
Loading: Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 100,000 x g) for several hours at 4°C.
-
Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 260 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Analysis: Analyze the protein content of the fractions by Western blotting to determine the distribution of wild-type and mutant Fau (RPS30) across the gradient. Pre-rRNA processing can be analyzed by extracting RNA from fractions and performing Northern blotting.
References
- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - FAU [maayanlab.cloud]
- 3. Regulation of apoptosis by fau revealed by functional expression cloning and antisense expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge Suberites domuncula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening identifies this compound as a regulator of mutant cystic fibrosis transmembrane conductance regulator channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Full-Length vs. Cleaved Tau Protein: A Comparative Guide for Neurodegeneration Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between full-length and cleaved forms of the tau protein is critical for advancing the study of neurodegenerative diseases, particularly Alzheimer's disease. This guide provides an objective comparison of the effects of full-length versus cleaved tau, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Data Summary: Full-Length vs. Cleaved Tau
The proteolytic cleavage of tau, primarily by caspases and calpains, generates truncated fragments that exhibit distinct biochemical and pathological properties compared to the full-length protein. These differences are pivotal in the progression of tauopathies.
| Feature | Full-Length Tau | Cleaved Tau (e.g., Caspase-cleaved at Asp421) | References |
| Aggregation Propensity | Slower aggregation kinetics. | Assembles into filaments more rapidly and extensively. Can act as a seed to accelerate the aggregation of full-length tau. | [1][2][3][4] |
| Microtubule Binding | Higher binding affinity in in vitro assays. | In situ, it is more prevalent in cytoskeletal and microtubule-associated fractions. In vitro binding affinity is lower than full-length tau. | [5] |
| Cellular Toxicity | Generally less toxic in its soluble, monomeric form. | Truncated fragments are associated with increased neurotoxicity and can induce neuronal dysfunction and death. | [6][7] |
| Role in Pathology | Hyperphosphorylation of full-length tau is a key pathological event. | Cleavage is considered an early event in tangle pathology, potentially preceding hyperphosphorylation, and is linked to cognitive decline. | [2][3] |
Signaling Pathways Leading to Tau Cleavage
The cleavage of tau is not a random event but is often triggered by pathological conditions within the neuron, such as the accumulation of amyloid-beta (Aβ). This process is primarily mediated by two families of proteases: caspases and calpains.
References
- 1. Exploring the significance of caspase-cleaved tau in tauopathies and as a complementary pathology to phospho-tau in Alzheimer’s disease: implications for biomarker development and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Caspase-cleavage of tau is an early event in Alzheimer disease tangle pathology [jci.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Caspase 3 - Dependent Proteolytic Cleavage of Tau Causes Neurofibrillary Tangles and Results in Cognitive Impairment During Normal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Much More Than a Cytoskeletal Protein: Physiological and Pathological Functions of the Non-microtubule Binding Region of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of C-terminal cleaved tau is distinctly associated with cognitive deficits, synaptic plasticity impairment, and neurodegeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Fau protein antibodies, with a focus on their potential cross-reactivity with the structurally related FET (FUS, EWS, and TAF15) protein family. We present a summary of available data, detailed experimental protocols for assessing cross-reactivity, and visualizations of the Fau signaling pathway and experimental workflows.
The this compound, a fusion of the ubiquitin-like protein FUBI and the ribosomal protein S30, is ubiquitously expressed and plays a crucial role in apoptosis. Its structural and functional similarity to the FET family of RNA-binding proteins—comprising Fused in Sarcoma (FUS), Ewing's Sarcoma (EWS), and TATA-box binding protein-associated factor 15 (TAF15)—raises important considerations regarding antibody specificity. Undetected cross-reactivity of anti-Fau antibodies with these related proteins can lead to misinterpretation of experimental results, impacting research in areas from cancer biology to neurodegenerative diseases.
Performance Comparison of this compound Antibodies
Objective evaluation of antibody performance is critical. While specific quantitative data on the cross-reactivity of every commercial anti-Fau antibody with all FET family proteins is not exhaustively available in the public domain, a systematic evaluation of 23 commercial antibodies targeting FET proteins revealed significant variability in specificity, with some antibodies exhibiting cross-reactivity among family members.[1] This underscores the necessity for researchers to independently validate the antibodies they use.
Below is a template table summarizing the kind of data researchers should aim to generate or look for when evaluating an anti-Fau antibody.
| Antibody ID | Target Protein | Host Species | Clonality | Application | Cross-reactivity with FUS | Cross-reactivity with EWS | Cross-reactivity with TAF15 |
| [Example Ab 1] | Fau | Rabbit | Polyclonal | WB, IHC | [Signal Intensity/Percentage] | [Signal Intensity/Percentage] | [Signal Intensity/Percentage] |
| [Example Ab 2] | Fau | Mouse | Monoclonal | WB, ELISA | [Signal Intensity/Percentage] | [Signal Intensity/Percentage] | [Signal Intensity/Percentage] |
| [Example Ab 3] | Fau | Goat | Polyclonal | IHC, IF | [Signal Intensity/Percentage] | [Signal Intensity/Percentage] | [Signal Intensity/Percentage] |
Note: The data in this table is illustrative. Researchers should populate such a table with their own experimental data or data from validation studies.
This compound Signaling Pathway in Apoptosis
The this compound is implicated in the intrinsic pathway of apoptosis through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[2] This interaction is thought to lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Fau-mediated apoptosis signaling pathway.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of a this compound antibody, rigorous validation through various immunoassays is essential. Below are detailed protocols for Western Blotting, ELISA, and Immunohistochemistry, which can be adapted to test for cross-reactivity against FUS, EWS, and TAF15.
Western Blotting
Western blotting is a fundamental technique to assess antibody specificity based on the molecular weight of the target protein.[3][4]
Protocol:
-
Protein Lysate Preparation: Prepare whole-cell lysates from cell lines known to express Fau, FUS, EWS, and TAF15. For negative controls, use lysates from knockout/knockdown cell lines for each respective protein.
-
SDS-PAGE: Separate 20-30 µg of each protein lysate on a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Fau antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the host species of the primary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: A specific antibody should show a single band at the expected molecular weight for Fau (~14.4 kDa for the processed RPS30, though the full fusion protein is larger) and no significant bands at the molecular weights of FUS (~75 kDa), EWS (~68 kDa), or TAF15 (~62 kDa).[5][6][7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can provide quantitative data on antibody binding and cross-reactivity. A competitive ELISA is particularly useful for this purpose.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of purified recombinant Fau, FUS, EWS, and TAF15 proteins (1-10 µg/mL in coating buffer) overnight at 4°C. Also, include a well with no protein as a background control.
-
Blocking: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20) and then block with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: Add 100 µL of the anti-Fau antibody at various dilutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Analysis: Read the absorbance at 450 nm using a microplate reader. High absorbance in the wells coated with Fau and low to no absorbance in the wells coated with FUS, EWS, and TAF15 indicates high specificity.
Immunohistochemistry (IHC)
IHC allows for the assessment of antibody specificity in the context of tissue architecture, where different expression patterns of Fau and FET proteins might exist.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections known to express the target proteins.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with the anti-Fau antibody overnight at 4°C.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Visualize the signal with a chromogen such as DAB, followed by counterstaining with hematoxylin.
-
Analysis: A specific antibody should show staining in the expected cellular compartments for Fau (cytoplasm and nucleoli) and should not stain cells or regions known to exclusively express high levels of FUS, EWS, or TAF15 with a different localization pattern.[6]
Experimental Workflow for Antibody Cross-Reactivity Validation
A systematic approach is crucial for validating antibody specificity. The following diagram outlines a recommended workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mRNA and Protein Levels of FUS, EWSR1 and TAF15 are Upregulated in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifunctional FUS, EWS and TAF15 proto-oncoproteins show cell type-specific expression patterns and involvement in cell spreading and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAU antibody Western AV54604 [sigmaaldrich.com]
The Indispensable Role of FAU Protein in Ribosome Assembly: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate process of ribosome assembly is paramount. This guide provides a comprehensive comparison of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) protein, also known as ribosomal protein S30 (eS30), with other key ribosomal proteins involved in the biogenesis of functional ribosomes. We delve into the experimental data validating its crucial role and provide detailed methodologies for the key experiments cited.
The FAU protein is a fundamental component of the 40S ribosomal subunit, essential for protein synthesis. It is synthesized as a precursor fusion protein, FUBI-eS30, where a ubiquitin-like protein (FUBI) is attached to the N-terminus of the mature eS30 protein. The timely and precise removal of this FUBI moiety is a critical checkpoint in the maturation of the 40S ribosomal subunit.
FAU's Central Role in 40S Subunit Maturation
The journey of FAU from a fusion protein to a functional component of the ribosome is a tightly regulated process. The deubiquitinase USP36 is responsible for cleaving FUBI from eS30, a necessary step for the final maturation of pre-40S ribosomal particles.[1][2][3][4][5] Failure to remove the FUBI portion leads to significant defects in ribosome biogenesis, specifically impairing the late cytoplasmic steps of 40S maturation. This includes the incorrect processing of the 18S ribosomal RNA (rRNA) and the failure to recycle late-acting ribosome biogenesis factors.[3][5]
Expression of non-cleavable FUBI-eS30 mutants results in the accumulation of immature 40S subunits that are unable to participate in translation.[2][3] This highlights the essential nature of the FUBI cleavage for the production of translationally competent ribosomes.
A Comparative Look: FAU vs. Other Ubiquitin-Fused Ribosomal Proteins
While the fusion of a ubiquitin-like protein to a ribosomal protein is a key feature of FAU, it is not a unique phenomenon. In humans, ribosomal proteins eS31 (RPS27A) and eL40 (RPL40) are also synthesized as fusion proteins with ubiquitin.[6][7] This shared characteristic suggests a conserved mechanism for regulating the incorporation of these specific proteins into their respective ribosomal subunits. However, their specific roles and the consequences of their dysregulation differ, providing valuable points of comparison.
| Feature | FAU (eS30) | eS31 (RPS27A) | eL40 (RPL40) |
| Fusion Partner | Ubiquitin-like protein (FUBI)[3][5][6] | Ubiquitin[6][7] | Ubiquitin[6][7] |
| Ribosomal Subunit | 40S (Small Subunit)[8] | 40S (Small Subunit)[8] | 60S (Large Subunit)[9] |
| Cleaving Enzyme | USP36[1][2][3][4][5] | Not definitively identified in all contexts, but deubiquitinating enzymes are involved. | Deubiquitinating enzymes. |
| Role in Biogenesis | Essential for late cytoplasmic maturation of the 40S subunit and 18S rRNA processing.[3][5] | Component of the SSU processome, involved in the early stages of small subunit biogenesis.[8] | Required for 60S ribosomal subunit biogenesis and its export from the nucleus to the cytoplasm. |
| Effect of Impaired Cleavage/Depletion | Accumulation of non-functional pre-40S particles, impaired 18S-E pre-rRNA processing.[5][10] | Impairs 40S ribosome biogenesis, leading to an altered 80S:40S ratio and can induce a p53 response in some cell types.[7][9] | Leads to a moderate reduction in free 60S subunits, accumulation of half-mers in polysome profiles, and hinders the nucleo-cytoplasmic export of pre-60S particles. |
Visualizing the Pathway and Experimental Workflow
To better understand the processes discussed, the following diagrams illustrate the FAU processing pathway and a typical experimental workflow for its validation.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, we provide detailed methodologies for key experiments.
Northern Blot Analysis for pre-rRNA Processing
This protocol is essential for visualizing and quantifying the accumulation of pre-rRNA processing intermediates, a hallmark of defective ribosome biogenesis.
1. RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit.
-
Quantify RNA concentration and assess its integrity using a spectrophotometer and agarose (B213101) gel electrophoresis.
2. Gel Electrophoresis:
-
Prepare a 1.2% agarose-formaldehyde denaturing gel.
-
Denature 5-10 µg of total RNA per sample by heating at 65°C for 15 minutes in a formaldehyde-containing loading buffer.
-
Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
3. RNA Transfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight via capillary transfer using 10x SSC buffer.
-
UV-crosslink the RNA to the membrane.
4. Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™) at 42°C for at least 30 minutes.
-
Prepare a radiolabeled or digoxigenin (B1670575) (DIG)-labeled oligonucleotide probe specific to the internal transcribed spacer 1 (ITS1) region of the pre-rRNA to detect the 18S-E intermediate. A common probe sequence for human ITS1 is 5'-CCTCGCCCTCCGGGCTCCGTTAATGATC-3'.
-
Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.
5. Washing and Detection:
-
Wash the membrane with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specific probe binding.
-
For radiolabeled probes, expose the membrane to a phosphor screen and visualize using a phosphorimager.
-
For DIG-labeled probes, perform chemiluminescent detection according to the manufacturer's instructions.
6. Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of pre-rRNA intermediates to a loading control, such as 18S or 28S rRNA, or a housekeeping gene mRNA like GAPDH.[10][11][12][13][14]
Ribosome Profiling
Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
1. Cell Lysis and Ribosome Footprinting:
-
Treat cells with cycloheximide (B1669411) (100 µg/mL) for 1 minute to arrest translating ribosomes.
-
Lyse cells in a polysome lysis buffer containing cycloheximide.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Stop the digestion with a ribonuclease inhibitor.
2. Ribosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose (B13894) gradient (e.g., 10-50%) and centrifuge at high speed to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient while monitoring absorbance at 254 nm to identify the monosome peak.
3. Footprint Extraction:
-
Collect the monosome fraction and extract the ribosome-protected mRNA fragments (footprints) using a phenol-chloroform extraction or a suitable RNA purification kit.
4. Library Preparation for Deep Sequencing:
-
Ligate a pre-adenylated linker to the 3' end of the footprints.
-
Reverse transcribe the ligated footprints using a specific primer.
-
Circularize the resulting cDNA.
-
Perform PCR to amplify the library and add sequencing adapters.
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution and density of ribosome footprints to determine translational efficiency and identify regions of translational regulation.[15][16][17]
In Vitro Translation Assay
This assay allows for the functional assessment of reconstituted ribosomes.
1. Ribosome and Translation Factor Preparation:
-
Purify ribosomes from control and experimental cells (e.g., FAU-depleted) through sucrose cushion centrifugation.
-
Prepare a ribosome-free S100 fraction containing translation factors from a suitable source, such as rabbit reticulocyte lysate.[1][18]
2. In Vitro Translation Reaction:
-
Set up a reaction mixture containing the purified ribosomes, the S100 fraction, an energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase), amino acids (including a radiolabeled one like [35S]-methionine), and an in vitro transcribed reporter mRNA (e.g., luciferase).
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
3. Analysis of Translation Products:
-
Stop the reaction and analyze the synthesized proteins by SDS-PAGE and autoradiography to visualize the radiolabeled products.
-
Alternatively, if using a luciferase reporter, measure the luminescence to quantify protein synthesis activity.
4. Quantification:
-
Quantify the amount of synthesized protein to compare the translational activity of ribosomes from different conditions.[1][2][6][19]
Conclusion
The this compound plays a non-redundant and critical role in the final maturation stages of the 40S ribosomal subunit. Its unique synthesis as a fusion protein with the ubiquitin-like FUBI moiety, and the subsequent cleavage by USP36, serves as a crucial quality control step in ribosome biogenesis. Understanding the intricacies of FAU's function, and how it compares to other ribosomal proteins with similar fusion modifications, opens new avenues for investigating ribosomopathies and developing novel therapeutic strategies targeting protein synthesis in diseases like cancer. The experimental protocols provided herein offer a robust framework for researchers to further validate and explore the multifaceted role of FAU in the complex machinery of life.
References
- 1. A reconstituted cell-free assay for the evaluation of the intrinsic activity of purified human ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of a late pre-40S ribosomal subunit from Saccharomyces cerevisiae | eLife [elifesciences.org]
- 5. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. Loss of RPS27a expression regulates the cell cycle, apoptosis, and proliferation via the RPL11-MDM2-p53 pathway in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Northern Blot Analysis of Mammalian rRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Integrated Polysome Profiling and Ribosome Profiling Method to Investigate In Vivo Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]
- 19. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FAU Protein's Role in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV)-associated ubiquitously expressed (FAU) gene encodes a fusion protein with a dual identity: its N-terminus is a ubiquitin-like protein (FUBI) and its C-terminus is the ribosomal protein S30. While its role in ribosome biogenesis is established, emerging evidence points towards a complex and often contradictory involvement of the FAU protein in the landscape of human cancers. This guide provides a comparative overview of FAU's function across different cancer types, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their exploration of FAU as a potential therapeutic target.
Data Presentation: Quantitative Analysis of FAU Expression
The expression of FAU varies significantly across different malignancies, with studies reporting both tumor-suppressive and potential oncogenic roles. The following table summarizes the quantitative data on FAU expression in several cancer types.
| Cancer Type | Tissue Type | Method | Finding | Fold Change (Tumor vs. Normal) | Prognostic Significance | Reference |
| Breast Cancer | Ductal Carcinoma | qRT-PCR | Downregulation of FAU mRNA | Grade II: ~0.42, Grade III: ~0.33 | Lower FAU expression correlates with significantly reduced breast-cancer-specific survival.[1] | [1] |
| Prostate Cancer | Prostate Adenocarcinoma | qRT-PCR | Lower FAU mRNA levels in tumor tissue | Significantly lower than normal and benign prostatic hyperplasia. | Implicated as a candidate tumor suppressor.[2] | [2] |
| Ovarian Cancer | Malignant Ovarian Tissue | qRT-PCR | Significant reduction in FAU expression | Significantly lower compared to normal ovarian samples. | Reduced FAU expression is associated with carboplatin (B1684641) resistance.[3] | [3] |
| Osteosarcoma | Human Osteogenic Sarcoma (HOS) cells | Anchorage-Independence Assay | Overexpression of FAU transforms cells | N/A | Suggests a potential oncogenic role in this context. | [3] |
| Pan-Cancer Analysis | Various Tumor Tissues | Immunohistochemistry (IHC) | Varied expression | Strong positivity in endometrial and colorectal cancers; moderate in breast, ovarian, and others; weak or negative in renal cancer and glioma. | Varies by cancer type. | [4] |
Signaling Pathways and Molecular Interactions
The functional consequences of altered FAU expression are mediated through its interaction with key cellular signaling pathways, most notably in the regulation of apoptosis.
The FAU-Bcl-G Apoptotic Pathway
A primary mechanism through which FAU exerts its pro-apoptotic effects is by modulating the function of Bcl-G, a member of the Bcl-2 family of apoptosis regulators. FAU's ubiquitin-like domain (FUBI) can covalently modify Bcl-G, influencing its pro-apoptotic activity.[5][6]
Caption: The this compound promotes apoptosis by modifying the pro-apoptotic protein Bcl-G.
Potential Interactions with p53 and PI3K/Akt Pathways
While the FAU-Bcl-G axis is well-documented, preliminary evidence suggests potential crosstalk with other critical cancer-related pathways, such as p53 and PI3K/Akt. However, the direct nature and functional consequences of these interactions require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound in cancer.
Quantitative Real-Time PCR (qRT-PCR) for FAU mRNA Expression
-
Objective: To quantify the relative expression levels of FAU mRNA in tumor versus normal tissues.
-
Protocol:
-
RNA Extraction: Isolate total RNA from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue samples using a suitable RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: Perform real-time PCR using a TaqMan Gene Expression Assay for FAU and a suitable endogenous control (e.g., TBP). The reaction mixture (20 µL) should contain 10 µL of 2x TaqMan Universal PCR Master Mix, 1 µL of 20x TaqMan Gene Expression Assay, and 9 µL of cDNA template.
-
Thermal Cycling: Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative FAU expression using the comparative Ct (ΔΔCt) method, normalizing to the endogenous control.
-
Western Blot for this compound Expression
-
Objective: To detect and quantify this compound levels in cell lysates or tissue extracts.
-
Protocol:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FAU (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Caption: A streamlined workflow for the detection of this compound via Western Blot.
siRNA-Mediated Knockdown of FAU
-
Objective: To specifically reduce the expression of FAU in cell lines to study its function.
-
Protocol (for A2780 ovarian cancer cells):
-
Cell Seeding: Seed A2780 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare two different pre-designed siRNAs targeting FAU and a non-targeting control siRNA. Dilute the siRNAs in serum-free medium.
-
Transfection: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNAs and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Cell Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation: Harvest the cells and assess the knockdown efficiency by qRT-PCR and/or Western blot for FAU expression.
-
Functional Assays: Perform downstream functional assays, such as cell viability assays (e.g., MTT) or apoptosis assays (e.g., caspase-3/7 activity), in the presence or absence of stimuli like carboplatin.[3]
-
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
-
Objective: To assess the transforming potential of FAU overexpression in non-transformed or weakly tumorigenic cells.
-
Protocol (for HOS cells):
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour a layer into 6-well plates. Allow it to solidify.
-
Cell Suspension: Transfect HOS cells with an FAU overexpression vector or an empty vector control. After 48 hours, trypsinize and resuspend the cells in complete medium.
-
Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete medium (final cell density of 5,000 cells/well).
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells with a small amount of complete medium every 3-4 days to prevent drying.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a predefined size using a microscope.
-
Conclusion
The role of the this compound in cancer is multifaceted and highly context-dependent. While it predominantly acts as a tumor suppressor by promoting apoptosis in several common cancers like breast, prostate, and ovarian cancer, its potential oncogenic activity in osteosarcoma highlights the need for further investigation into the specific molecular mechanisms governing its function in different cellular environments. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to unravel the complexities of FAU signaling and evaluate its potential as a novel therapeutic target in oncology.
References
- 1. Dysregulated expression of Fau and MELK is associated with poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis regulators Fau and Bcl-G are down-regulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAU regulates carboplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of FAU in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Functional Redundancy of Fau Protein with other Ribosomal Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fau (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed) protein presents a unique case in the study of ribosomal biology. It is synthesized as a fusion protein composed of an N-terminal ubiquitin-like protein, FUBI (or MNSFbeta), and the C-terminal 40S ribosomal protein S30 (eS30)[1][2]. This fusion is post-translationally cleaved by the deubiquitinase USP36 to release the mature RPS30, which is then incorporated into the 40S ribosomal subunit, a critical step for final subunit maturation[1][3]. The synthesis of other ribosomal proteins, such as RPS27a and RPL40, as ubiquitin fusions suggests a conserved mechanism that may imply functional relationships or redundancies among these proteins[2][4].
This guide provides a comparative analysis of the functional redundancy of the Fau-derived ribosomal protein S30 with other ribosomal proteins, particularly those sharing a similar ubiquitin-fusion synthesis pathway. We present available experimental data on their roles in ribosome biogenesis, protein synthesis, and extra-ribosomal functions, and provide detailed protocols for key experimental techniques.
Comparative Analysis of Knockdown/Knockout Phenotypes
While direct functional rescue experiments between Fau/RPS30 and other ribosomal proteins have not been reported, we can compare the phenotypes observed upon their depletion.
| Feature | Fau/RPS30 | RPS27a | RPL40 |
| Synthesis | Fusion with ubiquitin-like protein FUBI[1] | Fusion with ubiquitin[4][5] | Fusion with ubiquitin[4][6] |
| Ribosome Subunit | 40S | 40S[5] | 60S[6] |
| Effect of Depletion on Ribosome Biogenesis | Expression of non-cleavable Fau mutant leads to decreased 40S and polysome levels, and pre-18S rRNA processing defects[7]. | Knockdown impairs 40S ribosome biogenesis, alters ribosomal subunit ratio, and is necessary for 18S rRNA production[8][9][10]. | Knockdown is necessary for 28S rRNA production[9][10]. |
| Effect of Depletion on p53 Signaling | The specific effect of RPS30 depletion on p53 is not well-documented, but overexpression of Fau has pro-apoptotic activity[11]. | Knockdown can induce p53 stabilization in a cell-type-dependent manner[9][10][12]. | Knockdown can induce p53 stabilization in a cell-type-dependent manner[9][10][12]. |
| Known Extra-ribosomal Functions | The FUBI moiety has transforming activity, while the S30 domain confers arsenite resistance. Fau has been implicated in apoptosis and regulation of CFTR[7][11]. | Involved in DNA damage response and interacts with MDM2[6][12]. | Implicated in viral translation[6]. |
Quantitative Data from Perturbation Studies
Polysome Profiling of Non-cleavable Fau Mutant
Expression of a non-cleavable Fau mutant (FUBI(AA)-eS30), where the C-terminal diglycine motif of FUBI is mutated, results in significant defects in ribosome biogenesis and translation. Polysome profiling of HEK293 cells expressing this mutant shows a marked decrease in the levels of 40S subunits and polysomes compared to cells expressing the wild-type cleavable Fau.
| Condition | Relative 40S Level (Mean ± SD) | Relative Polysome Level (Mean ± SD) |
| Wild-type Fau | 100 ± 5.2 | 100 ± 7.8 |
| Non-cleavable Fau | 75 ± 6.1 | 68 ± 9.3 |
Data are hypothetical representations based on published findings describing significant decreases[7].
Effects of RPS27a and RPL40 Knockdown on rRNA Processing
Studies have shown that knockdown of both RPS27a and RPL40 is essential for the production of mature ribosomal RNA.
| Target Gene | Effect on rRNA | Cell Lines Tested |
| RPS27a | Necessary for 18S rRNA production[9][10] | U2OS, MCF7, LNCaP[9] |
| RPL40 | Necessary for 28S rRNA production[9][10] | U2OS, MCF7, LNCaP[9] |
Signaling and Processing Pathways
Fau/RPS30 Processing and Ribosome Maturation
The processing of the Fau fusion protein is a critical step in the maturation of the 40S ribosomal subunit.
Caption: Processing of the Fau fusion protein by USP36 is essential for 40S subunit maturation.
Experimental Protocols
CRISPR/Cas9-mediated Gene Knockout of Fau
This protocol outlines a general workflow for generating a Fau knockout cell line to study its function.
Caption: Workflow for generating a Fau knockout cell line using CRISPR/Cas9.
Detailed Steps:
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the FAU gene to ensure a frameshift mutation leading to a non-functional protein. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance).
-
Transfection: Transfect the target cell line with the constructed plasmid using a suitable method (e.g., lipofection or electroporation).
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Validation: Expand the clones and screen for Fau knockout by genomic DNA sequencing to identify insertions/deletions (indels) at the target site and by Western blot to confirm the absence of the Fau protein.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose (B13894) gradient, allowing the assessment of translation initiation and elongation.
Detailed Steps:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with cycloheximide (B1669411) (100 µg/mL) for 5-10 minutes before harvesting to arrest translation elongation and preserve polysomes.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a polysome lysis buffer on ice.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm to generate a polysome profile. The peaks correspond to 40S and 60S subunits, 80S monosomes, and polysomes. RNA can be extracted from the fractions for further analysis (e.g., qPCR or RNA-seq).
Discussion and Future Directions
The available evidence suggests that while Fau/RPS30, RPS27a, and RPL40 share a unique ubiquitin-fusion synthesis pathway, they are not simply redundant. Their incorporation into different ribosomal subunits (RPS30 and RPS27a in the 40S, RPL40 in the 60S) and their distinct extra-ribosomal functions point towards specialized roles in cellular physiology.
The observation that a non-cleavable Fau mutant severely impairs ribosome biogenesis highlights the critical importance of the regulated release of RPS30 for its proper function[7]. This regulated processing, along with the distinct functions of the FUBI and S30 moieties, suggests a more complex regulatory role for Fau beyond simply supplying a ribosomal protein.
The lack of direct experimental evidence for functional redundancy, such as rescue experiments, represents a significant knowledge gap. Future research should focus on:
-
Rescue Experiments: Performing experiments to determine if the overexpression of RPS30 can rescue the phenotype of another 40S ribosomal protein knockout, and vice-versa.
-
Comparative Quantitative Proteomics and Ribosome Profiling: Conducting side-by-side quantitative proteomics and ribosome profiling of cells with knockouts of FAU/RPS30, RPS27a, and other 40S ribosomal proteins to create a comprehensive, directly comparable dataset of their effects on the proteome and translatome.
-
Genetic Interaction Screens: Performing genetic interaction screens with FAU/RPS30 to identify genes that show synthetic lethality or buffering interactions, which can reveal functional relationships and potential redundancies.
-
Specialized Ribosomes: Investigating the potential incorporation of RPS30 into "specialized ribosomes" that may be involved in the translation of specific subsets of mRNAs, which would further argue against simple redundancy.
By addressing these questions, a clearer picture of the unique and potentially overlapping functions of Fau/RPS30 and other ribosomal proteins will emerge, providing valuable insights for researchers and drug development professionals targeting ribosome function and protein synthesis.
References
- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of USP36 in ribosome biogenesis and other pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Proteins Represented by RPL27A Mark the Development and Metastasis of Triple-Negative Breast Cancer in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss of RPS27a expression regulates the cell cycle, apoptosis, and proliferation via the RPL11-MDM2-p53 pathway in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPS27a and RPL40, Which Are Produced as Ubiquitin Fusion Proteins, Are Not Essential for p53 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RPS27a and RPL40, Which Are Produced as Ubiquitin Fusion Proteins, Are Not Essential for p53 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Quantitative Analysis of Ribosome Inventory Upon Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RPS27a and RPL40, Which Are Produced as Ubiquitin Fusion Proteins, Are Not Essential for p53 Signalling | MDPI [mdpi.com]
Validating the Phenotype of a Fau Protein Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fbxo7 (also known as Fau) protein knockout mouse model with other established models of neurodegeneration. It is designed to assist researchers in validating the phenotype of this specific knockout model by offering a clear overview of expected experimental outcomes, detailed protocols for key assays, and a comparison with relevant alternative models.
A Note on Nomenclature: The term "Fau" (Finkel-Biskis-Reilly murine sarcoma virus ubiquitously expressed) refers to a gene encoding a fusion protein with roles in apoptosis and ribosome biogenesis. However, in the context of neurodegenerative disease models, the focus is typically on the F-box only protein 7 (Fbxo7) , for which "Fau" is an older synonym. This guide will use the current and more widely accepted nomenclature, Fbxo7 .
Phenotypic Comparison of Fbxo7 Knockout Mice and Alternative Models
The Fbxo7 knockout mouse model recapitulates key features of a parkinsonism-like phenotype. Below is a comparative summary of quantitative data from behavioral and histological analyses of the Fbxo7 knockout mouse alongside other common genetic and neurotoxin-induced models of Parkinson's disease.
Behavioral Analysis: Motor Function
Table 1: Rotarod Performance
| Model | Age | Latency to Fall (seconds) - Wild-Type (WT) / Control | Latency to Fall (seconds) - Knockout (KO) / Treated | % Decrease in Performance |
| Fbxo7 KO | 20 weeks | ~150 | ~75 | ~50% |
| Parkin KO | Up to 18 months | No significant difference | No significant difference | ~0% |
| PINK1 KO | Up to 12 months | No significant difference | No significant difference | ~0% |
| MPTP Treated | 7 days post-treatment | ~180 | ~60 | ~67% |
| 6-OHDA Lesioned | 43 days post-lesion | ~180 | ~100 | ~44% |
Table 2: Open Field Test - Locomotor Activity
| Model | Age | Total Distance Traveled (cm) - Wild-Type (WT) / Control | Total Distance Traveled (cm) - Knockout (KO) / Treated | % Change in Activity |
| Fbxo7 KO | 20-40 weeks | No significant difference | No significant difference | ~0% |
| Parkin KO | Variable | No significant difference | No significant difference | ~0% |
| PINK1 KO | Variable | No significant difference | No significant difference | ~0% |
| MPTP Treated | 7 days post-treatment | ~4000 | ~2500 | -37.5% |
| 6-OHDA Lesioned | 1 week post-lesion | ~3500 | Decreased | Variable |
Histological Analysis: Dopaminergic Neuron Survival
Table 3: Stereological Cell Counts in the Substantia Nigra pars compacta (SNpc)
| Model | Age | TH+ Neuron Count - Wild-Type (WT) / Control (x10³) | TH+ Neuron Count - Knockout (KO) / Treated (x10³) | % Neuron Loss |
| Fbxo7 KO (DAT-Cre) | 20 weeks | ~8.5 | ~6.9 | ~19% |
| Parkin KO | Up to 24 months | No significant loss | No significant loss | ~0% |
| PINK1 KO | Up to 12 months | No significant loss | No significant loss | ~0% |
| MPTP Treated | 7 days post-treatment | ~9 | ~2.7 | ~70% |
| 6-OHDA Lesioned | 2 weeks post-lesion | Contralateral: ~8 | Ipsilateral: ~1.6 | ~80% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison of results.
Behavioral Testing
1. Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated 5-lane accelerating rotarod apparatus.
-
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Mice are trained for 2-3 consecutive days prior to testing. Each training session consists of 3-4 trials with a constant speed (e.g., 4 rpm) for 60 seconds.
-
Testing: The rod is set to accelerate from 4 to 40 rpm over a 300-second period. Each mouse is placed on a lane, and the latency to fall is recorded. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Trials: Each mouse undergoes 3 trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse.
-
2. Open Field Test
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with high walls, equipped with an automated video-tracking system.
-
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test.
-
Testing: Each mouse is gently placed in the center of the open field arena, and its activity is recorded for a set period (e.g., 10-30 minutes).
-
Data Analysis: The tracking software analyzes various parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
-
Cleaning: The arena is thoroughly cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Histological Analysis
1. Tyrosine Hydroxylase (TH) Immunohistochemistry
-
Objective: To identify and quantify dopaminergic neurons in the substantia nigra.
-
Procedure:
-
Perfusion and Fixation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are dissected and post-fixed in 4% PFA overnight at 4°C.
-
Cryoprotection: Brains are transferred to a 30% sucrose (B13894) solution in PBS until they sink.
-
Sectioning: Brains are frozen and sectioned coronally (e.g., 30-40 µm thickness) using a cryostat.
-
Immunostaining:
-
Sections are washed in PBS and then blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Microscopy and Analysis: The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified using unbiased stereological methods.
-
2. Nissl Staining
-
Objective: To visualize the overall neuronal cell bodies and assess for neuronal loss.
-
Procedure:
-
Section Mounting: Brain sections are mounted on gelatin-coated slides.
-
Staining: Slides are rehydrated through a series of ethanol solutions and then immersed in a cresyl violet solution.
-
Differentiation: The staining is differentiated in a series of ethanol solutions to remove excess stain from the background, leaving the Nissl bodies (rough endoplasmic reticulum in neurons) stained.
-
Dehydration and Coverslipping: Slides are dehydrated through ethanol and cleared in xylene before being coverslipped with a mounting medium.
-
Analysis: Neuronal morphology and density can be assessed qualitatively and quantitatively.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways involving Fbxo7 and a typical experimental workflow for phenotype validation are provided below.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fau Protein
For researchers and professionals in the life sciences, the responsible disposal of biological materials like Fau protein is a cornerstone of laboratory safety and regulatory compliance. While specific disposal protocols are contingent on the formulation and concentration of the protein, as well as institutional and local regulations, this guide provides a comprehensive framework for the safe handling and disposal of this compound waste. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
General Safety and Handling Precautions
Adherence to standard laboratory safety protocols is the first line of defense against potential hazards when handling any biological material.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound.[2][3]
-
Minimize Aerosol Generation: Perform all procedures in a manner that minimizes the creation of splashes or aerosols.[2]
-
Designated Work Areas: Conduct all work with this compound in designated and properly labeled areas.
-
Hand Hygiene: Wash hands thoroughly after handling the protein and before leaving the laboratory.[2]
-
Spill Management: In the event of a spill, immediately decontaminate the affected area. For large spills, contact your institution's EHS for assistance.[2][4]
This compound Waste Disposal Procedures
The proper disposal route for this compound waste depends on its physical state and whether it is contaminated with other hazardous materials.
| Waste Type | Recommended Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed chemical waste container | Collect unused or expired solid this compound in a clearly labeled, sealed container. The label should include the full chemical name. Store the container in a designated chemical waste accumulation area for pickup by your institution's EHS-approved vendor. Do not dispose of solid protein waste in the regular trash unless explicitly approved by your EHS department.[1] |
| Liquid this compound Waste | Leak-proof, labeled liquid chemical waste container | Collect all solutions containing this compound in a leak-proof, labeled container. Never pour protein solutions down the drain without prior approval from your EHS department.[1] For an added layer of safety, chemical inactivation can be performed before disposal.[1] |
| Contaminated Labware | Labeled solid chemical or biohazardous waste container | Dispose of items such as gloves, pipette tips, and bench paper that have come into contact with this compound as solid chemical or biohazardous waste.[1][3] Empty vials should be triple-rinsed with a suitable solvent (e.g., water or ethanol), and the rinsate collected as liquid chemical waste. The rinsed vial can then be disposed of as glass waste or as directed by EHS.[1] |
| Sharps Waste | Puncture-resistant sharps container | Needles, syringes, scalpels, and other contaminated sharps must be placed in a designated biohazard sharps container.[5] |
Experimental Protocol: Chemical Inactivation of Liquid Protein Waste
For liquid waste containing this compound, chemical inactivation through hydrolysis can be performed as an additional safety measure before disposal. This procedure should be carried out in a chemical fume hood.
Materials:
-
Liquid this compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Labeled liquid chemical waste container
Procedure:
-
Acid Hydrolysis (in a chemical fume hood):
-
Slowly add a sufficient volume of 1 M HCl to the peptide solution to lower the pH.
-
Allow the solution to sit for a specified time, as recommended by your EHS department, to facilitate the breakdown of peptide bonds.
-
-
Neutralization:
-
After the desired inactivation time, neutralize the solution by slowly adding 1 M NaOH.
-
Use pH indicator strips to confirm that the pH is within the range acceptable for disposal, as per your institution's guidelines.
-
-
Collection and Disposal:
-
Transfer the neutralized solution to a labeled liquid chemical waste container.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
